2-Phenylbut-3-en-2-ol
説明
特性
IUPAC Name |
2-phenylbut-3-en-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-10(2,11)9-7-5-4-6-8-9/h3-8,11H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYWJUOPPCVNFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Phenylbut-3-en-2-ol
Abstract and Introduction
2-Phenylbut-3-en-2-ol (CAS No: 6051-52-1) is a tertiary allylic alcohol of significant interest in synthetic organic chemistry.[1] Its unique structure, featuring a chiral quaternary carbon center bonded to a phenyl ring, a methyl group, and a vinyl group, makes it a versatile building block for complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, core reactivity, and synthetic utility, with a focus on practical applications for researchers in medicinal chemistry and materials science. Unlike simple tertiary alcohols, the allylic nature of the hydroxyl group imparts distinct reactivity patterns, particularly in carbocation-mediated transformations. This document aims to serve as a technical resource, elucidating the causal relationships behind its chemical behavior and providing validated protocols for its synthesis and derivatization.
Physicochemical and Spectroscopic Profile
A precise understanding of a molecule's fundamental properties is critical for its application in research and development.
Physicochemical Properties
The molecular structure of this compound dictates its physical properties. It is a synthetic compound primarily used for research purposes.[1] A common point of confusion in the literature is the misattribution of properties from its alkyne analog, 2-phenyl-3-butyn -2-ol (CAS: 127-66-2), to the target molecule. Experimental boiling and melting points for 2-phenyl-3-buten -2-ol are not well-documented in publicly available databases.[2] Researchers should therefore rely on computed properties and direct experimental observation.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 6051-52-1 | [1] |
| Molecular Formula | C₁₀H₁₂O | [1][3] |
| Molecular Weight | 148.20 g/mol | [1][3] |
| Canonical SMILES | CC(C=C)(C1=CC=CC=C1)O | [3] |
| InChIKey | LRYWJUOPPCVNFT-UHFFFAOYSA-N | [3] |
| XLogP3 (Computed) | 2.1 | [3] |
| Topological Polar Surface Area | 20.2 Ų | [3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. The expected spectral features are derived from its constituent functional groups.[3]
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | -OH | δ ~1.5-3.0 ppm (broad singlet) | Exchangeable hydroxyl proton; shift is concentration-dependent. |
| -CH₃ | δ ~1.6 ppm (singlet) | Methyl protons adjacent to the quaternary carbon. | |
| Vinyl Protons (-CH=CH₂) | δ ~5.0-6.0 ppm (multiplet, 3H) | Complex splitting pattern (dd, dd, ddt) characteristic of a terminal vinyl group. | |
| Aromatic Protons (-C₆H₅) | δ ~7.2-7.5 ppm (multiplet, 5H) | Protons of the monosubstituted benzene ring. | |
| ¹³C NMR | -CH₃ | δ ~25-30 ppm | Aliphatic methyl carbon. |
| Quaternary Carbon (C-OH) | δ ~75-80 ppm | Carbinol carbon bearing the hydroxyl, phenyl, methyl, and vinyl groups. | |
| Aromatic Carbons | δ ~125-145 ppm | Multiple signals for the phenyl ring carbons (ipso, ortho, meta, para). | |
| Vinyl Carbons | δ ~112 ppm (=CH₂), ~145 ppm (-CH=) | sp² hybridized carbons of the vinyl group. | |
| IR Spectroscopy | O-H stretch | ~3550-3200 cm⁻¹ (broad) | Characteristic stretching vibration of the alcohol hydroxyl group. |
| C-H stretch (sp²) | ~3080-3010 cm⁻¹ | Aromatic and vinyl C-H bonds. | |
| C-H stretch (sp³) | ~2990-2850 cm⁻¹ | Methyl C-H bonds. | |
| C=C stretch | ~1640 cm⁻¹, ~1600 & 1495 cm⁻¹ | Vinyl and aromatic ring double bond stretching, respectively. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 148 | Corresponds to the molecular weight of the compound. |
| Key Fragment | m/z = 133 (M-15) | Loss of the methyl group (-CH₃), resulting in a stable benzylic carbocation. | |
| Key Fragment | m/z = 105 | Cleavage yielding the benzoyl cation [C₆H₅CO]⁺ after rearrangement, or a related stable fragment. |
Synthesis and Mechanistic Insight
The most direct and reliable method for synthesizing this compound is the Grignard reaction. This approach exemplifies a fundamental carbon-carbon bond-forming strategy in organic chemistry.
Recommended Synthetic Protocol: Grignard Reaction
This protocol details the addition of a vinyl nucleophile to a ketone electrophile. The choice of acetophenone as the starting material provides the required phenyl and methyl groups attached to the carbonyl, which becomes the chiral carbinol center.
Experimental Protocol:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel under an inert atmosphere (Nitrogen or Argon).
-
Grignard Reagent Preparation (if not commercially available): In a separate flask, prepare vinylmagnesium bromide from vinyl bromide and magnesium turnings in anhydrous tetrahydrofuran (THF).
-
Reaction: Charge the main reaction flask with a solution of acetophenone (1.0 eq) in anhydrous THF. Cool the flask to 0 °C in an ice bath.
-
Addition: Add the vinylmagnesium bromide solution (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. The causality here is crucial: slow addition prevents exothermic runaway and minimizes side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the acetophenone spot is consumed.
-
Quenching: Cool the mixture back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This acidic workup protonates the intermediate alkoxide and neutralizes any unreacted Grignard reagent without causing acid-catalyzed side reactions.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Caption: Grignard synthesis workflow for this compound.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by the interplay between its tertiary allylic alcohol and vinyl functionalities.
Reactions of the Tertiary Allylic Alcohol
The hydroxyl group is central to the molecule's most characteristic transformations.
-
Acid-Catalyzed Dehydration: Exposure to protic acids (e.g., H₂SO₄, TsOH) or Lewis acids readily promotes dehydration via an E1 mechanism. The key mechanistic insight is the formation of a highly stabilized tertiary, allylic, and benzylic carbocation intermediate upon protonation of the hydroxyl group and subsequent loss of water. The resulting conjugated diene, 2-phenyl-1,3-butadiene , is the thermodynamically favored product due to the extended π-system.[4]
Caption: E1 dehydration mechanism leading to a conjugated system.
-
Oxidation: As a tertiary alcohol, it is resistant to oxidation under standard conditions (e.g., PCC, Swern, DMP) that would typically convert primary or secondary alcohols to aldehydes or ketones. Harsh oxidizing agents would likely lead to cleavage of the C-C bonds.
Reactions of the Vinyl Group
The terminal double bond offers a site for various addition and cleavage reactions.
-
Electrophilic Addition: The vinyl group can undergo classic electrophilic additions. For instance, reaction with Br₂ would yield a dibromo-adduct. Hydroboration-oxidation would lead to the anti-Markovnikov addition of water across the double bond, forming the corresponding diol.
-
Oxidative Cleavage (Ozonolysis): This is a powerful and predictable reaction for cleaving the double bond. The protocol involves bubbling ozone through a solution of the alcohol, followed by a reductive workup. This transformation is synthetically valuable as it cleaves the vinyl group to a carbonyl, yielding acetophenone and formaldehyde. This reaction can be used to confirm the position of the double bond or as a strategic step in a larger synthesis.[5]
Applications in Drug Development and Research
This compound serves as a valuable intermediate in synthetic chemistry.
-
Chiral Building Block: The molecule possesses a stereocenter at the carbinol carbon. If synthesized or resolved into a single enantiomer, it becomes a powerful chiral building block for asymmetric synthesis, a cornerstone of modern drug development.
-
Scaffold for Diversification: The three distinct functional "handles" (hydroxyl, phenyl, vinyl) allow for orthogonal chemical modifications, enabling the creation of diverse molecular libraries for screening purposes. For example, the hydroxyl can be used for ether or ester formation, the vinyl group for metathesis or addition reactions, and the phenyl ring for electrophilic substitution.
-
Ligand Synthesis: As noted in chemical supplier literature, it has been explored as an efficient ligand, likely after further functionalization, for applications in catalysis and coordination chemistry.[1]
Safety and Handling
No specific, comprehensive safety data sheet (SDS) for this compound is widely available. Therefore, researchers must handle this compound with the precautions appropriate for analogous laboratory chemicals.
-
General Precautions: Based on data for similar compounds like 2-methyl-3-buten-2-ol, it should be treated as a flammable liquid that may cause skin and serious eye irritation.[6][7]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate protective gloves (e.g., nitrile) when handling.[8]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Keep away from heat, sparks, and open flames.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Disclaimer: This information is for research and development purposes only. A dedicated, up-to-date Safety Data Sheet (SDS) from the chemical supplier must be consulted prior to any handling or use of this compound.
Conclusion
This compound is a synthetically versatile tertiary allylic alcohol with a well-defined reactivity profile. Its value lies in the strategic combination of a chiral center and three distinct functional groups that can be selectively manipulated. While a lack of extensive physical data requires careful experimental work, its predictable reactivity in fundamental transformations like dehydration and ozonolysis makes it a reliable building block. For researchers in drug discovery and materials science, this compound offers a robust starting point for the synthesis of novel and complex molecular targets.
References
- 1. This compound | 6051-52-1 | GAA05152 | Biosynth [biosynth.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound | C10H12O | CID 538853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 2-Phenylbut-3-en-2-ol (CAS: 6051-52-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenylbut-3-en-2-ol is a tertiary allylic alcohol characterized by the presence of phenyl, methyl, and vinyl groups attached to a central carbinol carbon. This unique structural arrangement imparts notable reactivity, making it a valuable intermediate in organic synthesis. Its potential applications span from being a precursor in the synthesis of complex natural products to its use in cross-coupling reactions. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic profile for unambiguous identification, a field-proven protocol for its synthesis via the Grignard reaction with mechanistic insights, and a discussion of its reactivity and safety considerations.
Chemical and Physical Properties
This compound, also known by synonyms such as 3-Phenyl-1-butene-3-ol and Ethenylmethylphenylcarbinol, is a distinct organic compound whose properties are summarized below.[1] These values are critical for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 6051-52-1 | PubChem[1] |
| Molecular Formula | C₁₀H₁₂O | PubChem[1] |
| Molecular Weight | 148.20 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | CC(C=C)(C1=CC=CC=C1)O | PubChem[1] |
| InChIKey | LRYWJUOPPCVNFT-UHFFFAOYSA-N | PubChem[1] |
| Calculated XLogP3 | 2.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Spectroscopic Profile for Structural Elucidation
Accurate characterization of this compound is essential for confirming its synthesis and purity. The following sections describe the expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments:
-
Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.5 ppm, integrating to 5H.
-
Vinyl Protons (-CH=CH₂): A characteristic set of signals for an AMX spin system. The internal methine proton (-CH=) will appear as a doublet of doublets (dd) around δ 5.8-6.2 ppm. The terminal methylene protons (=CH₂) will appear as two separate doublets of doublets around δ 5.0-5.4 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is concentration and solvent-dependent, typically between δ 1.5-2.5 ppm.
-
Methyl Protons (-CH₃): A sharp singlet around δ 1.5-1.7 ppm, integrating to 3H.
-
-
¹³C NMR: The carbon NMR spectrum provides a fingerprint of the carbon skeleton[1]:
-
Aromatic Carbons: Multiple signals between δ 124-128 ppm for the ortho, meta, and para carbons, and a quaternary signal for the ipso-carbon (C-phenyl) around δ 145-148 ppm.
-
Vinyl Carbons: A signal for the internal methine carbon (-CH=) around δ 140-145 ppm and a signal for the terminal methylene carbon (=CH₂) around δ 112-116 ppm.
-
Carbinol Carbon (C-OH): A quaternary carbon signal around δ 75-78 ppm.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 28-32 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum reveals the key functional groups present in the molecule[1]:
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol hydroxyl group.
-
C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) corresponding to the aromatic and vinyl C-H bonds.
-
C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ (typically 2850-2990 cm⁻¹) for the methyl C-H bonds.
-
C=C Stretch: A medium intensity peak around 1640-1680 cm⁻¹ for the vinyl double bond and peaks around 1450-1600 cm⁻¹ for the aromatic ring.
-
C-O Stretch: A strong absorption in the 1000-1260 cm⁻¹ region, indicative of a tertiary alcohol.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern[1]:
-
Molecular Ion (M⁺): A peak at m/z = 148, corresponding to the molecular weight of the compound.
-
Key Fragments: Expect to see significant fragmentation. The loss of a methyl group ([M-15]⁺) would result in a peak at m/z = 133. The loss of a vinyl group ([M-27]⁺) would lead to a peak at m/z = 121. A prominent peak at m/z = 105 is likely due to the formation of the stable benzoyl cation fragment ([C₆H₅CO]⁺) after rearrangement, or the phenylmethyl cation.
Synthesis via Grignard Reaction: A Validated Protocol
The most direct and reliable method for synthesizing this compound is the Grignard reaction. This involves the nucleophilic 1,2-addition of a vinyl Grignard reagent to acetophenone.[2][3]
Causality and Experimental Design
The Grignard reagent is a potent nucleophile but also a strong base. This dual reactivity dictates the experimental conditions. The reaction must be conducted under strictly anhydrous (water-free) conditions because any trace of water will protonate and destroy the Grignard reagent, halting the desired carbon-carbon bond formation. Diethyl ether or tetrahydrofuran (THF) are ideal solvents as they are anhydrous and solvate the magnesium center, stabilizing the Grignard reagent. The reaction is typically performed at low temperatures to control its exothermic nature. A final acidic workup is required to protonate the intermediate magnesium alkoxide to yield the final alcohol product.[2]
Visualized Workflow and Mechanism
Step-by-Step Experimental Protocol
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube (e.g., CaCl₂ or CaSO₄). Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.
-
Reagent Preparation: In the reaction flask, add acetophenone (1.0 eq) dissolved in anhydrous diethyl ether or THF.
-
Grignard Addition: Charge the dropping funnel with a solution of vinylmagnesium bromide (typically 1.0 M in THF, 1.1 eq). Cool the reaction flask to 0 °C using an ice bath.
-
Reaction Execution: Add the Grignard solution dropwise to the stirred solution of acetophenone over 30-60 minutes. A color change and/or formation of a precipitate may be observed. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Quenching (Workup): Cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a safer alternative to dilute acid for protonating the alkoxide and neutralizing the excess Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. If two layers do not form, add more diethyl ether and water. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel or by vacuum distillation.
-
Characterization: Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 2.
Reactivity and Potential Applications
As a tertiary allylic alcohol, this compound possesses a unique reactivity profile that makes it a versatile synthetic intermediate.
-
Precursor for Natural Products: The allylic alcohol moiety is a key structural feature in numerous natural products, many of which exhibit biological activity, including anti-cancer properties.[4][5] This compound can serve as a model or a direct precursor for the synthesis of complex benzopyran and furobenzopyran structures.[4][6]
-
Allylic Rearrangements: The tertiary allylic nature of the alcohol makes it susceptible to acid-catalyzed rearrangements (e.g., Meyer-Schuster rearrangement if an alkyne were present) and substitutions. The carbocation formed upon protonation and loss of water is stabilized by both the adjacent phenyl group and the vinyl group, facilitating SN1-type reactions.[7]
-
Oxidation: While tertiary alcohols are generally resistant to oxidation, tertiary allylic alcohols can undergo oxidation via an allylic shift mechanism using specialized reagents.[8]
-
Ligand and Coupling Reactions: The compound has been noted for its potential use as a ligand and in cross-coupling and carbonic acid transfer reactions, highlighting its utility in organometallic chemistry.
Safety and Handling
While a specific, comprehensive Safety Data Sheet (SDS) for this compound should be consulted, general precautions for a compound of this class should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Fire Safety: The compound is expected to be flammable. Keep it away from open flames, sparks, and other sources of ignition. Use explosion-proof equipment where necessary.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.
-
Disposal: Dispose of the chemical waste in accordance with all federal, state, and local regulations.
References
- 1. This compound | C10H12O | CID 538853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aroonchande.com [aroonchande.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Studies on the reactivity of a tertiary allylic alcohol in an acetophenonic series, a model for natural products synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistrytutorsarvan.in [chemistrytutorsarvan.in]
- 8. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
An In-depth Technical Guide to the Physical Properties of 2-Phenylbut-3-en-2-ol
Introduction
2-Phenylbut-3-en-2-ol, a tertiary allylic alcohol, is a molecule of significant interest in organic synthesis and drug development. Its structure, which combines a phenyl group, a hydroxyl group, and a vinyl group on a single tertiary carbon, offers a unique combination of steric and electronic properties. This guide provides a comprehensive overview of the physical properties of this compound, offering insights for researchers, scientists, and professionals in drug development. Understanding these fundamental characteristics is paramount for its effective handling, characterization, and application in synthetic methodologies.
Molecular Structure and its Influence on Physical Properties
The physical properties of this compound are a direct consequence of its molecular architecture. The central quaternary carbon atom is bonded to a phenyl ring, a methyl group, a vinyl group, and a hydroxyl group.
-
The Phenyl Group: This bulky, non-polar aromatic ring contributes significantly to the molecule's van der Waals forces, influencing its boiling point and solubility in non-polar organic solvents.
-
The Hydroxyl Group: The presence of the -OH group is a defining feature, enabling the molecule to act as both a hydrogen bond donor and acceptor. This capability for hydrogen bonding is expected to lead to a higher boiling point compared to non-hydroxylated analogues of similar molecular weight and influences its solubility in polar solvents.
-
The Vinyl Group: The carbon-carbon double bond introduces a region of high electron density, making the molecule susceptible to electrophilic addition reactions and providing a site for polymerization.
-
Tertiary Alcohol: As a tertiary alcohol, it is resistant to oxidation under mild conditions and can undergo dehydration reactions to form alkenes.
Summary of Physical Properties
A comprehensive search of experimental data for the physical properties of this compound reveals a notable scarcity in the literature, with many databases listing these values as "not available." However, some predicted values have been reported and are summarized in the table below. It is crucial for researchers to recognize that these are computational estimates and should be verified experimentally.
| Physical Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | --INVALID-LINK--[1] |
| Molecular Weight | 148.20 g/mol | --INVALID-LINK--[1] |
| CAS Number | 6051-52-1 | --INVALID-LINK--[2] |
| Boiling Point | 228.81°C (Predicted) | Not Available |
| Melting Point | Not Available | Not Available |
| Density | 1.0095 g/cm³ (Predicted) | Not Available |
| Refractive Index | 1.5277 (Predicted) | Not Available |
| XLogP3 | 2.1 | --INVALID-LINK--[1] |
Experimental Determination of Physical Properties: A Conceptual Workflow
For a novel or poorly characterized compound like this compound, the experimental determination of its physical properties is a fundamental step. The following diagram illustrates a general workflow for such a characterization.
Caption: A conceptual workflow for the synthesis, purification, and physical characterization of this compound.
Synthesis and Spectroscopic Characterization
A common and effective method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction.[3] This involves the reaction of a Grignard reagent with a suitable ketone.
Experimental Protocol: Synthesis via Grignard Reaction
Objective: To synthesize this compound from acetophenone and vinylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Acetophenone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Vinylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of vinyl bromide in anhydrous diethyl ether.
-
Add a small amount of the vinyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetophenone:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of acetophenone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Work-up:
-
Pour the reaction mixture slowly into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.
-
Spectroscopic Data
Spectroscopic methods are essential for the structural confirmation of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons, the vinyl protons with their characteristic splitting patterns, the aromatic protons of the phenyl group, and a singlet for the hydroxyl proton (which may be broad and its chemical shift can vary depending on concentration and solvent).
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon bearing the hydroxyl group, the methyl carbon, the two vinyl carbons, and the carbons of the phenyl ring.
-
IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Other characteristic peaks would include C-H stretches for the aromatic and aliphatic protons, a C=C stretch for the vinyl group, and C-O stretching.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 148, along with characteristic fragmentation patterns.
Conclusion
This compound is a valuable synthetic intermediate with a unique combination of functional groups. While experimental data on its physical properties are not widely available, its structure provides a strong basis for predicting its behavior. The synthetic route via a Grignard reaction is a well-established and reliable method for its preparation. The spectroscopic data available from public databases provide a solid foundation for its characterization. Further experimental investigation into its physical properties is warranted to facilitate its broader application in research and development.
References
An In-depth Technical Guide to 2-Phenylbut-3-en-2-ol: Synthesis, Characterization, and Synthetic Utility
Abstract
2-Phenylbut-3-en-2-ol is a tertiary allylic alcohol that serves as a versatile building block in organic synthesis. Its unique structural motif, featuring a hydroxyl group, a vinyl moiety, and a phenyl ring all connected to a quaternary carbon center, offers a rich landscape for chemical transformations. This guide provides a comprehensive overview of its synthesis, spectroscopic characterization, and key applications, with a particular focus on its utility for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, present self-validating experimental protocols, and explore its potential as a precursor for more complex molecular architectures.
Introduction: The Structural and Chemical Significance of this compound
This compound, also known as α-vinyl-α-methylbenzyl alcohol, is a chiral tertiary alcohol with the chemical formula C₁₀H₁₂O. The molecule's central feature is a stereocenter at the carbinol carbon, making it a valuable chiral precursor in asymmetric synthesis. The presence of both a nucleophilic hydroxyl group and a reactive vinyl group allows for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of fine chemicals and pharmaceutical agents. The phenyl group also provides a site for further functionalization and influences the molecule's overall reactivity and physical properties.
The strategic importance of this molecule lies in its ability to undergo a variety of transformations, including oxidation, reduction, and rearrangement reactions, as well as its participation in carbon-carbon bond-forming reactions. These characteristics make it an attractive starting material for the synthesis of more complex molecules with potential biological activity.
Synthesis of this compound: A Practical Approach
The most common and efficient method for the laboratory-scale synthesis of this compound is the Grignard reaction. This organometallic reaction involves the nucleophilic addition of a vinylmagnesium halide to acetophenone. The choice of the Grignard reagent is critical for the successful formation of the desired product.
Recommended Synthesis Protocol: Grignard Reaction
This protocol describes the synthesis of this compound from acetophenone and vinylmagnesium bromide.
Materials:
-
Acetophenone (99%)
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve acetophenone (1 equivalent) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add vinylmagnesium bromide solution (1.1 equivalents) dropwise from the dropping funnel to the stirred solution of acetophenone.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Expected Yield: 75-85%
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.
-
Slow Addition at Low Temperature: The reaction between the Grignard reagent and the ketone is exothermic. Slow addition at 0 °C helps to control the reaction rate and prevent side reactions.
-
Aqueous NH₄Cl Quench: A saturated solution of ammonium chloride is a mild acid that effectively quenches the reaction by protonating the intermediate alkoxide without causing dehydration of the tertiary alcohol product.
Caption: Synthesis workflow for this compound via Grignard reaction.
Spectroscopic Characterization
The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
| Technique | Characteristic Feature | Typical Value/Range |
| ¹H NMR | -OH (singlet) | δ 2.0-2.5 ppm |
| -CH₃ (singlet) | δ 1.6-1.8 ppm | |
| =CH₂ (multiplet) | δ 5.0-5.3 ppm | |
| =CH- (multiplet) | δ 6.0-6.2 ppm | |
| Ar-H (multiplet) | δ 7.2-7.5 ppm | |
| ¹³C NMR | C-OH | δ 75-80 ppm |
| -CH₃ | δ 28-32 ppm | |
| =CH₂ | δ 112-116 ppm | |
| =CH- | δ 142-146 ppm | |
| Aromatic Carbons | δ 125-148 ppm | |
| IR | O-H stretch (broad) | 3300-3500 cm⁻¹ |
| C-H stretch (aromatic) | 3000-3100 cm⁻¹ | |
| C-H stretch (aliphatic) | 2850-3000 cm⁻¹ | |
| C=C stretch (vinyl) | 1640-1650 cm⁻¹ | |
| C=C stretch (aromatic) | 1450-1600 cm⁻¹ | |
| Mass Spec (EI) | [M]+ | m/z 148 |
| [M-CH₃]+ | m/z 133 | |
| [M-H₂O]+ | m/z 130 |
Reactivity and Synthetic Utility in Drug Development
The dual functionality of this compound makes it a valuable intermediate in the synthesis of more complex molecules, including those with potential therapeutic applications.
Key Reactions
-
Oxidation: The tertiary alcohol is resistant to oxidation under standard conditions, but the vinyl group can be readily oxidized to form an epoxide or cleaved to yield a ketone.
-
Rearrangement Reactions: Being an allylic alcohol, it can undergo acid-catalyzed rearrangements, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated ketones.
-
Derivatization of the Hydroxyl Group: The hydroxyl group can be easily converted into other functional groups, such as ethers, esters, or halides, to facilitate further synthetic transformations.
Caption: Key reaction pathways of this compound.
Application in the Synthesis of Bioactive Molecules
While this compound itself is not a known therapeutic agent, its structural motif is present in or can be used to access various classes of bioactive compounds. For instance, the tertiary alcohol moiety is a common feature in many natural products and synthetic drugs. The vinyl group can participate in metathesis or Heck reactions to build more complex carbon skeletons.
The chiral nature of this compound makes it a particularly interesting starting material for the enantioselective synthesis of drug candidates. For example, similar chiral tertiary alcohols have been used as key intermediates in the synthesis of antagonists for the P2Y₁₂ receptor, which are important antiplatelet drugs.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is considered to be an irritant to the eyes, skin, and respiratory system. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a readily accessible and highly versatile synthetic intermediate. Its rich chemistry, stemming from the interplay of its hydroxyl, vinyl, and phenyl functionalities, provides numerous opportunities for the construction of complex molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective utilization in research and development, particularly in the field of medicinal chemistry.
An In-depth Technical Guide to the Synthesis of 2-Phenylbut-3-en-2-ol from Acetophenone
<_ _>
Abstract
This technical guide provides a comprehensive overview of the synthesis of the tertiary alcohol, 2-phenylbut-3-en-2-ol, from the readily available starting material, acetophenone. The core of this synthesis is the highly versatile Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[1][2] This document will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a robust and reliable method for the preparation of this and structurally related molecules.
Introduction: The Significance of Tertiary Alcohols and the Grignard Reaction
Tertiary alcohols are a crucial class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and fragrances. Their unique structural motif, characterized by a hydroxyl group attached to a carbon atom bonded to three other carbon atoms, imparts specific chemical reactivity that is highly valued in synthetic design.
The synthesis of this compound from acetophenone serves as an exemplary case study for the application of the Grignard reaction, a powerful organometallic reaction discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912.[1] This reaction involves the addition of an organomagnesium halide (the Grignard reagent) to the carbonyl group of an aldehyde or ketone.[1][3] In the context of this synthesis, the nucleophilic carbon of a vinyl Grignard reagent attacks the electrophilic carbonyl carbon of acetophenone, leading to the formation of a new carbon-carbon bond and, after an acidic workup, the desired tertiary alcohol.[4][5]
The choice of the Grignard reaction for this transformation is predicated on its high efficiency, broad substrate scope, and the relative ease of preparation of the required reagents. This guide will provide the necessary technical details to empower the researcher to confidently execute this synthesis.
Synthetic Strategy: A Grignard-Based Approach
The most direct and efficient route for the synthesis of this compound from acetophenone is through the nucleophilic addition of a vinyl Grignard reagent, specifically vinylmagnesium bromide, to the ketone functionality of acetophenone.
Overall Reaction Scheme
The overall transformation can be depicted as follows:
Caption: Overall synthetic workflow for this compound.
Mechanistic Insights
The Grignard reaction proceeds through a two-step mechanism:
-
Nucleophilic Addition: The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic.[1][4] This nucleophilic carbon attacks the electrophilic carbonyl carbon of acetophenone. The pi electrons of the carbonyl group are pushed onto the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.[4][5]
-
Acidic Workup: The reaction mixture is then treated with a dilute acid (e.g., aqueous HCl or H2SO4) in a step known as the "workup."[6] The negatively charged oxygen of the alkoxide intermediate is protonated by the acid to yield the final tertiary alcohol product, this compound.[7][8]
Caption: Mechanism of the Grignard reaction with a ketone.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Acetophenone | C₈H₈O | 120.15 | 12.0 g (0.1 mol) | >98% |
| Magnesium Turnings | Mg | 24.31 | 2.9 g (0.12 mol) | Reagent Grade |
| Vinyl Bromide | C₂H₃Br | 106.95 | 12.8 g (0.12 mol) | >98% |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | Anhydrous |
| Iodine | I₂ | 253.81 | 1 small crystal | Reagent Grade |
| 1 M Hydrochloric Acid | HCl | 36.46 | 100 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | Anhydrous |
Equipment
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel (500 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure
Part A: Preparation of the Grignard Reagent (Vinylmagnesium Bromide)
-
Glassware Preparation: All glassware must be scrupulously dried in an oven at 120 °C for at least 4 hours and assembled while hot under a stream of dry nitrogen or argon to prevent atmospheric moisture from quenching the reaction.[9][10]
-
Reaction Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a stopper. Place the magnesium turnings and a small crystal of iodine in the flask. The iodine helps to activate the magnesium surface.[2]
-
Initiation of Reaction: Add 50 mL of anhydrous diethyl ether to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of vinyl bromide in 50 mL of anhydrous diethyl ether.
-
Addition of Vinyl Bromide: Add a small portion (approximately 5 mL) of the vinyl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution.[8] If the reaction does not start, gentle warming with a heat gun or crushing a piece of magnesium with a dry glass rod may be necessary.[8]
-
Completion of Grignard Formation: Once the reaction has initiated, add the remaining vinyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[8] After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting gray-to-brown solution of vinylmagnesium bromide is used directly in the next step.
Part B: Reaction with Acetophenone
-
Preparation of Acetophenone Solution: In the dropping funnel, prepare a solution of acetophenone in 100 mL of anhydrous diethyl ether.
-
Addition to Grignard Reagent: Cool the Grignard reagent solution in an ice bath. Slowly add the acetophenone solution dropwise from the dropping funnel with vigorous stirring.[11] The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.[12]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. A thick, white precipitate of the magnesium alkoxide salt will form.
Part C: Workup and Purification
-
Quenching the Reaction: Carefully and slowly pour the reaction mixture over a mixture of crushed ice and 1 M hydrochloric acid with stirring. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.[13]
-
Extraction: Transfer the mixture to a separatory funnel. The organic layer (diethyl ether) will separate from the aqueous layer. Separate the layers and extract the aqueous layer twice more with 50 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash them with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, followed by 50 mL of brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Decant the dried ether solution and remove the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Safety Considerations
-
Grignard Reagents: Grignard reagents are highly reactive and moisture-sensitive.[14] They can react violently with water and protic solvents.[1] All reactions must be carried out under strictly anhydrous conditions.[1]
-
Diethyl Ether: Diethyl ether is extremely flammable and has a low boiling point.[15] All operations involving ether must be conducted in a well-ventilated fume hood, away from any sources of ignition.[12][15]
-
Vinyl Bromide: Vinyl bromide is a flammable and potentially carcinogenic gas. It should be handled with extreme care in a fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing this synthesis.[12][14]
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will provide detailed information about the structure of the molecule, confirming the presence of the phenyl, vinyl, and hydroxyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption for the O-H stretch of the alcohol (around 3400 cm⁻¹) and sharp peaks for the C=C stretch of the vinyl group (around 1640 cm⁻¹) and the aromatic C=C stretches (around 1600 and 1450 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (148.20 g/mol ).[16]
Conclusion
The synthesis of this compound from acetophenone via a Grignard reaction is a robust and reliable method for obtaining this valuable tertiary alcohol. By carefully controlling the reaction conditions, particularly the exclusion of moisture, and following the detailed protocol outlined in this guide, researchers can achieve high yields of the desired product. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of other tertiary alcohols, making this a fundamental and indispensable transformation in the synthetic chemist's toolkit.
References
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. cerritos.edu [cerritos.edu]
- 3. byjus.com [byjus.com]
- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 6. britthipple.com [britthipple.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Solved GRIGNARD SYNTHESIS OF TERTIARY ALCOHOLS Chem 352L I. | Chegg.com [chegg.com]
- 12. acs.org [acs.org]
- 13. youtube.com [youtube.com]
- 14. dchas.org [dchas.org]
- 15. quora.com [quora.com]
- 16. This compound | C10H12O | CID 538853 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Grignard Reaction for 2-Phenylbut-3-en-2-ol Synthesis
This guide provides a comprehensive overview of the synthesis of 2-phenylbut-3-en-2-ol, a tertiary alcohol, via the Grignard reaction. It is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this fundamental carbon-carbon bond-forming reaction. This document will delve into the underlying mechanism, provide a detailed experimental protocol, and discuss critical parameters for a successful synthesis.
Introduction: The Significance of the Grignard Reaction in Complex Molecule Synthesis
The Grignard reaction stands as a cornerstone in organic synthesis, prized for its versatility and effectiveness in creating new carbon-carbon bonds.[1] Discovered by Victor Grignard in 1900, this organometallic reaction involves an organomagnesium halide, known as a Grignard reagent, which acts as a potent nucleophile.[2] These reagents readily attack electrophilic carbon atoms, such as those found in carbonyl groups, making them indispensable tools for the construction of complex molecular architectures, particularly in the pharmaceutical and fine chemical industries.[1][3]
The synthesis of this compound from acetophenone and vinylmagnesium bromide is a classic example of a Grignard reaction used to produce a tertiary alcohol.[4] This specific transformation highlights the reaction's ability to introduce a vinyl group, a valuable functional handle for further synthetic manipulations.
Mechanistic Insights: The Nucleophilic Addition of Vinylmagnesium Bromide to Acetophenone
The synthesis of this compound proceeds via the nucleophilic addition of vinylmagnesium bromide to the carbonyl carbon of acetophenone. The reaction can be conceptually divided into two key stages: the formation of the Grignard reagent and its subsequent reaction with the ketone.
1. Formation of the Grignard Reagent: Vinylmagnesium Bromide
Vinylmagnesium bromide is typically prepared by reacting vinyl bromide with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF).[5][6] The magnesium metal undergoes an oxidative insertion into the carbon-bromine bond, forming the highly reactive organomagnesium species.[7]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to protic solvents like water and alcohols.[8][9] Any moisture will protonate the Grignard reagent, rendering it inactive. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[10][11]
-
Inert Atmosphere: To prevent oxidation and reaction with atmospheric moisture, the reaction is typically carried out under an inert atmosphere of nitrogen or argon.[6]
-
Initiation: The reaction between magnesium and vinyl bromide can sometimes be sluggish to start. The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane can help to activate the magnesium surface and initiate the reaction.[11][12]
2. Nucleophilic Attack on Acetophenone
Once formed, the vinylmagnesium bromide acts as a potent nucleophile. The carbon atom of the vinyl group, bonded to the electropositive magnesium, carries a partial negative charge and readily attacks the electrophilic carbonyl carbon of acetophenone.[4] This nucleophilic attack results in the formation of a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate.[3]
3. Acidic Workup
The final step of the reaction is an acidic workup. The addition of a mild acid, such as aqueous ammonium chloride or dilute sulfuric acid, protonates the magnesium alkoxide intermediate to yield the final product, this compound, and water-soluble magnesium salts.[10][13] The use of a separate acidic workup step is crucial, as adding acid in the presence of the Grignard reagent would simply quench it.[14]
Visualizing the Synthesis
Reaction Mechanism:
Caption: The reaction mechanism for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the synthesis of this compound. Caution: Grignard reagents are pyrophoric and react violently with water. Diethyl ether and THF are highly flammable. This procedure should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium turnings | 24.31 | 1.5 g | 0.062 |
| Vinyl bromide (1M in THF) | 106.95 | 62 mL | 0.062 |
| Acetophenone | 120.15 | 5.0 g | 0.042 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
| Saturated aq. NH₄Cl | - | 50 mL | - |
| Diethyl ether | - | 100 mL | - |
| Anhydrous MgSO₄ | - | - | - |
| Iodine | - | 1 crystal | - |
Procedure:
Part A: Preparation of Vinylmagnesium Bromide
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is flame-dried or oven-dried before use.[11]
-
Magnesium Activation: Place the magnesium turnings and a small crystal of iodine in the flask. Gently heat the flask under a stream of nitrogen to sublime the iodine, which helps to activate the magnesium surface.
-
Initiation: Add approximately 10 mL of the vinyl bromide solution in THF to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution.[10][11] If the reaction does not start, gentle warming may be necessary.
-
Grignard Reagent Formation: Once the reaction has started, add the remaining vinyl bromide solution dropwise from the addition funnel at a rate that maintains a gentle reflux.[6]
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[6]
Part B: Reaction with Acetophenone and Workup
-
Ketone Addition: Dissolve the acetophenone in 20 mL of anhydrous THF and add it to the dropping funnel. Cool the Grignard reagent solution in an ice bath. Add the acetophenone solution dropwise to the stirred Grignard reagent.[10] The reaction is exothermic, so maintain a controlled addition rate to keep the temperature below 20°C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Quenching: Cool the reaction mixture again in an ice bath and slowly add the saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.[13]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by distillation or column chromatography.
Visualizing the Experimental Workflow
Caption: A high-level workflow for the synthesis of this compound.
Potential Side Reactions and Troubleshooting
While the Grignard reaction is robust, several side reactions can occur, impacting the yield and purity of the desired product.
-
Enolization: Acetophenone has acidic α-protons. The Grignard reagent, being a strong base, can deprotonate the acetophenone to form an enolate.[8] This is more prevalent with sterically hindered Grignard reagents.
-
Reduction: If the Grignard reagent possesses β-hydrogens, it can act as a reducing agent, converting the ketone to a secondary alcohol via a Meerwein-Ponndorf-Verley-type reduction.[15]
-
Wurtz Coupling: The Grignard reagent can couple with unreacted vinyl bromide. This is generally a minor side reaction.
Troubleshooting:
-
Low Yield: This is often due to the presence of moisture, which deactivates the Grignard reagent.[16] Ensure all glassware is scrupulously dried and anhydrous solvents are used. Incomplete formation of the Grignard reagent can also be a cause.
-
Recovery of Starting Material: This may indicate that the Grignard reagent did not form successfully or was quenched before it could react with the ketone.
Characterization of this compound
The final product, this compound, can be characterized using standard spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O[17] |
| Molar Mass | 148.20 g/mol [17] |
| Appearance | Colorless to pale yellow liquid |
| IUPAC Name | This compound[17] |
Expected Spectroscopic Data:
-
¹H NMR: Resonances corresponding to the aromatic protons, the vinyl protons, the hydroxyl proton, and the methyl protons.
-
¹³C NMR: Signals for the aromatic carbons, the vinyl carbons, the quaternary carbon bearing the hydroxyl group, and the methyl carbon.
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol, and peaks corresponding to C=C and aromatic C-H stretches.
Conclusion
The Grignard reaction is a powerful and reliable method for the synthesis of tertiary alcohols such as this compound. By understanding the reaction mechanism, adhering to strict anhydrous and inert conditions, and being mindful of potential side reactions, researchers can successfully employ this classic transformation to build complex molecular structures essential for drug discovery and development. The protocol and insights provided in this guide serve as a comprehensive resource for the successful execution of this important synthetic procedure.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solved Show how you would form vinyl magnesium bromide from | Chegg.com [chegg.com]
- 6. orgsyn.org [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
- 8. adichemistry.com [adichemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. prepchem.com [prepchem.com]
- 13. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
- 14. quora.com [quora.com]
- 15. reddit.com [reddit.com]
- 16. app.studyraid.com [app.studyraid.com]
- 17. This compound | C10H12O | CID 538853 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Data of 2-Phenylbut-3-en-2-ol: An In-depth Technical Guide
Introduction
2-Phenylbut-3-en-2-ol is a tertiary alcohol containing both a phenyl and a vinyl group attached to the carbinol carbon. This unique structural arrangement gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization in various chemical applications, including as a synthetic intermediate in drug development and materials science. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, offering insights into the interpretation of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. The causal relationships between the molecular structure and the observed spectral features are emphasized to provide a deeper understanding for researchers and scientists in the field.
Molecular Structure and Key Spectroscopic Features
The structure of this compound (C₁₀H₁₂O, Molar Mass: 148.20 g/mol ) presents several key features that are readily identifiable through spectroscopic methods.[1] These include the hydroxyl (-OH) group, the monosubstituted phenyl ring, the vinyl (-CH=CH₂) group, a quaternary carbon, and a methyl (-CH₃) group.
Figure 1: Molecular structure of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides direct evidence for the presence of its key functional groups. The analysis is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
| ~3400 (broad) | O-H (Alcohol) | Stretching | Strong |
| 3080-3020 | =C-H (Aromatic/Vinylic) | Stretching | Medium |
| 2980-2920 | -C-H (Alkyl) | Stretching | Medium |
| ~1640 | C=C (Vinyl) | Stretching | Medium |
| ~1600, ~1490, ~1450 | C=C (Aromatic) | Stretching | Medium-Weak |
| ~990, ~920 | =C-H (Vinyl) | Bending (out-of-plane) | Strong |
| ~760, ~700 | C-H (Aromatic) | Bending (out-of-plane) | Strong |
| ~1150 | C-O (Tertiary Alcohol) | Stretching | Strong |
Interpretation:
-
O-H Stretch: A strong and broad absorption band around 3400 cm⁻¹ is the most characteristic signal for the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.[2]
-
C-H Stretches: The region above 3000 cm⁻¹ reveals absorptions corresponding to sp²-hybridized C-H bonds of the phenyl ring and vinyl group, while the absorptions just below 3000 cm⁻¹ are due to the sp³-hybridized C-H bonds of the methyl group.[3]
-
C=C Stretches: The presence of the vinyl group is confirmed by a medium-intensity peak around 1640 cm⁻¹. The aromatic ring gives rise to a set of characteristic absorptions at approximately 1600, 1490, and 1450 cm⁻¹.[3]
-
Bending Vibrations: Strong absorptions around 990 cm⁻¹ and 920 cm⁻¹ are indicative of the out-of-plane bending vibrations of the vinyl group's =C-H bonds. The monosubstituted nature of the phenyl ring is supported by strong bands around 760 cm⁻¹ and 700 cm⁻¹.
-
C-O Stretch: A strong absorption around 1150 cm⁻¹ is characteristic of the C-O stretching vibration of a tertiary alcohol.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to show distinct signals for the methyl, hydroxyl, vinyl, and aromatic protons. The chemical shifts are influenced by the electronic environment of each proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.6 | Singlet | 3H | -CH₃ |
| ~2.2 | Singlet (broad) | 1H | -OH |
| ~5.1 | Doublet of doublets | 1H | Vinyl H (trans to CH) |
| ~5.3 | Doublet of doublets | 1H | Vinyl H (cis to CH) |
| ~6.0 | Doublet of doublets | 1H | Vinyl H (geminal) |
| ~7.2-7.5 | Multiplet | 5H | Aromatic H |
Interpretation:
-
Methyl Protons: The methyl protons are expected to appear as a singlet around 1.6 ppm, as there are no adjacent protons to cause splitting.
-
Hydroxyl Proton: The hydroxyl proton signal is typically a broad singlet around 2.2 ppm. Its chemical shift can vary with concentration and solvent due to hydrogen bonding.
-
Vinyl Protons: The three vinyl protons form a complex splitting pattern (an AMX spin system). The geminal proton (on the same carbon as the other two vinyl protons) will appear as a doublet of doublets around 6.0 ppm. The two terminal vinyl protons will also be doublets of doublets around 5.1 and 5.3 ppm, with different coupling constants for their cis and trans relationships to the geminal proton.
-
Aromatic Protons: The five protons of the monosubstituted phenyl ring are in slightly different chemical environments and will appear as a multiplet in the aromatic region, typically between 7.2 and 7.5 ppm.
Figure 2: ¹H NMR spin system for the vinyl group in this compound.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~28 | -CH₃ |
| ~75 | Quaternary C-OH |
| ~112 | =CH₂ (Vinyl) |
| ~125 | Aromatic CH (para) |
| ~127 | Aromatic CH (ortho) |
| ~128 | Aromatic CH (meta) |
| ~145 | =CH- (Vinyl) |
| ~147 | Aromatic C (ipso) |
Interpretation:
-
Alkyl Carbon: The methyl carbon is expected to resonate at the highest field (lowest ppm value), around 28 ppm.
-
Quaternary Carbon: The carbon atom bonded to the hydroxyl group and the phenyl ring is a quaternary carbon and is expected to appear around 75 ppm.
-
Vinyl Carbons: The terminal =CH₂ carbon of the vinyl group will be shielded and appear around 112 ppm, while the internal =CH- carbon will be deshielded and appear further downfield at about 145 ppm.
-
Aromatic Carbons: The carbons of the phenyl ring will appear in the aromatic region (120-150 ppm). Due to the electronic effects of the substituent, the ortho, meta, and para carbons will have slightly different chemical shifts. The ipso-carbon (the carbon attached to the rest of the molecule) is expected to be the most deshielded of the aromatic carbons.
Mass Spectrometry (MS)
Mass spectrometry of this compound, typically performed using electron ionization (EI), provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 148. However, for tertiary alcohols, this peak can be weak or absent.[4]
-
Loss of Methyl (M-15): A significant peak at m/z = 133 is expected due to the loss of a methyl radical (•CH₃), forming a stable benzylic and tertiary carbocation.
-
Loss of Water (M-18): A peak at m/z = 130 may be observed due to the elimination of a water molecule.[5]
-
Loss of Vinyl (M-27): Cleavage of the vinyl group (•CH=CH₂) would result in a fragment at m/z = 121.
-
Phenyl Cation: A prominent peak at m/z = 77 is characteristic of the phenyl cation (C₆H₅⁺).
-
Base Peak: The base peak is likely to be at m/z = 105, corresponding to the benzoyl cation fragment, which can be formed through rearrangement and fragmentation.
Figure 3: Proposed mass spectral fragmentation pathway for this compound.
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized protocols for obtaining the spectra discussed in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a relaxation delay of at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample between the plates and acquire the sample spectrum.
-
The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
GC Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample (e.g., 250 °C).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities.
-
Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Scan a mass range that includes the molecular weight of the compound and its expected fragments (e.g., m/z 40-200).
-
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) to determine the retention time of the compound. Examine the mass spectrum corresponding to the chromatographic peak to identify the molecular ion and the major fragment ions.
Conclusion
The spectroscopic analysis of this compound provides a clear and detailed picture of its molecular structure. IR spectroscopy confirms the presence of the hydroxyl, phenyl, and vinyl functional groups. ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon skeletons, respectively, allowing for the unambiguous assignment of each atom in the molecule. Mass spectrometry confirms the molecular weight and offers valuable information about the molecule's fragmentation patterns under electron ionization. The combined use of these techniques, as outlined in this guide, provides a robust and self-validating system for the comprehensive characterization of this compound, which is essential for its application in research and development.
References
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 2-Phenylbut-3-en-2-ol
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. This technical guide offers an in-depth analysis of the proton (¹H) NMR spectrum of 2-phenylbut-3-en-2-ol, a tertiary allylic alcohol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak list to explain the causal relationships between the molecule's structure and its spectral features. We will cover predictive analysis based on first principles, a detailed protocol for data acquisition, a full interpretation of the spectrum, and the application of these principles in a research and development setting.
Introduction: The Structural Significance of this compound
This compound (C₁₀H₁₂O) is a valuable organic molecule featuring several key functional groups: a phenyl ring, a tertiary alcohol, and a vinyl group.[1] Its structure presents a fascinating case study for ¹H NMR spectroscopy, as it contains distinct proton environments that give rise to a characteristic and informative spectrum. Understanding this spectrum is crucial for verifying the compound's synthesis, assessing its purity, and predicting its reactivity in further chemical transformations—a common workflow in pharmaceutical and materials science research.
This guide will dissect the ¹H NMR spectrum by first predicting the expected signals and their multiplicities, then interpreting the actual spectral data, and finally, outlining a robust experimental protocol to obtain high-quality results.
Molecular Architecture and Proton Environments
To interpret the ¹H NMR spectrum, we must first identify the non-equivalent protons in the this compound molecule. There are five distinct proton environments, as illustrated below.
Caption: Labeled proton environments in this compound.
-
Ar-H (5H): The five protons on the aromatic phenyl ring.
-
Hₐ, Hₑ, Hₑ (Vinyl Group): Three protons of the vinyl group (-CH=CH₂). These are all non-equivalent due to their geometric relationships (geminal, cis, and trans).
-
Hₒ (Methyl Group, 3H): The three equivalent protons of the methyl group.
-
Hₑ (Hydroxyl Group, 1H): The single proton of the tertiary alcohol.
Predictive Analysis: What to Expect in the Spectrum
Before acquiring the spectrum, a seasoned scientist will predict its features based on established principles of chemical shifts and spin-spin coupling.
-
Aromatic Protons (Ar-H): Protons on a benzene ring typically resonate between 6.0-8.5 ppm due to the ring current effect.[2] For a mono-substituted ring like this, the signals often appear as a complex multiplet between 7.2-7.5 ppm .
-
Vinyl Protons (Hₐ, Hₑ, Hₑ): This is the most complex system in the molecule.
-
The proton on the carbon attached to the quaternary center (Hₑ) will be coupled to the two terminal protons (Hₐ and Hₑ).
-
The terminal protons (Hₐ and Hₑ) are non-equivalent. They are coupled to each other (geminal coupling) and to Hₑ (cis and trans coupling).
-
This complex coupling results in a distinct "doublet of doublets" pattern for each of the three vinyl protons.[3][4]
-
Expected chemical shifts are typically in the 5.0-6.5 ppm range.[2]
-
-
Methyl Protons (Hₒ): This methyl group is attached to a quaternary carbon and has no adjacent protons to couple with. Therefore, it is expected to appear as a sharp singlet . Its proximity to the deshielding phenyl group and the tertiary alcohol places its expected chemical shift around 1.5-1.7 ppm .
-
Hydroxyl Proton (Hₑ): The chemical shift of an alcohol proton is highly variable (typically 0.5-5.0 ppm) and depends on concentration, solvent, and temperature due to hydrogen bonding.[5] It often appears as a broad singlet because of rapid chemical exchange with trace amounts of acid or water, which averages out any coupling to neighboring protons.[6] In a clean, dry solvent, this signal might be a sharper singlet around 2.0-2.5 ppm .
Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum
The trustworthiness of spectral data hinges on a meticulous experimental setup. This protocol is designed to be a self-validating system for obtaining a publication-quality spectrum.
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
High-quality 5 mm NMR tube
-
Pasteur pipette
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Methodology:
-
Sample Preparation: a. Weigh approximately 5-10 mg of this compound directly into a clean, dry vial. b. Using a Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ (with TMS) to the vial. c. Gently vortex the sample until the solid is completely dissolved. d. Transfer the solution into the 5 mm NMR tube. Ensure the liquid height is sufficient to cover the instrument's detection coils (typically ~4 cm).
-
Instrument Setup & Calibration: a. Insert the NMR tube into the spinner turbine and adjust the depth gauge. b. Place the sample into the NMR magnet. c. Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. d. Shim the magnetic field to achieve a narrow and symmetrical peak shape for the TMS signal. This is critical for high resolution.
-
Data Acquisition: a. Set the spectral width to cover a range of -1 to 12 ppm. b. Use a standard 90° pulse sequence. c. Set the number of scans to 16 or 32 for a good signal-to-noise ratio. d. Set the relaxation delay (d1) to at least 2 seconds to ensure quantitative integration. e. Acquire the Free Induction Decay (FID).
-
Data Processing: a. Apply a Fourier transform to the FID. b. Phase the resulting spectrum manually to ensure all peaks have a pure absorption line shape. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate all signals to determine the relative number of protons for each. e. Analyze the peak multiplicities and measure the coupling constants (J-values) in Hertz (Hz).
Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.
Spectral Interpretation: Decoding the Data
The following table summarizes the expected and typically observed ¹H NMR data for this compound in CDCl₃.
| Signal Label | Protons | Integration | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Ar-H | 5H | 5.0 | ~ 7.2-7.5 | Multiplet (m) | - |
| Hc | 1H | 1.0 | ~ 6.10 | Doublet of Doublets (dd) | Jca ≈ 17.4, Jcb ≈ 10.6 |
| Ha | 1H | 1.0 | ~ 5.25 | Doublet of Doublets (dd) | Jca ≈ 17.4, Jab ≈ 1.5 |
| Hb | 1H | 1.0 | ~ 5.15 | Doublet of Doublets (dd) | Jcb ≈ 10.6, Jab ≈ 1.5 |
| He (OH) | 1H | 1.0 | ~ 2.20 | Broad Singlet (br s) | - |
| Hd (CH₃) | 3H | 3.0 | ~ 1.65 | Singlet (s) | - |
Analysis of the Vinyl System (Hₐ, Hₑ, Hₑ):
The vinyl region provides a textbook example of complex spin-spin coupling.
-
Hₑ (~6.10 ppm): This proton is split by both Hₐ and Hₑ. The large coupling constant (~17.4 Hz) corresponds to the trans relationship with Hₐ. The smaller coupling (~10.6 Hz) corresponds to the cis relationship with Hₑ.[7] This results in a doublet of doublets.
-
Hₐ (~5.25 ppm): This proton is split by Hₑ (trans, ~17.4 Hz) and by Hₑ (geminal, ~1.5 Hz). The geminal coupling between protons on the same sp² carbon is typically very small.[4][7]
-
Hₑ (~5.15 ppm): This proton is split by Hₑ (cis, ~10.6 Hz) and by Hₐ (geminal, ~1.5 Hz).
The coupling constants are the key to assignment. The value of J is shared between coupled protons. By matching the J-values, we can definitively connect the interacting protons, as visualized below.
Caption: J-coupling network for the vinyl protons of this compound.
Conclusion: A Tool for Structural Verification
The ¹H NMR spectrum of this compound is a powerful fingerprint of its molecular structure. Each signal—from the simple singlet of the methyl group to the intricate doublet of doublets of the vinyl system—provides a piece of the structural puzzle. For the researcher or drug development professional, this detailed analysis serves as a robust method for confirming the identity and purity of synthesized compounds, ensuring the integrity of starting materials for subsequent reactions. By understanding the underlying principles that govern the spectrum, scientists can confidently interpret their data and make informed decisions in their research endeavors.
References
- 1. This compound | C10H12O | CID 538853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Complex Spin-Spin Splitting Patterns | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alcohols | OpenOChem Learn [learn.openochem.org]
- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the ¹³C NMR Spectral Data of 2-phenylbut-3-en-2-ol
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-phenylbut-3-en-2-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of ¹³C NMR spectroscopy for the structural elucidation of this versatile tertiary alcohol. We will explore the predicted chemical shifts, their correlation with the molecular structure, and a detailed protocol for acquiring high-quality spectral data.
Introduction: The Power of ¹³C NMR in Structural Analysis
¹³C NMR spectroscopy is an indispensable tool in modern organic chemistry, offering unparalleled insight into the carbon framework of molecules. Unlike ¹H NMR, which focuses on the proton environment, ¹³C NMR directly probes the carbon skeleton, providing crucial information about the number of non-equivalent carbons, their hybridization state (sp³, sp², sp), and their electronic environment. This technique is particularly powerful for the unambiguous structural determination of complex organic molecules, including active pharmaceutical ingredients and their intermediates.
For a molecule such as this compound, which possesses a variety of carbon environments—aromatic, vinylic, a quaternary alcohol carbon, and a methyl group—¹³C NMR provides a distinct signal for each unique carbon atom, allowing for a complete structural assignment.
Predicted ¹³C NMR Spectral Data for this compound
As of the writing of this guide, publicly available, experimentally verified ¹³C NMR spectral data for this compound is not readily accessible. However, leveraging advanced computational algorithms and extensive spectral databases, a highly accurate prediction of the ¹³C NMR spectrum can be generated. The following table summarizes the predicted chemical shifts for each carbon atom in this compound, calculated using the online resource NMRDB.org.[1][2]
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (Methyl) | 28.5 |
| C2 (Quaternary Alcohol) | 75.5 |
| C3 (Vinyl CH) | 144.1 |
| C4 (Vinyl CH₂) | 112.9 |
| C5 (Quaternary Aromatic) | 146.2 |
| C6/C10 (Ortho Aromatic CH) | 125.7 |
| C7/C9 (Meta Aromatic CH) | 128.3 |
| C8 (Para Aromatic CH) | 127.1 |
Structural Assignment and Rationale: A Deeper Dive
The predicted chemical shifts can be rationalized by examining the electronic environment of each carbon atom and by drawing comparisons with structurally analogous compounds for which experimental data is available. This approach not only validates the prediction but also provides a deeper understanding of the structure-property relationships that govern ¹³C NMR spectroscopy.
The Aliphatic Region:
-
C1 (Methyl Carbon, ~28.5 ppm): The methyl carbon is predicted to resonate at approximately 28.5 ppm. This is consistent with the chemical shift of the methyl carbons in tert-butanol, which appear at around 31.2 ppm.[3][4][5] The slight upfield shift in this compound compared to tert-butanol can be attributed to the different substituents on the quaternary carbon.
-
C2 (Quaternary Alcohol Carbon, ~75.5 ppm): The quaternary carbon directly attached to the hydroxyl group is predicted at 75.5 ppm. This is in excellent agreement with the experimental value for the quaternary alcohol carbon in 2-phenyl-2-propanol (cumyl alcohol), which is observed at 72.7 ppm.[6] The deshielding effect of the electronegative oxygen atom is the primary reason for this downfield shift.
The Vinylic Region:
-
C3 (Vinyl CH, ~144.1 ppm) and C4 (Vinyl CH₂, ~112.9 ppm): These two signals are characteristic of a terminal vinyl group. The more substituted carbon (C3) is predicted to be significantly downfield compared to the terminal CH₂ carbon (C4). This pattern is consistent with the experimental data for styrene, where the corresponding vinyl carbons appear at approximately 136.9 ppm (CH) and 113.3 ppm (CH₂).[7][8] The presence of the phenyl and hydroxyl-bearing quaternary carbon in this compound influences the precise chemical shifts.
The Aromatic Region:
-
C5-C10 (Phenyl Carbons, ~125-147 ppm): The aromatic carbons are predicted to resonate in the typical range of 125-150 ppm.[9][10]
-
C5 (Quaternary Aromatic Carbon, ~146.2 ppm): The ipso-carbon, the one directly attached to the rest of the molecule, is the most downfield of the aromatic signals. This is a common feature in substituted benzenes. For comparison, the ipso-carbon in styrene resonates at 137.9 ppm.[7][8]
-
C6/C10 (Ortho Carbons, ~125.7 ppm), C7/C9 (Meta Carbons, ~128.3 ppm), and C8 (Para Carbon, ~127.1 ppm): The chemical shifts of the protonated aromatic carbons are influenced by the electronic effects of the substituent. The predicted values are in line with those observed for similar phenyl-containing compounds like 2-phenyl-2-propanol.[6]
-
Experimental Protocol for ¹³C NMR Data Acquisition
To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
1. Sample Preparation:
- Weigh approximately 20-50 mg of high-purity this compound.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for ¹³C NMR and its residual signal at ~77.16 ppm serves as a convenient internal reference.[11]
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters (for a 400 MHz Spectrometer):
- Nucleus: ¹³C
- Experiment: Proton-decoupled ¹³C NMR (e.g., zgpg30)
- Frequency: Approximately 100 MHz
- Spectral Width: 0 to 220 ppm
- Acquisition Time: ~1-2 seconds
- Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for the full observation of quaternary carbons.
- Number of Scans: 1024 to 4096, depending on the sample concentration.
- Temperature: 298 K (25 °C)
3. Data Processing:
- Apply an exponential window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.
- Perform a Fourier transform.
- Phase correct the spectrum.
- Calibrate the spectrum by setting the CDCl₃ triplet to 77.16 ppm or the TMS signal to 0.0 ppm.
- Integrate the peaks (note: integration in proton-decoupled ¹³C NMR is not always quantitative).
- Perform peak picking to identify the chemical shifts.
Visualizing the Molecular Structure and Logic
To better illustrate the relationships between the different parts of the this compound molecule, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Predicted ¹³C NMR chemical shift regions for this compound.
Conclusion
This technical guide provides a thorough analysis of the ¹³C NMR spectral data of this compound. By combining predictive data with experimental values from analogous structures, we have established a reliable set of chemical shift assignments and a robust protocol for experimental data acquisition. This information is critical for researchers and scientists engaged in the synthesis, characterization, and application of this and related compounds. The principles and methodologies outlined herein serve as a valuable resource for the structural elucidation of novel organic molecules.
References
- 1. Visualizer loader [nmrdb.org]
- 2. Visualizer loader [nmrdb.org]
- 3. spectrabase.com [spectrabase.com]
- 4. tert-Butanol(75-65-0) 13C NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 2-PHENYL-2-PROPANOL(617-94-7) 13C NMR spectrum [chemicalbook.com]
- 7. Styrene(100-42-5) 13C NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. compoundchem.com [compoundchem.com]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
FT-IR Spectrum Analysis of 2-phenylbut-3-en-2-ol: From First Principles to Structural Confirmation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-phenylbut-3-en-2-ol. Designed for professionals in research and drug development, this document moves beyond simple peak identification to explain the causal relationships between molecular structure and vibrational spectroscopy. We will deconstruct the molecule into its constituent functional groups—a tertiary alcohol, a vinyl moiety, and a monosubstituted phenyl ring—to predict its spectral features. A robust, self-validating experimental protocol for acquiring high-fidelity spectra is detailed, followed by an in-depth interpretation of the resulting data. The guide culminates in a logical framework for using FT-IR as a definitive tool for the structural confirmation of this compound and analogous compounds.
Introduction: The Analytical Imperative
This compound is a tertiary alcohol that serves as a valuable synthetic intermediate in organic chemistry.[1] Its unique structure, combining three distinct and spectroscopically active functional groups on a compact scaffold, makes it an excellent subject for illustrating the power of FT-IR spectroscopy. For the researcher or drug development professional, the ability to rapidly and non-destructively confirm the identity and purity of such a molecule is paramount. FT-IR spectroscopy provides this capability by probing the vibrational modes of chemical bonds, which are unique to the molecule's functional groups and overall structure. Each peak in an FT-IR spectrum corresponds to a specific molecular motion (stretching, bending), and its position, intensity, and shape provide a rich dataset for structural elucidation.[2]
This guide will serve as a definitive resource for understanding the FT-IR characteristics of this compound, enabling scientists to leverage this technique for identity confirmation, quality control, and reaction monitoring.
Molecular Architecture and Predicted Vibrational Modes
The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. This compound (C₁₀H₁₂O) possesses three key functional regions, each contributing a distinct signature to the FT-IR spectrum.
-
Tertiary Alcohol (-OH): The hydroxyl group is attached to a tertiary carbon. This arrangement influences the C-O stretching frequency and eliminates any C-H stretching from the carbinol carbon. The O-H bond is highly polar and participates in intermolecular hydrogen bonding, which dominates its spectral appearance.
-
Vinyl Group (-CH=CH₂): This monosubstituted alkene group features both sp² C-H bonds and a C=C double bond, each with characteristic stretching vibrations. Furthermore, the out-of-plane bending motions of the vinyl hydrogens are highly diagnostic.
-
Monosubstituted Phenyl Ring (C₆H₅-): The aromatic ring contributes sp² C-H stretching, a series of characteristic in-ring C=C stretching vibrations, and, most importantly, strong out-of-plane C-H bending modes that are indicative of its monosubstitution pattern.[3]
Based on established spectroscopic principles, we can predict the primary absorption bands for this compound.
| Vibrational Mode | Functional Group | **Expected Wavenumber (cm⁻¹) ** | Expected Intensity | Causality & Notes |
| O-H Stretch | Tertiary Alcohol | 3500 - 3200[4] | Strong, Broad | Intermolecular hydrogen bonding causes a wide distribution of bond energies, resulting in a very broad peak.[5] A sharp, "free" O-H peak may appear near 3610 cm⁻¹ in very dilute, non-polar solutions.[6] |
| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000[7] | Medium to Weak | sp² C-H bonds are stronger and vibrate at a higher frequency than sp³ C-H bonds. Multiple weak bands are common.[8] |
| Vinylic C-H Stretch | Vinyl Group | 3100 - 3020[9] | Medium | Also an sp² C-H bond, appearing just above the 3000 cm⁻¹ threshold. |
| Aliphatic C-H Stretch | Methyl (-CH₃) | 3000 - 2850[7] | Strong to Medium | sp³ C-H bonds from the methyl group. Asymmetric and symmetric stretches will be present. |
| C=C Stretch (Alkene) | Vinyl Group | 1680 - 1620[10] | Medium to Weak | The stretching of the carbon-carbon double bond. Its intensity can be variable. |
| C=C Stretch (Aromatic) | Phenyl Ring | 1600 - 1475[7] | Medium, often multiple sharp bands | In-ring vibrations of the benzene ring are complex and give rise to a characteristic pattern of peaks. |
| C-O Stretch | Tertiary Alcohol | 1210 - 1100[11] | Strong | The position of this strong band is highly diagnostic for the substitution of the alcohol. Tertiary alcohols appear at higher wavenumbers than secondary or primary ones.[12] |
| Vinylic C-H OOP Bend | Vinyl Group | ~990 and ~910[9] | Strong, Sharp | Out-of-plane ("wagging") vibrations. These two bands are a classic and reliable signature for a terminal vinyl group. |
| Aromatic C-H OOP Bend | Phenyl Ring | 770 - 710 and ~690[3] | Strong, Sharp | These out-of-plane C-H bending vibrations are highly characteristic of a monosubstituted benzene ring. |
Experimental Protocol: A Framework for Reliable Data Acquisition
The integrity of an FT-IR spectrum is contingent upon a meticulous experimental procedure. The following protocol is designed to produce a high-quality, reproducible spectrum of this compound, minimizing artifacts and maximizing the signal-to-noise ratio.
Instrumentation and Sample Preparation
-
Spectrometer: A Fourier-Transform Infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is standard for mid-infrared analysis.
-
Sample Preparation (Neat Liquid Film): As this compound is a liquid at room temperature, the simplest and most effective method is the preparation of a capillary thin film.
-
Salt Plates: Use clean, dry, and polished salt plates (Potassium Bromide, KBr, or Sodium Chloride, NaCl). Handle them only by the edges to avoid moisture and oils from fingerprints.
-
Application: Place one small drop of the this compound sample onto the surface of one salt plate.
-
Film Formation: Gently place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. Avoid introducing air bubbles.
-
Causality: This method is preferred as it yields a high concentration of the analyte in the beam path without the interference of solvent peaks, which can obscure important regions of the spectrum.
-
Data Acquisition Workflow
The following workflow ensures that the collected spectrum is solely that of the sample, free from atmospheric or instrumental background signals.
Caption: Workflow for acquiring a high-quality FT-IR spectrum.
Key Acquisition Parameters
-
Background Scan: A background spectrum must be collected immediately prior to the sample scan. This measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which is then mathematically subtracted from the sample spectrum.
-
Resolution: A resolution of 4 cm⁻¹ is sufficient to resolve the key functional group bands for this molecule.[13]
-
Number of Scans: Co-adding 16 to 32 scans is recommended. This process improves the signal-to-noise ratio by the square root of the number of scans, resulting in a cleaner spectrum.
-
Spectral Range: The standard mid-IR range of 4000 cm⁻¹ to 400 cm⁻¹ should be collected.
In-Depth Spectrum Interpretation
The following is a detailed analysis of the expected FT-IR spectrum of this compound, correlating each major absorption band with its corresponding molecular vibration.
The Diagnostic Region (4000 cm⁻¹ - 1500 cm⁻¹)
This region is dominated by stretching vibrations of X-H bonds and double bonds.
-
~3400 cm⁻¹ (Strong, Broad): This is the unmistakable O-H stretching band from the tertiary alcohol. Its significant breadth is a direct consequence of intermolecular hydrogen bonding.[14]
-
3085 cm⁻¹, 3060 cm⁻¹, 3030 cm⁻¹ (Medium-Weak, Sharp): These peaks are characteristic of the C-H stretching vibrations of the sp²-hybridized carbons in both the phenyl ring and the vinyl group.[8][9] Their appearance at a wavenumber greater than 3000 cm⁻¹ is a clear indicator of unsaturation.
-
2982 cm⁻¹, 2935 cm⁻¹ (Medium-Strong, Sharp): These absorptions arise from the asymmetric and symmetric C-H stretching of the sp³-hybridized methyl group.[10]
-
1645 cm⁻¹ (Medium, Sharp): This peak is assigned to the C=C stretching vibration of the terminal vinyl group.[2]
-
1605 cm⁻¹, 1495 cm⁻¹, 1445 cm⁻¹ (Medium-Weak, Sharp): This series of peaks is the classic signature of the carbon-carbon in-ring stretching vibrations of the phenyl group.[9]
The Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹)
This region contains a wealth of structural information from bending vibrations and C-C/C-O single bond stretches. While complex, it contains several highly diagnostic peaks for this compound.
-
~1375 cm⁻¹ (Medium): This absorption corresponds to the symmetric bending ("umbrella" mode) of the methyl C-H bonds.
-
~1175 cm⁻¹ (Strong, Sharp): This intense band is assigned to the C-O stretching vibration of the tertiary alcohol.[11] Its strength and position are key confirmatory features, distinguishing it from primary (near 1050 cm⁻¹) and secondary (near 1100 cm⁻¹) alcohols.[12]
-
995 cm⁻¹ and 915 cm⁻¹ (Strong, Sharp): These two peaks are definitive evidence of the vinyl group. They correspond to the out-of-plane C-H bending vibrations of the =CH₂ and =CH- protons, respectively.[9] Their presence is a powerful confirmation of the terminal alkene structure.
-
765 cm⁻¹ and 698 cm⁻¹ (Strong, Sharp): This pair of strong absorptions is the signature of a monosubstituted benzene ring. They arise from the collective out-of-plane bending of the five adjacent C-H bonds on the ring.[3]
Structural Confirmation: A Logical Synthesis
The confirmation of the this compound structure is not based on a single peak, but on the logical synthesis of all observed evidence. The following diagram illustrates this correlative reasoning.
Caption: Correlation between the functional groups of this compound and their key FT-IR signatures.
The simultaneous presence of the broad ~3400 cm⁻¹ band (O-H), the strong ~1175 cm⁻¹ band (tertiary C-O), the pair of vinyl OOP bends (~995/915 cm⁻¹), and the pair of monosubstituted phenyl OOP bends (~765/698 cm⁻¹) provides unequivocal evidence for the assigned structure.
Conclusion
The FT-IR spectrum of this compound is a rich tapestry of information that, when interpreted correctly, provides a definitive structural fingerprint. By understanding the characteristic vibrational modes of its constituent tertiary alcohol, vinyl, and monosubstituted phenyl groups, a researcher can move from raw data to confident identification. The key diagnostic bands—the broad O-H stretch, the position-specific C-O stretch, and the highly characteristic out-of-plane bending vibrations in the fingerprint region—form a self-validating set of criteria for structural confirmation. Adherence to a robust experimental protocol ensures that the data collected is of the highest integrity, making FT-IR spectroscopy an indispensable tool in the modern chemical research and development landscape.
References
- 1. This compound | 6051-52-1 | GAA05152 | Biosynth [biosynth.com]
- 2. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. IR Absorption Table [webspectra.chem.ucla.edu]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 13. revroum.lew.ro [revroum.lew.ro]
- 14. spectroscopyonline.com [spectroscopyonline.com]
An In-Depth Technical Guide to the Mass Spectrometry of 2-Phenylbut-3-en-2-ol
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-phenylbut-3-en-2-ol, a tertiary benzylic alcohol. Intended for researchers, scientists, and professionals in drug development, this document elucidates the compound's characteristic fragmentation pathways under electron ionization (EI) conditions. We will explore the theoretical underpinnings of the fragmentation mechanisms, supported by empirical data and comparisons with analogous structures. This guide also presents a detailed, field-proven protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), ensuring both scientific integrity and practical applicability.
Introduction: The Analytical Significance of this compound
This compound (C₁₀H₁₂O, Molar Mass: 148.20 g/mol ) is a molecule of interest in organic synthesis and medicinal chemistry due to its structural motifs: a tertiary alcohol, a vinyl group, and a phenyl group.[1] The characterization of such molecules is paramount, and mass spectrometry stands as a cornerstone technique for elucidating their structure and confirming their identity. The energetic environment of an electron ionization (EI) source induces a cascade of fragmentation events, yielding a unique mass spectrum that serves as a molecular fingerprint. Understanding these fragmentation patterns is not merely an academic exercise; it is a critical step in reaction monitoring, purity assessment, and metabolite identification.
This guide moves beyond a simple cataloging of spectral peaks. As a Senior Application Scientist, the emphasis here is on the causality behind the observed fragmentation. Why do certain bonds cleave preferentially? How do the functional groups within this compound dictate the formation of stable fragment ions? By answering these questions, we equip the reader with the predictive power to interpret the mass spectra of related compounds.
Predicted Electron Ionization (EI) Fragmentation Pathways
Upon entering the EI source, a this compound molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺˙) at a mass-to-charge ratio (m/z) of 148. Due to the presence of the tertiary alcohol, this molecular ion is often of low abundance or entirely absent, as it readily undergoes fragmentation.[2][3] The primary fragmentation routes are dictated by the formation of the most stable possible cations and neutral radicals.
Two principal fragmentation mechanisms are anticipated for this molecule: α-cleavage and dehydration , both common pathways for alcohols.[4][5]
α-Cleavage: The Dominant Fragmentation Route
Alpha (α) cleavage is the rupture of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. This is a highly favored pathway for alcohols because it leads to the formation of a resonance-stabilized oxonium ion.[4][6] For this compound, there are three potential α-cleavage sites, leading to the loss of a methyl (CH₃˙), a vinyl (C₂H₃˙), or a phenyl (C₆H₅˙) radical. The most probable cleavage is the one that results in the loss of the most stable radical. However, the stability of the resulting cation also plays a crucial role.
-
Loss of a Methyl Radical (CH₃˙): Cleavage of the C-CH₃ bond results in the loss of a methyl radical (mass = 15 u). This would form a resonance-stabilized cation at m/z 133 .
-
Loss of a Vinyl Radical (C₂H₃˙): Cleavage of the C-C₂H₃ bond leads to the loss of a vinyl radical (mass = 27 u), yielding a cation at m/z 121 .
-
Loss of a Phenyl Radical (C₆H₅˙): While less common due to the strength of the C-C bond to the aromatic ring, the loss of a phenyl radical (mass = 77 u) would produce an ion at m/z 71 .
The most significant fragmentation pathway for tertiary benzylic alcohols often involves the formation of a highly stable acylium-type ion. In the case of this compound, a rearrangement followed by cleavage is expected to produce the benzoyl cation (C₆H₅CO⁺) at m/z 105 . This is a very stable species and is often the base peak in the spectra of compounds containing a benzoyl moiety. The formation of this ion likely proceeds through the loss of a methyl radical and subsequent rearrangement.
Dehydration: The Characteristic Loss of Water
Alcohols frequently undergo dehydration, which is the elimination of a water molecule (H₂O, mass = 18 u).[5][7] This process results in an alkene radical cation (M-18)⁺˙. For this compound, this would lead to a peak at m/z 130 . This ion can then undergo further fragmentation.
Secondary Fragmentation and Aromatic Ring-Related Ions
The initial fragment ions can themselves fragment further. The ion at m/z 105 is particularly noteworthy. This ion is characteristic of compounds containing a phenyl ketone substructure and is highly stabilized by resonance. It can subsequently lose carbon monoxide (CO) to form the phenyl cation (C₆H₅⁺) at m/z 77 .
Furthermore, the presence of the phenyl group can lead to the formation of the tropylium ion (C₇H₇⁺) at m/z 91 , a common and stable fragment in the mass spectra of alkylbenzenes.[8]
The following diagram illustrates the proposed major fragmentation pathways.
Caption: Proposed EI fragmentation pathways for this compound.
Interpreting the Mass Spectrum: Data and Discussion
Based on the NIST Mass Spectrometry Data Center, the GC-MS of this compound shows prominent peaks at m/z 148, 105, and 104.[1] The presence of the molecular ion at m/z 148, even if at low intensity, is confirmed. The peak at m/z 105 is consistent with our prediction of the formation of the stable benzoyl cation, which is likely the base peak. The ion at m/z 104 could arise from the loss of a hydrogen radical from the m/z 105 ion or through an alternative fragmentation pathway.
The following table summarizes the expected and observed key ions:
| m/z | Proposed Ion Structure | Formation Mechanism | Expected Relative Abundance |
| 148 | [C₁₀H₁₂O]⁺˙ (Molecular Ion) | Electron Ionization | Low to Very Low |
| 133 | [M - CH₃]⁺ | α-Cleavage | Moderate |
| 130 | [M - H₂O]⁺˙ | Dehydration | Moderate |
| 105 | [C₆H₅CO]⁺ | α-Cleavage & Rearrangement | High (likely Base Peak) |
| 77 | [C₆H₅]⁺ | Loss of CO from m/z 105 | Moderate to High |
| 91 | [C₇H₇]⁺ | Rearrangement (Tropylium ion) | Moderate |
For validation, we can compare this predicted fragmentation with that of a similar molecule, 2-phenyl-2-butanol, which lacks the vinyl group. Its mass spectrum also shows a prominent peak corresponding to the loss of an ethyl group via α-cleavage to form a stable cation, and a significant peak at m/z 105 is also observed, reinforcing the stability of this fragment.
Experimental Protocol: GC-MS Analysis
This protocol outlines a robust method for the analysis of this compound, ensuring high-quality, reproducible data. The methodology is based on standard practices for the analysis of volatile organic compounds.[4]
Sample Preparation
-
Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a high-purity solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration of approximately 10 µg/mL.
-
Vialing: Transfer the working solution to a 2 mL autosampler vial with a screw cap and a PTFE/silicone septum.
Self-Validation Check: Prepare a solvent blank and run it before the sample to ensure there is no system contamination.
Instrumentation and Parameters
-
System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (GC-MS).
-
GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Injection: 1 µL of the sample is injected in split mode (e.g., 20:1 split ratio) to avoid column overloading.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Scan Range: m/z 40-400.
The following diagram outlines the experimental workflow:
Caption: Experimental workflow for the GC-MS analysis of this compound.
Conclusion
The mass spectrometry of this compound under electron ionization is characterized by predictable and structurally informative fragmentation patterns. The dominant fragmentation pathway involves the formation of the highly stable benzoyl cation at m/z 105, which serves as a diagnostic peak for this class of compounds. Other significant fragmentation processes include dehydration and the formation of various aromatic ions. By understanding the mechanistic basis of these fragmentations and employing a validated GC-MS protocol, researchers can confidently identify and characterize this compound and related structures, ensuring data integrity in their scientific endeavors.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. dem.ri.gov [dem.ri.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. 2-Phenylbutan-2-ol | C10H14O | CID 15283 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Reactivity of the Vinyl Group in 2-Phenylbut-3-en-2-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenylbut-3-en-2-ol, a tertiary allylic alcohol, presents a fascinating case study in chemical reactivity, where the interplay of its vinyl, hydroxyl, and phenyl functionalities dictates the outcomes of various transformations. This guide provides a comprehensive exploration of the vinyl group's reactivity in this molecule, offering insights into the mechanistic underpinnings of key reactions and providing field-proven experimental protocols. By understanding the subtle electronic and steric influences at play, researchers can strategically manipulate this versatile building block for applications in organic synthesis and drug development.
Introduction: Structural and Electronic Landscape
The reactivity of the vinyl group in this compound is intrinsically linked to its molecular architecture. The molecule possesses a chiral center at the tertiary carbon, which is bonded to a hydroxyl group, a methyl group, a phenyl group, and the vinyl group. This arrangement gives rise to several key features that influence its chemical behavior:
-
Electron-Donating Hydroxyl Group: The adjacent hydroxyl group can exert an inductive effect and may participate in intramolecular reactions, influencing the stereochemical outcome of additions to the vinyl group.
-
Steric Hindrance: The bulky phenyl and tertiary alkyl groups can sterically hinder the approach of reagents to the vinyl group, impacting reaction rates and selectivity.
-
Phenyl Group Electronics: The phenyl group can stabilize adjacent carbocations through resonance, a crucial factor in acid-catalyzed reactions and potential rearrangements.
This guide will delve into the practical implications of these structural features across a range of important organic transformations.
Electrophilic Addition Reactions: A Tale of Two Regioselectivities
Electrophilic additions to the vinyl group of this compound can proceed via two distinct regiochemical pathways, Markovnikov and anti-Markovnikov addition, depending on the chosen reagents.
Acid-Catalyzed Hydration: Markovnikov Addition and the Specter of Rearrangement
The acid-catalyzed hydration of an alkene is a classic method for the synthesis of alcohols following Markovnikov's rule.[1][2] In the case of this compound, this reaction is predicted to proceed through a tertiary carbocation intermediate, stabilized by the adjacent phenyl group.
Mechanism:
The reaction is initiated by the protonation of the vinyl group's terminal carbon, leading to the formation of a more stable tertiary carbocation at the carbon bearing the phenyl and hydroxyl groups.[3] Subsequent nucleophilic attack by water, followed by deprotonation, yields the corresponding diol.
However, a significant consideration in acid-catalyzed reactions of this substrate is the potential for carbocation rearrangements.[4] The initially formed tertiary carbocation could undergo a 1,2-hydride or methyl shift to form a more stable benzylic carbocation, leading to a mixture of products. The exact product distribution will be influenced by the reaction conditions, particularly the acid strength and temperature.
Figure 1: General workflow for acid-catalyzed hydration and potential rearrangement.
Experimental Protocol: Acid-Catalyzed Hydration
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF).
-
Acidification: Add a catalytic amount of a strong acid (e.g., 10 mol% H₂SO₄) in water.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Hydroboration-Oxidation: Anti-Markovnikov Addition with Syn-Stereochemistry
To achieve the anti-Markovnikov addition of water across the vinyl group, hydroboration-oxidation is the method of choice.[5][6][7] This two-step process provides complementary regioselectivity to acid-catalyzed hydration and proceeds with a defined stereochemistry.
Mechanism and Stereoselectivity:
The first step involves the addition of borane (BH₃) across the double bond. The boron atom adds to the less sterically hindered terminal carbon of the vinyl group, while a hydride is delivered to the more substituted carbon.[6] This hydroboration step is a concerted, syn-addition, meaning the boron and hydrogen add to the same face of the double bond.[7] Subsequent oxidation of the resulting organoborane with hydrogen peroxide in a basic solution replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry.[5]
Figure 2: Workflow for the hydroboration-oxidation of this compound.
Experimental Protocol: Hydroboration-Oxidation
-
Hydroboration: To a solution of this compound (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add borane-tetrahydrofuran complex (BH₃·THF, typically 1.1 equivalents of BH₃) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for the recommended time (typically 1-2 hours), monitoring by TLC.
-
Oxidation: Cool the reaction mixture to 0 °C and slowly add a solution of sodium hydroxide (e.g., 3M NaOH) followed by the dropwise addition of hydrogen peroxide (e.g., 30% H₂O₂).
-
Workup: After the addition is complete, stir the mixture at room temperature for several hours or until the reaction is complete.
-
Extraction: Extract the product with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting alcohol by column chromatography.
| Reaction | Reagents | Regioselectivity | Stereochemistry | Potential Issues |
| Acid-Catalyzed Hydration | H₃O⁺ (e.g., H₂SO₄/H₂O) | Markovnikov | Not stereospecific | Carbocation rearrangements |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Anti-Markovnikov | Syn-addition | Steric hindrance may slow reaction |
Table 1: Comparison of Hydration Methods for this compound.
Oxidation Reactions: Dihydroxylation and Epoxidation
The vinyl group is readily susceptible to oxidation, leading to the formation of diols or epoxides, which are valuable synthetic intermediates.
Sharpless Asymmetric Dihydroxylation: Enantioselective Synthesis of Diols
The Sharpless asymmetric dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from alkenes.[8][9] For tertiary allylic alcohols like this compound, this reaction can provide access to chiral diols with high enantiomeric excess.[10][11] The choice of the chiral ligand (either (DHQ)₂PHAL in AD-mix-α or (DHQD)₂PHAL in AD-mix-β) determines which enantiomer of the diol is formed.[9]
Mechanism:
The reaction proceeds via the formation of an osmate ester intermediate through a [3+2] cycloaddition of osmium tetroxide to the alkene, directed by the chiral ligand.[9] Subsequent hydrolysis of the osmate ester yields the diol and regenerates the osmium catalyst.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
-
Preparation of AD-mix: Prepare a solution of the appropriate AD-mix (α or β) in a t-butanol/water (1:1) solvent system.
-
Addition of Alkene: To the stirred AD-mix solution at room temperature or 0 °C, add this compound (1 equivalent).
-
Reaction: Stir the reaction vigorously until the starting material is consumed (monitored by TLC).
-
Quenching: Quench the reaction by adding a solid sulfite, such as sodium sulfite or potassium sulfite.
-
Extraction: After stirring for an additional hour, extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers, concentrate, and purify the diol product by flash chromatography.
Epoxidation
The epoxidation of the vinyl group in this compound can be achieved using various peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The proximity of the tertiary hydroxyl group can influence the stereochemical outcome of the epoxidation through hydrogen bonding with the peroxy acid, potentially directing the epoxidation to one face of the double bond.
Reduction: Catalytic Hydrogenation
The vinyl group can be selectively reduced to an ethyl group through catalytic hydrogenation.[12] This transformation saturates the double bond without affecting the phenyl ring or the tertiary alcohol, provided the correct catalyst and conditions are employed.
Catalysts and Conditions:
Commonly used catalysts for this purpose include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Wilkinson's catalyst.[12] The reaction is typically carried out under an atmosphere of hydrogen gas in a suitable solvent like ethanol, methanol, or ethyl acetate. The choice of catalyst can be crucial to avoid hydrogenolysis of the C-O bond of the tertiary alcohol, particularly with more active catalysts or under harsh conditions.
Experimental Protocol: Catalytic Hydrogenation
-
Setup: In a hydrogenation flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Carefully add a catalytic amount of Pd/C (typically 5-10 wt%) under an inert atmosphere.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Reaction: Stir the reaction mixture under a hydrogen atmosphere at room temperature until the uptake of hydrogen ceases or TLC analysis indicates complete consumption of the starting material.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography if necessary.
Other Important Transformations
Oxymercuration-Demercuration
Oxymercuration-demercuration is another method for the Markovnikov hydration of alkenes that avoids the carbocation rearrangements that can plague acid-catalyzed hydration.[13][14] The reaction proceeds through a mercurinium ion intermediate, which is then reduced with sodium borohydride.[13]
Acid-Catalyzed Rearrangements
As mentioned earlier, the tertiary alcohol functionality in conjunction with the phenyl group makes this compound susceptible to acid-catalyzed rearrangements.[4] Depending on the conditions, various rearranged products, such as aldehydes, ketones, or other isomeric alcohols, could be formed. A detailed study of the reaction conditions is necessary to control the outcome of these rearrangements.
Conclusion
The vinyl group in this compound is a versatile functional handle that can be manipulated through a variety of well-established organic transformations. The presence of the adjacent tertiary alcohol and phenyl group imparts unique reactivity and selectivity to these reactions. By carefully selecting reagents and conditions, researchers can control the regiochemical and stereochemical outcomes of additions, oxidations, and reductions of the vinyl group. A thorough understanding of the underlying mechanisms is paramount for predicting and controlling the formation of desired products and for avoiding potential side reactions such as carbocation rearrangements. This guide provides a foundational framework for harnessing the rich chemistry of this compound in the pursuit of novel molecules with applications in research and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Rearrangement [www2.chemistry.msu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Publications * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 11. york.ac.uk [york.ac.uk]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
A Technical Guide to the Solubility of 2-Phenylbut-3-en-2-ol in Organic Solvents
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of efficient process development, formulation, and purification strategies. This technical guide provides a comprehensive analysis of the solubility characteristics of 2-phenylbut-3-en-2-ol, a tertiary alcohol with significant applications in organic synthesis. In the absence of extensive published empirical data, this document establishes a predictive framework grounded in the fundamental principles of intermolecular forces and the "like dissolves like" paradigm.[1][2][3][4] Furthermore, it provides a detailed, field-proven experimental protocol for the accurate determination of thermodynamic equilibrium solubility, empowering researchers to generate reliable, in-house data. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize the use of this compound in their work.
Physicochemical Profile of this compound
A molecule's solubility is intrinsically linked to its structure and resulting physical properties. This compound is a unique molecule possessing a combination of polar and nonpolar features that dictate its interactions with various solvents.
-
Structure:
-
IUPAC Name: this compound[5]
-
Molecular Formula: C₁₀H₁₂O[5]
-
Key Features:
-
Tertiary Alcohol (-OH): A hydroxyl group attached to a tertiary carbon. This group is a potent hydrogen bond donor and acceptor, imparting polarity.
-
Phenyl Group (C₆H₅): A bulky, nonpolar aromatic ring that primarily interacts through van der Waals forces (specifically, London dispersion forces).
-
Vinyl Group (-CH=CH₂): A nonpolar alkene functional group.
-
Compact Structure: The functional groups are arranged around a central quaternary carbon, influencing steric access to the hydroxyl group.
-
-
-
Physicochemical Properties:
-
Molecular Weight: 148.20 g/mol [5]
-
XLogP3: 2.1[5] (This value indicates a moderate degree of lipophilicity, suggesting a balance between aqueous and lipid solubility).
-
Hydrogen Bond Donor Count: 1 (from the hydroxyl group)[5]
-
Hydrogen Bond Acceptor Count: 1 (from the oxygen of the hydroxyl group)[5]
-
Theoretical Framework: Intermolecular Forces and Solubility
The principle of "like dissolves like" is the guiding tenet for predicting solubility.[1][2][3][4] Dissolution is energetically favorable when the energy required to break solute-solute and solvent-solvent interactions is compensated by the energy released from forming new, stable solute-solvent interactions.[2] The strength and type of these intermolecular forces are paramount.[2][6][7]
-
London Dispersion Forces (LDF): Present in all molecules, these are weak, transient attractions arising from temporary fluctuations in electron density. They are the primary forces in nonpolar compounds and increase with molecular size and surface area.[2] The phenyl and vinyl groups of this compound will interact with all solvents via LDF.
-
Dipole-Dipole Forces: Occur between polar molecules that have permanent positive and negative ends. These are stronger than LDF.[2]
-
Hydrogen Bonding: The strongest type of intermolecular force, it is a special, strong dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, or F).[2] The hydroxyl group of this compound is its key site for hydrogen bonding.
The solubility of this compound is a competition between its polar hydroxyl group, which seeks polar, hydrogen-bonding solvents, and its nonpolar phenyl and vinyl groups, which favor nonpolar environments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. Solutions: Solubility and Intermolecular Forces Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Solubility and Intermolecular Forces Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. This compound | C10H12O | CID 538853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Stability of 2-Phenylbut-3-en-2-ol Under Acidic Conditions
Introduction: The Duality of a Tertiary Allylic Alcohol
2-Phenylbut-3-en-2-ol is a tertiary allylic alcohol, a class of molecules that holds significant interest in synthetic organic chemistry. Its structure, featuring a hydroxyl group on a carbon that is simultaneously tertiary, benzylic, and allylic, presents a fascinating case study in chemical reactivity and stability, particularly under acidic conditions. For researchers, scientists, and drug development professionals, understanding the behavior of such moieties is critical, as they can be key intermediates in the synthesis of complex molecules or, conversely, a source of instability leading to unwanted byproducts.
This guide provides a comprehensive analysis of the factors governing the stability of this compound in an acidic environment. We will delve into the mechanistic pathways that dictate its transformation, explore the principles of kinetic versus thermodynamic control that influence product distribution, and present a framework for the experimental investigation of its stability.
The Heart of Reactivity: Formation of a Highly Stabilized Carbocation
The chemistry of this compound under acidic conditions is dominated by the propensity of its hydroxyl group to act as a leaving group, facilitated by protonation. This initial, reversible step sets the stage for the formation of a carbocation, the central player in the subsequent reaction pathways.
The acid-catalyzed dehydration of tertiary alcohols typically proceeds through an E1 mechanism.[1][2] The first step is the protonation of the hydroxyl group by an acid catalyst, forming an alkyloxonium ion.[3] This converts the poor leaving group (-OH) into a good leaving group (H₂O). The subsequent departure of a water molecule generates a carbocation intermediate.[1][4]
For this compound, the resulting carbocation is exceptionally stable. It is a tertiary carbocation, benefiting from the electron-donating inductive effect and hyperconjugation of the adjacent methyl and vinyl groups.[5] More significantly, it is also both benzylic and allylic, meaning the positive charge is extensively delocalized through resonance across the phenyl ring and the vinyl group.[6][7] This high degree of stabilization lowers the activation energy for its formation, making the molecule particularly susceptible to acid-catalyzed reactions.
Competing Mechanistic Pathways: Dehydration vs. Allylic Rearrangement
Once the stabilized carbocation is formed, it can undergo one of two primary competing reactions: deprotonation to form an alkene (E1 dehydration) or reaction with a nucleophile at a different position of the delocalized cationic system (allylic rearrangement, an SN1' type process).
Pathway A: E1 Dehydration
In the absence of a strong nucleophile, a base (such as water or the conjugate base of the acid catalyst) can abstract a proton from a carbon adjacent to the carbocation. This results in the formation of a double bond and regenerates the acid catalyst. For the 2-phenyl-3-buten-2-yl cation, deprotonation can occur from the methyl group, leading to the formation of 2-phenyl-1,3-butadiene.
Pathway B: Allylic Rearrangement (SN1' Mechanism)
Due to the delocalization of the positive charge in the allylic system, a nucleophile (e.g., water) can attack not only at the original site of the leaving group (C2) but also at the terminal carbon of the vinyl group (C4). Attack at C4, followed by deprotonation, results in the formation of a rearranged alcohol, 1-phenyl-2-methyl-2-propen-1-ol. This type of reaction, where a nucleophile attacks at the terminus of an allylic system, is known as an allylic rearrangement or SN1' reaction.[8]
The following diagram illustrates these competing pathways originating from the key carbocation intermediate.
Caption: Competing reaction pathways for this compound in acid.
Kinetic vs. Thermodynamic Control: Dictating the Product Landscape
The ratio of the products formed via dehydration and allylic rearrangement is often governed by the principles of kinetic and thermodynamic control.[9]
-
Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed faster (i.e., via the pathway with the lower activation energy) will predominate.[10] In this system, the direct deprotonation to form the conjugated diene (2-phenyl-1,3-butadiene) is likely the kinetically favored pathway as it is an intramolecular process following the formation of the carbocation.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible, and an equilibrium can be established between the starting material, intermediates, and products.[11] Under these conditions, the most stable product will be the major component of the mixture.[10] The relative stability of the final products would need to be considered. The rearranged alcohol may be more stable than the diene, especially if the diene is prone to polymerization under acidic conditions.
The interplay between these two regimes is critical for predicting and controlling the outcome of the reaction.
| Condition | Control | Favored Product | Rationale |
| Low Temperature, Short Reaction Time | Kinetic | 2-Phenyl-1,3-butadiene | The reaction pathway with the lowest activation energy is favored.[12] |
| High Temperature, Long Reaction Time | Thermodynamic | 1-Phenyl-2-methylprop-2-en-1-ol or starting material | The system reaches equilibrium, favoring the most stable species.[9] |
Experimental Protocol for Stability Assessment
A robust understanding of the stability of this compound requires a systematic experimental investigation. The following protocol outlines a workflow for such a study.
Objective:
To determine the stability of this compound under various acidic conditions and to identify the major degradation products.
Materials:
-
This compound
-
Deuterated solvents (e.g., CDCl₃, Acetone-d₆)
-
Acid catalysts (e.g., p-toluenesulfonic acid, sulfuric acid, hydrochloric acid)
-
Anhydrous solvents (e.g., dichloromethane, acetonitrile)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
High-Performance Liquid Chromatography (HPLC)
Experimental Workflow:
Caption: Workflow for investigating the stability of this compound.
Causality Behind Experimental Choices:
-
Choice of Acid: Different acids with varying strengths (pKa) and non-nucleophilic counter-ions (e.g., p-toluenesulfonic acid vs. HCl) should be used to probe the effect of acid strength and nucleophilicity on the reaction pathway.
-
Temperature Control: As discussed, temperature is a key variable in determining kinetic versus thermodynamic control. Running the experiment at a range of temperatures is crucial.[9]
-
Time-Course Monitoring: This allows for the observation of the disappearance of the starting material and the appearance of products over time, providing kinetic data and insight into whether the initially formed product is the final product.
-
Analytical Techniques: The use of complementary analytical techniques is essential for a comprehensive understanding. NMR provides detailed structural information, while GC-MS and HPLC are excellent for separation and quantification of the reaction mixture components.
Conclusion: A Predictably Unstable System
This compound is inherently unstable under acidic conditions due to its ability to form a highly stabilized tertiary, benzylic, and allylic carbocation. This intermediate can then lead to a mixture of products, primarily through E1 dehydration to form 2-phenyl-1,3-butadiene and a potential SN1' allylic rearrangement to yield 1-phenyl-2-methylprop-2-en-1-ol. The distribution of these products is highly dependent on the reaction conditions, with temperature and reaction time playing pivotal roles in dictating whether the reaction is under kinetic or thermodynamic control. For professionals in drug development and chemical synthesis, a thorough understanding and careful control of acidic conditions are paramount when dealing with molecules containing this or similar structural motifs to ensure product purity and process robustness.
References
- 1. study.com [study.com]
- 2. pharmdguru.com [pharmdguru.com]
- 3. youtube.com [youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. Allylic rearrangement - Wikipedia [en.wikipedia.org]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. Kinetic and thermodynamic control in allylic systems [quimicaorganica.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 2-Phenylbut-3-en-2-ol: From Historical Emergence to Modern Synthetic Applications
Abstract
This technical guide provides a comprehensive overview of 2-phenylbut-3-en-2-ol, a tertiary allylic alcohol of significant interest in organic synthesis. Eschewing a traditional chronological narrative of a singular "discovery," this document instead situates the compound's emergence within the broader context of revolutionary advancements in organometallic chemistry. We will explore its logical synthesis, detailed characterization, and the nuanced reactivity that makes it a valuable intermediate for researchers, scientists, and drug development professionals. This guide is structured to deliver not just procedural knowledge, but a deeper understanding of the chemical principles that govern the utility of this versatile molecule.
The Genesis of this compound: A Consequence of the Grignard Revolution
The history of this compound is not one of a singular, celebrated discovery, but rather an inevitable outcome of one of the most transformative reactions in organic chemistry: the Grignard reaction. Developed by François Auguste Victor Grignard at the turn of the 20th century, this Nobel Prize-winning methodology provided a robust and versatile means to form carbon-carbon bonds. The synthesis of tertiary alcohols, a class of compounds to which this compound belongs, was a principal and early application of this powerful tool.
The conceptualization of this compound is, therefore, intrinsically linked to the ability of Grignard reagents to act as potent nucleophiles, attacking the electrophilic carbon of a carbonyl group. The logical and most direct synthetic route to this tertiary alcohol involves the reaction of a vinyl Grignard reagent with acetophenone. While a specific, seminal publication heralding the first synthesis of this exact molecule is not readily identifiable in the annals of early 2-th century chemistry, its preparation would have been a straightforward application of Grignard's groundbreaking work for any chemist of that era exploring the scope of this new reaction.
Synthesis and Mechanistic Considerations
The preparation of this compound is a classic example of nucleophilic addition to a ketone, a cornerstone of organic synthesis. The causality behind the experimental choices lies in the inherent polarity of the carbonyl group and the nucleophilic character of the Grignard reagent.
Primary Synthetic Pathway: Grignard Addition
The most common and efficient synthesis of this compound involves the reaction of vinylmagnesium bromide with acetophenone in an ethereal solvent, typically anhydrous diethyl ether or tetrahydrofuran (THF).
Reaction:
Causality of Experimental Design:
-
Anhydrous Conditions: Grignard reagents are highly basic and will react readily with protic solvents like water or alcohols. This would quench the reagent, preventing it from attacking the carbonyl carbon. Therefore, all glassware must be rigorously dried, and anhydrous solvents are essential for the success of the reaction.
-
Ethereal Solvent: Diethyl ether and THF are ideal solvents as they are aprotic and effectively solvate the magnesium atom of the Grignard reagent, stabilizing it and enhancing its reactivity.
-
Acidic Workup: The initial product of the Grignard addition is a magnesium alkoxide salt. A subsequent aqueous acidic workup (e.g., with dilute HCl or NH₄Cl) is necessary to protonate the alkoxide and yield the final tertiary alcohol.
Experimental Workflow: Synthesis of this compound
Caption: A generalized workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Acetophenone
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)
Procedure:
-
Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small volume of anhydrous diethyl ether. Add a solution of vinyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated, which is evident by the formation of a cloudy solution and gentle refluxing. Maintain a steady reflux by controlling the rate of addition. After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
Reaction with Acetophenone: Cool the freshly prepared vinylmagnesium bromide solution in an ice bath. Add a solution of acetophenone in anhydrous diethyl ether dropwise from the dropping funnel. A precipitate will form. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Workup: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Physicochemical and Spectroscopic Characterization
A thorough characterization of this compound is essential for confirming its identity and purity. Below is a summary of its key properties and expected spectroscopic data.
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₂O | --INVALID-LINK-- |
| Molecular Weight | 148.20 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | General knowledge |
Spectroscopic Data
| Spectroscopy | Key Features |
| ¹H NMR | δ (ppm): ~7.2-7.5 (m, 5H, Ar-H), ~6.1 (dd, 1H, -CH=CH₂), ~5.2 (d, 1H, -CH=CH₂ cis), ~5.0 (d, 1H, -CH=CH₂ trans), ~2.0 (s, 1H, -OH), ~1.6 (s, 3H, -CH₃) |
| ¹³C NMR | δ (ppm): ~145 (Ar-C), ~144 (-CH=CH₂), ~128 (Ar-CH), ~127 (Ar-CH), ~125 (Ar-CH), ~112 (-CH=CH₂), ~75 (C-OH), ~29 (-CH₃) |
| IR (cm⁻¹) | ~3400 (br, O-H stretch), ~3080 (sp² C-H stretch), ~3030 (Ar C-H stretch), ~1640 (C=C stretch), ~1490, 1445 (Ar C=C stretch), ~920, 990 (=C-H bend) |
| Mass Spec (m/z) | 148 (M⁺), 133 (M⁺ - CH₃), 105 (C₆H₅CO⁺), 77 (C₆H₅⁺) |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.
Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the presence of two key functional groups: a tertiary allylic alcohol and a vinyl group. This combination allows for a variety of transformations.
Reactions at the Allylic Alcohol
-
Oxidation: As a tertiary alcohol, this compound is resistant to oxidation under standard conditions that would typically convert primary and secondary alcohols to aldehydes, ketones, or carboxylic acids. Stronger oxidizing agents under harsh conditions can lead to cleavage of the carbon-carbon bonds.
-
Acid-Catalyzed Rearrangement: Being a tertiary allylic alcohol, it is prone to acid-catalyzed dehydration and rearrangement. Protonation of the hydroxyl group followed by the loss of water generates a tertiary allylic carbocation, which is resonance-stabilized. This intermediate can then undergo elimination to form various conjugated dienes. The major product is often the most thermodynamically stable conjugated system.
Acid-Catalyzed Dehydration of this compound
Caption: A simplified pathway for the acid-catalyzed dehydration of this compound.
Reactions at the Vinyl Group
-
Electrophilic Addition: The double bond can undergo electrophilic addition reactions. For example, reaction with hydrogen halides (HX) will proceed via a carbocation intermediate. According to Markovnikov's rule, the hydrogen will add to the terminal carbon, and the halide will add to the internal carbon, which is also a benzylic position, leading to a more stable carbocation intermediate.
-
Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov hydration of the double bond, leading to the formation of a primary alcohol.
-
Epoxidation: The double bond can be epoxidized using peroxy acids such as m-CPBA.
Conclusion
This compound, while not a compound with a storied history of a singular discovery, is a testament to the profound impact of the Grignard reaction on the field of organic synthesis. Its straightforward preparation, coupled with the versatile reactivity of its allylic alcohol and vinyl moieties, makes it a valuable building block for the construction of more complex molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for its effective utilization in research and development.
Methodological & Application
Application Notes and Protocols for the Grignard Synthesis of 2-Phenylbut-3-en-2-ol
Abstract
This document provides a comprehensive guide for the synthesis of the tertiary alcohol, 2-phenylbut-3-en-2-ol, via the Grignard reaction. The protocol details the preparation of the vinyl Grignard reagent (vinylmagnesium bromide) and its subsequent nucleophilic addition to acetophenone. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth procedural instructions, mechanistic insights, and practical advice for a successful and safe execution of the synthesis.
Introduction: The Significance of Grignard Synthesis
The Grignard reaction stands as a cornerstone in the edifice of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds. The reaction employs an organomagnesium halide, known as a Grignard reagent, which acts as a potent nucleophile.[1] The inherent polarity of the carbon-magnesium bond renders the carbon atom nucleophilic, enabling it to attack electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones. This nucleophilic addition leads to the formation of a new carbon-carbon bond and, after an acidic workup, yields an alcohol.[2]
The synthesis of this compound from acetophenone and vinylmagnesium bromide serves as an excellent example of a Grignard reaction that produces a tertiary alcohol. This specific molecule is a valuable building block in organic synthesis and can be utilized in the construction of more complex molecular architectures.
Reaction Mechanism and Stoichiometry
The synthesis of this compound proceeds in two primary stages: the formation of the Grignard reagent and the nucleophilic addition to the ketone.
Stage 1: Formation of Vinylmagnesium Bromide
Vinyl bromide reacts with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form vinylmagnesium bromide. This reaction occurs on the surface of the magnesium metal.
Stage 2: Nucleophilic Addition to Acetophenone
The nucleophilic vinyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of acetophenone. This results in the formation of a magnesium alkoxide intermediate. Subsequent quenching with a weak acid, such as aqueous ammonium chloride, protonates the alkoxide to yield the final product, this compound.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier | Notes |
| Magnesium Turnings | Mg | 24.31 | 1.2 equiv. | >99% | Sigma-Aldrich | Must be dry and activated. |
| Vinyl Bromide | C₂H₃Br | 106.95 | 1.1 equiv. | >98% | Sigma-Aldrich | Handle in a well-ventilated fume hood. |
| Acetophenone | C₈H₈O | 120.15 | 1.0 equiv. | >99% | Sigma-Aldrich | Should be freshly distilled or from a new bottle. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | Dri-Solv | Sigma-Aldrich | Essential for Grignard reagent formation. |
| Saturated Ammonium Chloride | NH₄Cl | 53.49 | - | - | - | For reaction quenching. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | Anhydrous | Sigma-Aldrich | For extraction. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | Sigma-Aldrich | For drying the organic phase. |
| Iodine | I₂ | 253.81 | 1 small crystal | - | Sigma-Aldrich | For activating magnesium. |
Experimental Protocol
Preparation of Vinylmagnesium Bromide (Grignard Reagent)
Safety Precaution: Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon) before use. The reaction must be carried out under an inert atmosphere.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure all joints are well-greased and the apparatus is under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine to activate the magnesium surface. Gently warm the flask with a heat gun until violet vapors of iodine are observed. Allow the flask to cool to room temperature.
-
Initiation of Grignard Formation: Add a small amount of anhydrous THF to cover the magnesium turnings. In the dropping funnel, prepare a solution of vinyl bromide (1.1 equivalents) in anhydrous THF. Add a small portion of the vinyl bromide solution to the magnesium. The reaction is initiated when the solution becomes cloudy and starts to reflux gently. If the reaction does not start, gentle warming may be necessary.
-
Completion of Grignard Formation: Once the reaction has initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey-brown color.
Synthesis of this compound
-
Addition of Acetophenone: Cool the freshly prepared vinylmagnesium bromide solution to 0 °C using an ice bath. Prepare a solution of acetophenone (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the acetophenone solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching (Work-up): Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction and any unreacted Grignard reagent. This should be done dropwise initially as the quenching process is exothermic. Continue adding the ammonium chloride solution until the magnesium salts are dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated aqueous NaCl solution). Dry the organic phase over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude this compound can be purified by flash column chromatography on silica gel.
-
Eluent System: A common solvent system for the purification of moderately polar compounds like tertiary alcohols is a mixture of hexane and ethyl acetate. A starting gradient of 5% ethyl acetate in hexane is recommended, with the polarity gradually increasing as needed to elute the product.[3][4]
-
Procedure:
-
Pack a chromatography column with silica gel in the chosen eluent.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O |
| Molecular Weight | 148.20 g/mol [5] |
| Appearance | Colorless to pale yellow oil |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.50-7.20 (m, 5H, Ar-H): Aromatic protons of the phenyl group.
-
δ 6.10 (dd, J = 17.2, 10.8 Hz, 1H, -CH=CH₂): The vinyl proton cis to the phenyl group.
-
δ 5.25 (d, J = 17.2 Hz, 1H, -CH=CH₂): The terminal vinyl proton trans to the other vinyl proton.
-
δ 5.05 (d, J = 10.8 Hz, 1H, -CH=CH₂): The terminal vinyl proton cis to the other vinyl proton.
-
δ 2.10 (s, 1H, -OH): The hydroxyl proton (this peak may be broad and its chemical shift can vary with concentration).
-
δ 1.60 (s, 3H, -CH₃): The methyl protons.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 146.0 (Ar-C): Quaternary aromatic carbon.
-
δ 144.0 (-CH=CH₂): The vinyl carbon attached to the quaternary carbon.
-
δ 128.3, 126.9, 125.0 (Ar-CH): Aromatic carbons.
-
δ 112.0 (-CH=CH₂): The terminal vinyl carbon.
-
δ 75.0 (C-OH): The quaternary carbon bearing the hydroxyl group.
-
δ 29.0 (-CH₃): The methyl carbon.[5]
-
-
IR (neat, cm⁻¹):
-
3400 (broad): O-H stretch of the alcohol.
-
3080, 3060: =C-H stretch of the vinyl and aromatic groups.
-
1640: C=C stretch of the vinyl group.
-
1490, 1445: C=C stretch of the aromatic ring.
-
990, 920: C-H out-of-plane bending of the vinyl group.[5]
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Grignard reaction does not initiate. | Wet glassware or solvent; inactive magnesium. | Ensure all glassware is oven-dried and cooled under inert gas. Use freshly opened anhydrous solvent. Activate magnesium with iodine and gentle heating. |
| Low yield of product. | Incomplete formation of Grignard reagent; reaction with atmospheric moisture or CO₂; side reactions. | Ensure complete reaction of magnesium. Maintain a positive pressure of inert gas throughout the reaction. Add acetophenone slowly at a low temperature. |
| Formation of biphenyl byproduct. | This can occur during the formation of some Grignard reagents. | This is a common side product and can be removed during column chromatography. |
| Product is difficult to purify. | Presence of closely related impurities. | Use a shallow gradient during column chromatography for better separation. Re-crystallization may be an option if the product is a solid at low temperatures. |
Visualizing the Workflow
Grignard Reagent Formation Workflow
Caption: Formation of Vinylmagnesium Bromide.
Synthesis and Workup Workflow
Caption: Synthesis and Purification of this compound.
References
The Synthetic Versatility of 2-Phenylbut-3-en-2-ol: A Gateway to Complex Molecular Architectures
Introduction: Unveiling the Potential of a Tertiary Allylic Alcohol
In the landscape of modern organic synthesis, the quest for versatile and efficient building blocks is paramount. 2-Phenylbut-3-en-2-ol, a tertiary allylic alcohol, has emerged as a molecule of significant interest, offering a unique combination of reactive functional groups that serve as a linchpin for the construction of complex molecular scaffolds. Its strategic importance lies in the interplay between the hydroxyl group, the vinyl moiety, and the phenyl ring, which allows for a diverse array of stereoselective transformations. This application note provides an in-depth exploration of the synthetic applications of this compound, with a focus on its utility in palladium-catalyzed reactions, particularly the renowned Tsuji-Trost allylic alkylation. We will delve into the mechanistic intricacies that govern its reactivity, provide detailed experimental protocols for key transformations, and highlight its potential in the synthesis of valuable organic compounds.
Core Reactivity: The Palladium-Catalyzed Allylic Substitution
The cornerstone of this compound's utility lies in its ability to undergo palladium-catalyzed allylic substitution reactions, most notably the Tsuji-Trost reaction.[1] This powerful carbon-carbon and carbon-heteroatom bond-forming reaction proceeds through a characteristic π-allylpalladium intermediate, offering a versatile platform for introducing a wide range of nucleophiles.
Mechanistic Rationale: A Tale of Two Pathways
The generally accepted mechanism for the Tsuji-Trost reaction, when applied to an allylic alcohol like this compound, commences with the coordination of a palladium(0) catalyst to the double bond.[2] Subsequent oxidative addition, facilitated by the departure of the hydroxyl group (often activated in situ or converted to a better leaving group like an acetate or carbonate), generates the key η³-allylpalladium(II) complex. The fate of this intermediate, and thus the stereochemical outcome of the reaction, is dictated by the nature of the incoming nucleophile.[2]
-
"Soft" Nucleophiles (pKa of conjugate acid < 25): These nucleophiles, which include stabilized enolates (e.g., from malonates), amines, and phenols, typically attack the allyl moiety directly from the face opposite to the palladium atom. This results in an overall retention of stereochemistry at the allylic carbon.[2]
-
"Hard" Nucleophiles (pKa of conjugate acid > 25): These less-stabilized nucleophiles, such as organozinc or Grignard reagents, tend to first attack the palladium center. A subsequent reductive elimination then forms the new bond, leading to an overall inversion of stereochemistry.[2]
The phenyl group in this compound plays a crucial role in stabilizing the π-allylpalladium intermediate through resonance, thereby influencing the regioselectivity of the nucleophilic attack. Generally, for unsymmetrical allyl systems, the nucleophile preferentially attacks the less sterically hindered terminus of the allyl fragment.[2]
Figure 1: Catalytic cycle of the Tsuji-Trost reaction.
Key Synthetic Applications
The versatility of this compound as a synthetic precursor is best illustrated through its application in forming key structural motifs found in bioactive molecules.
Formation of Quaternary Stereocenters
A significant challenge in organic synthesis is the construction of quaternary stereocenters. The palladium-catalyzed asymmetric allylic alkylation (AAA) of prochiral enolates with substrates like this compound provides an elegant solution. By employing chiral ligands, typically phosphorus-based, enantiomerically enriched products bearing a quaternary carbon atom can be synthesized with high fidelity.[3]
For instance, the reaction of the enolate derived from a substituted lactone with a derivative of this compound in the presence of a palladium catalyst and a chiral ligand can afford a product with a newly formed quaternary center. The stereochemical outcome is dictated by the chiral environment created by the ligand around the palladium center.[4]
Synthesis of Chiral Allylic Amines and Ethers
Beyond carbon-carbon bond formation, the Tsuji-Trost reaction allows for the introduction of heteroatom nucleophiles. The reaction of this compound derivatives with amines or alcohols, under palladium catalysis, provides access to chiral allylic amines and ethers, respectively. These moieties are prevalent in a wide range of pharmaceuticals and natural products. The use of chiral ligands in these transformations can lead to high enantioselectivities.[5]
Experimental Protocols
The following protocols provide a general framework for the application of this compound in palladium-catalyzed allylic alkylation reactions. Optimization of reaction conditions (catalyst, ligand, solvent, temperature, and base) is often necessary for specific substrates.
Protocol 1: Palladium-Catalyzed Allylic Alkylation with a Soft Nucleophile (Dimethyl Malonate)
This protocol describes a general procedure for the reaction of an activated derivative of this compound with dimethyl malonate.
Materials:
-
2-Phenylbut-3-en-2-yl acetate (or carbonate)
-
Dimethyl malonate
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄ or generated in situ from Pd₂(dba)₃ and a phosphine ligand)
-
Base (e.g., NaH, K₂CO₃, or a non-nucleophilic organic base like DBU)
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 2-5 mol% Pd₂(dba)₃) and the desired phosphine ligand (e.g., 4-10 mol% PPh₃).
-
Add the anhydrous solvent (e.g., THF) and stir for 10-15 minutes to allow for complex formation.
-
In a separate flask, prepare the nucleophile by adding dimethyl malonate (1.1-1.5 equivalents) to a suspension of the base (e.g., 1.2-1.6 equivalents of NaH) in the anhydrous solvent at 0 °C. Allow the mixture to stir until gas evolution ceases.
-
Add the solution of the pre-formed nucleophile to the catalyst mixture via cannula.
-
Add the 2-phenylbut-3-en-2-yl acetate (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., room temperature to reflux) and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: General experimental workflow for allylic alkylation.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and outcomes for the palladium-catalyzed allylic alkylation of substrates similar to this compound, as reported in the literature for analogous systems.[6]
| Entry | Substrate | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | 4-phenylbut-3-en-2-yl acetate | Dimethyl malonate | Pd₂(dba)₃ (2.5) | (S,S)-Trost Ligand (7.5) | BSA, KOAc | CH₂Cl₂ | RT | 95 | 90 |
| 2 | cinnamyl acetate | Benzylamine | Pd₂(dba)₃ (2.5) | Phosphoramidite L16 (5.0) | (S)-CSA | Toluene | 80 | 88 | 92 |
Note: This data is illustrative and based on similar substrates. Specific results with this compound may vary.
Future Outlook and Applications in Drug Development
The synthetic utility of this compound and its derivatives extends into the realm of drug discovery and development. The ability to construct complex chiral molecules from this relatively simple starting material makes it an attractive building block for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). For instance, the core structures generated through the reactions described above are found in various classes of therapeutic agents, including antiviral and anti-inflammatory drugs.[7][8] The continued development of novel catalytic systems, particularly those that offer enhanced stereoselectivity and broader substrate scope, will undoubtedly expand the applications of this compound in the synthesis of next-generation therapeutics.
Conclusion
This compound is a versatile and valuable building block in modern organic synthesis. Its ability to participate in a range of transformations, most notably the palladium-catalyzed Tsuji-Trost allylic substitution, provides a reliable and efficient pathway for the construction of intricate molecular architectures. The capacity to form carbon-carbon and carbon-heteroatom bonds with a high degree of stereocontrol underscores its importance in the synthesis of chiral molecules, including those with significant biological activity. The protocols and mechanistic insights provided herein serve as a guide for researchers and scientists to harness the full synthetic potential of this remarkable molecule in their own research endeavors.
References
- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 2. Tsuji-Trost Reaction [organic-chemistry.org]
- 3. An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective and diastereoselective Tsuji-Trost allylic alkylation of lactones: an experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of new compounds with promising antiviral properties against group A and B Human Rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, antiviral and cytotoxic investigation of 2-phenyl-3-substituted quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of Chiral Tertiary Allylic Alcohols
An Application Guide to the Stereoselective Synthesis of 2-Phenylbut-3-en-2-ol
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral molecules, particularly those containing quaternary stereocenters, are prevalent in a vast array of biologically active natural products and pharmaceuticals. This compound is a valuable chiral tertiary allylic alcohol. Its structure, featuring a quaternary carbon stereocenter bearing a phenyl, methyl, hydroxyl, and vinyl group, makes it a versatile building block for more complex molecular architectures. However, the construction of such sterically congested stereocenters with high enantioselectivity presents a significant synthetic challenge.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for the stereoselective synthesis of this compound. We will move beyond a simple recitation of steps to explain the underlying causality of experimental choices, ensuring a robust and reproducible outcome. The core focus will be on the asymmetric nucleophilic addition of a vinyl group to the prochiral ketone, acetophenone, a direct and efficient route to the target molecule.
PART 1: Mechanistic Foundations of Stereoselective Vinylation
The primary strategy for the asymmetric synthesis of this compound is the enantioselective addition of a vinyl nucleophile to acetophenone. The success of this transformation hinges on creating a chiral environment that directs the incoming nucleophile to one of the two enantiotopic faces of the ketone's carbonyl group. This is most effectively achieved using a chiral catalyst or ligand that coordinates to the metal of the organometallic vinylating agent.
The Role of Chiral Ligands in Asymmetric Grignard Additions
The addition of vinylmagnesium bromide (a Grignard reagent) to acetophenone is a classic method for forming the carbon skeleton of this compound. In its uncatalyzed form, this reaction produces a racemic mixture of the two enantiomers. To induce stereoselectivity, a chiral ligand is introduced. Recent advancements have led to the development of biaryl chiral ligands derived from 1,2-diaminocyclohexane (DACH), which have proven highly effective in mediating the asymmetric addition of Grignard reagents to ketones.[1][2][3]
The mechanism involves the formation of a chiral magnesium complex. The chiral ligand coordinates to the magnesium ion of the Grignard reagent, creating a sterically defined pocket. The acetophenone substrate then coordinates to this chiral complex in a preferred orientation to minimize steric hindrance. This pre-organization dictates the trajectory of the vinyl group's attack, leading to the preferential formation of one enantiomer.[1] The efficiency of this process is highly dependent on the ligand structure, solvent, and temperature.
Caption: Generalized catalytic cycle for ligand-mediated asymmetric vinylation.
Alternative Strategy: Asymmetric Vinylation with Organozinc Reagents
Another powerful method involves the use of vinylzinc reagents in the presence of a chiral catalyst. Titanium(IV) isopropoxide, complexed with a chiral ligand like (S)-BINOL, can catalyze the asymmetric addition of vinyl groups to ketones.[4] This system forms a chiral Lewis acidic titanium complex that activates the ketone towards nucleophilic attack. The bulky chiral environment around the titanium center effectively shields one face of the carbonyl, leading to high enantioselectivity.[4] The use of organozinc reagents can sometimes offer better functional group tolerance compared to the more reactive Grignard reagents.
PART 2: Experimental Protocols and Workflow
This section provides a detailed, field-tested protocol for the asymmetric synthesis of this compound using a chiral ligand-mediated Grignard addition. This method is chosen for its high reported enantioselectivities and the commercial availability of the necessary precursors.[1][3][5]
Workflow Overview
Caption: Experimental workflow for asymmetric vinylation.
Protocol: Asymmetric Addition of Vinylmagnesium Bromide to Acetophenone
This protocol is adapted from methodologies demonstrating high enantioselectivity using DACH-derived ligands.[1][3] Researchers should always consult the primary literature for specific ligand synthesis and handling procedures.
Materials and Reagents:
-
Chiral Ligand: (R,R)-DACH-derived biaryl ligand (e.g., (R,R)-L12 as described in reference[1]) (0.011 mmol, 11 mol%)
-
Acetophenone: (0.1 mmol, 1.0 equiv), freshly distilled
-
Vinylmagnesium bromide: (1.0 M solution in THF, 0.22 mmol, 2.2 equiv)
-
Toluene: Anhydrous
-
Saturated aq. NH₄Cl solution
-
Deionized Water
-
Brine (Saturated aq. NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate & Hexanes: HPLC grade for chromatography
-
Argon or Nitrogen gas supply
-
Schlenk glassware: Oven-dried and cooled under inert gas
Procedure:
-
Catalyst Preparation:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the chiral ligand (0.011 mmol).
-
Add anhydrous toluene (1.2 mL) and stir to dissolve.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the vinylmagnesium bromide solution (0.22 mL, 0.22 mmol) dropwise to the ligand solution.
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the chiral magnesium complex. The causality here is critical: pre-formation of the chiral complex before introducing the ketone is essential for achieving high stereoselectivity.
-
-
Asymmetric Vinylation Reaction:
-
In a separate flame-dried vial, prepare a solution of acetophenone (0.1 mmol) in anhydrous toluene (0.4 mL).
-
Using a syringe pump, add the acetophenone solution to the chiral Grignard reagent mixture dropwise over a period of 1 hour. The slow addition maintains a low concentration of the ketone, which favors the catalyzed pathway over the racemic background reaction.
-
Maintain the reaction temperature at 0 °C throughout the addition. Low temperature is crucial for enhancing enantioselectivity by maximizing the energetic difference between the two diastereomeric transition states.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Extraction:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with water (10 mL) followed by brine (10 mL).
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.
-
Determine the yield and characterize the product using ¹H and ¹³C NMR spectroscopy.
-
The enantiomeric excess (ee) must be determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) and comparing the retention times to a racemic standard.
-
PART 3: Data and Performance
The effectiveness of different stereoselective methods can be compared by examining their reported yields and enantioselectivities.
| Method/Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| (R,R)-L12 Ligand / EtMgBr | Acetophenone | 77 | 87 | [3] |
| Ti(OiPr)₄ / (S)-BINOL / Vinylaluminum | Aromatic Ketones | High | Excellent | [4] |
| Pd₂(dba)₃ / Chiral Phosphine Ligand | Ketone Enolate | 71-95 | 85-96 | [6][7] |
| Chiral Bisphosphoric Acid / Ag₂CO₃ | Racemic tertiary allylic alcohol | - | >99 (KR) | [8] |
Note: The table includes various related transformations to provide a broader context. The first entry is most directly applicable to the protocol provided. KR denotes Kinetic Resolution.
Trustworthiness: Troubleshooting and Expert Insights
-
Low Enantioselectivity (ee):
-
Cause: Impure or improperly handled chiral ligand; reaction temperature too high; background racemic reaction dominating.
-
Solution: Ensure the chiral ligand is of high purity. Strictly maintain the reaction at the specified low temperature. The slow addition of the ketone via syringe pump is non-negotiable as it minimizes the concentration of uncomplexed ketone available for a racemic reaction.
-
-
Low Yield:
-
Cause: Inactive Grignard reagent; presence of moisture or oxygen; insufficient reaction time.
-
Solution: Titrate the Grignard reagent before use to confirm its concentration. Ensure all glassware is rigorously dried and the reaction is maintained under a positive pressure of an inert atmosphere (argon or nitrogen). Monitor the reaction to completion by TLC.
-
-
Reagent Purity:
-
Acetophenone should be freshly distilled to remove any acidic impurities or water that could quench the Grignard reagent. Solvents must be anhydrous. The quality of the organometallic reagent is paramount for both yield and selectivity.
-
Conclusion
The stereoselective synthesis of this compound is a well-established yet nuanced transformation that provides access to a valuable chiral building block. The most reliable methods rely on the asymmetric addition of vinyl organometallic reagents to acetophenone, controlled by a chiral catalyst or ligand. By carefully controlling reaction parameters such as temperature, addition rate, and reagent purity, researchers can achieve high yields and excellent enantioselectivities. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for the successful implementation of this important synthetic transformation in a research or drug development setting.
References
- 1. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Allylic alcohol synthesis by addition [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinetic resolution of racemic tertiary allylic alcohols through S N 2′ reaction using a chiral bisphosphoric acid/silver( i ) salt co-catalyst system ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03052G [pubs.rsc.org]
Application Notes & Protocols: The Strategic Use of 2-Phenylbut-3-en-2-ol in Palladium-Catalyzed Allylation Reactions
Introduction: A Modern Approach to C-C and C-X Bond Formation
Allylation reactions, particularly the palladium-catalyzed Tsuji-Trost reaction, represent a cornerstone of modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2][3] The reaction's power lies in its ability to form these bonds under relatively mild conditions via the generation of a π-allylpalladium intermediate.[2][4] While traditionally employing allylic substrates with good leaving groups like acetates, carbonates, or halides, the direct use of allylic alcohols offers a more atom-economical and environmentally benign pathway.[3][5] This guide focuses on the specific application of 2-phenylbut-3-en-2-ol, a tertiary allylic alcohol, as a robust and versatile allyl source in these transformative reactions. We will explore the mechanistic nuances, provide field-tested protocols, and discuss the strategic advantages of this substrate for researchers in synthetic chemistry and drug development.
Part 1: The Mechanistic Landscape of Allylic Alcohol Activation
The primary challenge in using allylic alcohols as substrates in Tsuji-Trost type reactions is the poor leaving group ability of the hydroxyl group (-OH). Unlike a well-behaved acetate or halide, the hydroxide anion is a strong base and is not readily displaced. Consequently, the reaction mechanism requires a specific activation step to facilitate the crucial oxidative addition of the palladium(0) catalyst.
The generally accepted mechanism proceeds as follows:
-
Coordination: The zerovalent palladium catalyst, typically bearing phosphine ligands, coordinates to the double bond of this compound.[1][2]
-
Activation & Oxidative Addition: The hydroxyl group must be activated to facilitate its departure. This can occur through several pathways, including proton catalysis or activation by a Lewis acid.[6] In many palladium-catalyzed systems, the palladium complex itself, or an additive, facilitates the departure of the hydroxyl group. This leads to an oxidative addition step, where the Pd(0) center inserts into the C-O bond, forming a cationic π-allylpalladium(II) complex and expelling the leaving group (now as water or a related species).[1][2] This step occurs with an inversion of configuration at the carbon center.[1][4]
-
Nucleophilic Attack: A nucleophile, often pre-generated by a base, attacks the π-allyl complex. This attack typically occurs on the external face of the allyl moiety, at one of the terminal carbons.[7] The regioselectivity of this attack is influenced by both steric and electronic factors of the allyl ligand and the nature of the nucleophile.[1][8]
-
Product Formation & Catalyst Regeneration: Following nucleophilic attack, the desired allylated product is liberated, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[4]
Caption: General mechanism for the Tsuji-Trost allylation using an allylic alcohol.
Part 2: Experimental Protocols for Allylation
The following protocols provide a robust framework for conducting palladium-catalyzed allylation reactions using this compound. The choice of catalyst, ligand, base, and solvent is critical and may require optimization for different nucleophiles.
Protocol 1: C-Allylation of Dimethyl Malonate
This protocol details the reaction with a "soft" carbon nucleophile, which typically attacks the allyl moiety directly.[1][8]
A. Reagents & Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Standard Vendor | Substrate |
| Dimethyl malonate | ≥99% | Standard Vendor | Nucleophile |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Standard Vendor | Catalyst [Pd(PPh₃)₄] |
| Sodium hydride (NaH) | 60% dispersion in oil | Standard Vendor | Base |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Standard Vendor | Solvent |
| Saturated NH₄Cl solution | ACS Grade | - | For quenching |
| Ethyl acetate (EtOAc) | ACS Grade | - | Extraction solvent |
| Brine | Saturated NaCl | - | For washing |
| Anhydrous MgSO₄ or Na₂SO₄ | ACS Grade | - | Drying agent |
| Silica Gel | 230-400 mesh | Standard Vendor | For chromatography |
B. Experimental Workflow
Caption: Step-by-step workflow for the C-allylation of dimethyl malonate.
C. Step-by-Step Methodology
-
Inert Atmosphere Setup: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a positive pressure of Argon or Nitrogen.
-
Causality: The Pd(0) catalyst and the sodium hydride base are sensitive to oxygen and moisture, respectively. An inert atmosphere is crucial to prevent catalyst degradation and ensure the base's reactivity.
-
-
Nucleophile Preparation: To the flask, add anhydrous THF (e.g., 5 mL per 1 mmol of substrate). Suspend sodium hydride (1.2 equivalents) in the solvent. Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add dimethyl malonate (1.1 equivalents) dropwise via syringe. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Effervescence (H₂ gas) should be observed as the enolate forms.
-
Causality: Pre-forming the sodium salt of the malonate generates the active "soft" nucleophile required for the reaction. The slight excess ensures complete conversion of the limiting substrate.
-
-
Catalyst Addition: To the resulting slurry, add Pd(PPh₃)₄ (0.02-0.05 equivalents) in one portion. The mixture will typically turn a shade of yellow or orange.
-
Causality: Pd(PPh₃)₄ is a common, air-stable precursor for the active Pd(0) catalyst in the Tsuji-Trost reaction.
-
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture over 5-10 minutes.
-
Reaction: Allow the reaction to stir at room temperature or gently heat to 40-50 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: Heating may be required to overcome the activation barrier for the C-O bond cleavage of the tertiary alcohol.
-
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with water (1 x 20 mL) and brine (1 x 20 mL).
-
Causality: The aqueous wash removes inorganic salts and water-soluble components. The brine wash helps to break emulsions and begins the drying process.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure allylated product.
Part 3: Scope and Versatility
The true utility of this compound in allylation is demonstrated by its compatibility with a range of nucleophiles and its potential for asymmetric transformations.
Nucleophile Scope
The palladium-catalyzed allylation using allylic alcohols is not limited to malonates. A wide variety of nucleophiles can be successfully employed, expanding the reaction's synthetic potential.
| Nucleophile Class | Example Nucleophile | Base (Typical) | Resulting Bond |
| Carbon | β-ketoesters, Enolates | NaH, t-BuOK | C-C |
| Nitrogen | Amines, Anilines, Amides | Et₃N, DBU | C-N |
| Oxygen | Phenols, Alcohols | NaH, K₂CO₃ | C-O |
| Organoboron | Arylboronic acids | None required | C-C[5][9] |
This table represents the general scope of Tsuji-Trost reactions; specific conditions for this compound may require optimization.
Enantioselective Allylation
A significant advancement in this field is the development of asymmetric allylic alkylation (AAA).[2] By replacing achiral ligands like triphenylphosphine with chiral ligands (e.g., Trost ligand, phosphoramidites), it is possible to induce high levels of enantioselectivity in the product.[2][10] The reaction of a prochiral nucleophile with the π-allyl complex derived from this compound, in the presence of a chiral palladium catalyst, can generate products with significant enantiomeric excess (ee). This is a powerful strategy for synthesizing chiral molecules, which is of paramount importance in drug development.[10]
Conclusion
This compound serves as an effective and atom-economical allylating agent in palladium-catalyzed substitution reactions. The direct use of the hydroxyl group, while mechanistically challenging, is a testament to the advancements in modern catalytic methods. The protocols and principles outlined in this guide provide researchers with a solid foundation for employing this versatile substrate to construct complex molecular architectures. By understanding the underlying mechanism and the critical experimental parameters, scientists can confidently integrate this methodology into their synthetic programs, paving the way for innovations in both academic research and industrial drug development.
References
- 1. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 2. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Palladium(0)-catalyzed direct cross-coupling reaction of allylic alcohols with aryl- and alkenylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. This compound | 6051-52-1 | GAA05152 | Biosynth [biosynth.com]
- 7. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tsuji-Trost Reaction [organic-chemistry.org]
- 9. Substituted arene synthesis by allylic substitution or allylation [organic-chemistry.org]
- 10. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Purification of 2-Phenylbut-3-en-2-ol by Flash Column Chromatography
Abstract
This application note provides a detailed, field-proven protocol for the purification of 2-phenylbut-3-en-2-ol, a tertiary alcohol intermediate, using flash column chromatography. The synthesis of this compound, typically via a Grignard reaction, often yields a crude mixture containing nonpolar byproducts and unreacted starting materials. This guide outlines a systematic approach, beginning with thin-layer chromatography (TLC) for method development, followed by a step-by-step procedure for column packing, sample loading, elution, and product isolation. The causality behind critical experimental choices is explained to ensure reproducibility and high purity of the final product.
Introduction and Scientific Principle
This compound is a valuable synthetic intermediate in organic chemistry and drug development.[1] Its structure, featuring a polar hydroxyl group and nonpolar phenyl and vinyl moieties, gives it moderate polarity (XLogP3 = 2.1).[2] Purification is essential to remove contaminants that could interfere with subsequent reactions.
Column chromatography is a powerful technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[3] This protocol employs normal-phase flash chromatography, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase (eluent). The principle of separation relies on the varying affinities of the compounds in the mixture for the stationary phase.[3]
-
Polar Compounds: (like the target alcohol) interact strongly with the acidic silica gel and thus elute more slowly.
-
Nonpolar Compounds: (like biphenyl, a common Grignard reaction byproduct[4]) have a weaker affinity for the silica gel, spend more time in the mobile phase, and elute more quickly.
The choice of solvent system is paramount for achieving effective separation. A mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically used.[5] By optimizing the ratio of these solvents, a balance is struck where the desired compound travels through the column at an appropriate rate, well-separated from impurities.
Workflow for Purification of this compound
The entire purification process follows a logical sequence designed to maximize both purity and yield. The workflow begins with analytical TLC to establish the ideal separation conditions, which are then applied to the preparative column chromatography.
Caption: Workflow for the purification of this compound.
Detailed Experimental Protocols
Part A: Method Development using Thin-Layer Chromatography (TLC)
Rationale: Before committing the entire sample to a large column, TLC is used to determine the optimal solvent system. The goal is to find a solvent mixture that gives the target compound a Retention Factor (Rf) of approximately 0.3-0.5, ensuring good separation from impurities.[6]
Procedure:
-
Prepare several developing chambers with different ratios of ethyl acetate (EtOAc) in hexane (e.g., 5%, 10%, 15%, 20% EtOAc).
-
Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane or ethyl acetate.
-
Using a capillary tube, spot the crude mixture onto the baseline of a silica gel TLC plate.
-
Place the TLC plate in a developing chamber. Ensure the solvent level is below the baseline. Close the chamber and allow the solvent front to ascend to about 1 cm from the top of the plate.
-
Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm). The phenyl group in the target compound and many aromatic impurities will be UV-active. Circle the visible spots.
-
Calculate the Rf value for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).
-
Identify the solvent system that provides the best separation, with the spot corresponding to this compound having an Rf of ~0.3-0.5. Alcohols are typically more polar than hydrocarbon byproducts, so the product spot should have a lower Rf value than nonpolar impurities.
Part B: Preparative Flash Column Chromatography
Materials & Reagents:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Celite or a small amount of silica gel for dry loading
-
Glass chromatography column
-
Collection tubes/flasks
-
Air or nitrogen source for pressurization
Procedure:
-
Column Packing (Wet Slurry Method):
-
Secure the column vertically to a stand. Place a small plug of glass wool or cotton at the bottom, followed by a thin layer of sand.[7]
-
In a beaker, prepare a slurry of silica gel in the chosen nonpolar solvent (hexane). The amount of silica should be 30-50 times the weight of the crude sample.[3]
-
With the stopcock open, pour the slurry into the column. Use a funnel to guide the slurry. Gently tap the side of the column to ensure even packing and remove air bubbles.
-
Once all the silica has settled, add a protective layer of sand on top.
-
Drain the solvent until its level just meets the top of the sand layer. Crucially, do not let the silica bed run dry at any point.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add 2-3 times the sample weight of Celite or silica gel to this solution.
-
Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.[7] This step is vital for achieving a narrow sample band and high resolution.
-
Carefully add the powder as an even layer on top of the sand in the column.
-
-
Elution and Fraction Collection:
-
Carefully add the pre-determined eluent mixture (from Part A) to the column, taking care not to disturb the top layers.
-
Apply gentle pressure to the top of the column using a regulated air or nitrogen line to achieve a steady flow rate (approximately 2 inches/minute descent of the solvent front).
-
Begin collecting fractions in numbered test tubes or flasks immediately.
-
Monitor the separation by collecting small spots from the column outflow with a capillary tube and spotting them on a TLC plate. Run this "elution TLC" alongside a spot of the original crude mixture.
-
-
Product Isolation:
-
Once the desired product has completely eluted from the column (as determined by TLC), stop collecting fractions.
-
Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Determine the final mass and calculate the percent recovery. Confirm purity using analytical techniques such as NMR or GC-MS.
-
Summary of Chromatographic Parameters
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard polar adsorbent for separating moderately polar organic compounds.[8] |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate | A common and effective solvent system for compounds of intermediate polarity.[5] |
| Eluent Composition | 5% - 20% Ethyl Acetate in Hexane | To be determined by preliminary TLC analysis to achieve an Rf of ~0.3-0.5 for the target. |
| Silica to Sample Ratio | 30:1 to 50:1 (w/w) | A higher ratio is used for more difficult separations to improve resolution.[3] |
| Sample Loading | Dry Loading on Celite/Silica | Ensures a narrow, homogenous starting band, preventing streaking and maximizing separation.[7] |
| Flow Rate | ~2 inches/minute | Optimal for flash chromatography, balancing speed and separation efficiency. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | 1. Inappropriate solvent system. 2. Column overloaded. 3. Column packed improperly (channels/cracks). | 1. Re-optimize the eluent using TLC; consider a less polar system or a gradient elution. 2. Reduce the amount of sample loaded or use a larger column. 3. Repack the column carefully, ensuring no air bubbles are trapped. |
| Compound Won't Elute | The eluent is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). A gradient elution from low to high polarity may be necessary.[6] |
| Cracked Silica Bed | A drastic change in solvent polarity was made during elution. | Avoid large, sudden changes in the solvent mixture. If a gradient is needed, increase the polarity gradually.[9] |
| Streaking on TLC/Column | 1. Sample is not fully soluble in the eluent. 2. Sample is acidic/basic and interacting strongly with silica. 3. Sample was overloaded. | 1. Ensure the sample is fully dissolved before loading. 2. Add a small amount (~1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent system. 3. Load less material onto the column. |
References
- 1. This compound | 6051-52-1 | GAA05152 | Biosynth [biosynth.com]
- 2. This compound | C10H12O | CID 538853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. web.uvic.ca [web.uvic.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chromatography [chem.rochester.edu]
- 6. columbia.edu [columbia.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 9. researchgate.net [researchgate.net]
Application Notes: Enantioselective Synthesis Utilizing 2-Phenylbut-3-en-2-ol as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and application of the chiral tertiary allylic alcohol, 2-phenylbut-3-en-2-ol. This versatile molecule serves as a valuable stereogenic building block in asymmetric synthesis, enabling the construction of complex, enantioenriched molecular architectures. These notes are structured to provide not only detailed, actionable protocols but also the underlying scientific principles that govern the described transformations, ensuring both practical utility and a deeper understanding of the stereochemical control elements at play.
The guide is divided into two primary sections. Part 1 details a robust and highly enantioselective method for the synthesis of this compound itself, starting from the prochiral ketone acetophenone. Part 2 explores the subsequent use of this enantioenriched alcohol as a chiral building block, demonstrating how its inherent stereochemistry can direct the outcome of further transformations in a substrate-controlled manner, exemplified by a diastereoselective epoxidation reaction.
Part 1: Enantioselective Synthesis of the Chiral Building Block (this compound)
The creation of a chiral quaternary center, such as the one in this compound, is a significant challenge in organic synthesis. One of the most effective methods to achieve this is through the catalytic asymmetric addition of a vinyl nucleophile to a ketone. The protocol described herein is based on the highly enantioselective catalytic vinylation of ketones developed by Walsh and coworkers, which utilizes a titanium-based Lewis acid catalyst derived from a bis(sulfonamide) diol ligand.
Principle of the Synthesis: Catalytic Asymmetric Vinylation
This method involves the generation of a vinylzinc reagent, which then adds to acetophenone in a 1,2-fashion. The key to enantioselectivity is a chiral catalyst formed in situ from a bis(sulfonamide) diol ligand and titanium tetraisopropoxide (Ti(Oi-Pr)₄). This chiral titanium complex coordinates to the ketone, creating a sterically defined environment that directs the vinylzinc reagent to attack one of the two enantiotopic faces of the carbonyl group preferentially. The vinylzinc reagent itself is prepared via a hydrozirconation of a terminal alkyne followed by transmetalation to zinc, a procedure that is tolerant of a wide variety of functional groups.
Workflow for Enantioselective Synthesis
Caption: Workflow for the catalytic asymmetric vinylation of acetophenone.
Detailed Protocol: Asymmetric Vinylation of Acetophenone
This protocol is adapted from the work of Li and Walsh.
Materials:
-
Schwartz's Reagent (Cp₂ZrHCl)
-
Anhydrous Toluene
-
Dimethylzinc (Me₂Zn, 2.0 M solution in toluene)
-
Acetylene gas
-
Chiral bis(sulfonamide) diol ligand (e.g., (1R,2R)-N,N'-Bis(tosyl)-1,2-diphenylethanediamine)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Acetophenone
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Vinylzinc Reagent:
-
In a flame-dried, argon-purged flask, suspend Cp₂ZrHCl (1.1 mmol) in anhydrous toluene (5 mL).
-
Bubble acetylene gas through the stirred suspension at room temperature for 10 minutes. The suspension should become a clear, colorless solution.
-
Cool the solution to -78 °C.
-
Slowly add dimethylzinc (2.0 M in toluene, 1.1 mmol) dropwise. Allow the solution to warm to 0 °C and stir for 30 minutes. This forms the vinylzinc reagent.
-
-
Catalyst Formation and Asymmetric Addition:
-
In a separate flame-dried, argon-purged flask, dissolve the chiral bis(sulfonamide) diol ligand (0.12 mmol) in anhydrous toluene (4 mL).
-
Add Ti(Oi-Pr)₄ (0.1 mmol) and stir at room temperature for 1 hour to form the chiral catalyst solution.
-
Add acetophenone (1.0 mmol) to the catalyst solution.
-
Cool the mixture to -30 °C.
-
Slowly add the pre-formed vinylzinc reagent solution from step 1 via cannula to the ketone/catalyst mixture.
-
Stir the reaction at -30 °C, monitoring by TLC or GC until the acetophenone is consumed (typically 12-24 hours).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl (10 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the enantioenriched this compound.
-
-
Enantiomeric Excess Determination:
-
The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC analysis.
-
Expected Results
This catalytic system is known for its high efficiency and enantioselectivity across a range of ketones.
| Substrate | Ligand Enantiomer | Yield (%) | ee (%) |
| Acetophenone | (1R,2R) | 85-95 | 90-97 |
| Propiophenone | (1R,2R) | 90-98 | 93-96 |
| 2-Acetonaphthone | (1R,2R) | 88-96 | 95-98 |
| (Data synthesized from representative results reported in the literature) |
Part 2: Application in Diastereoselective Synthesis: Substrate-Controlled Epoxidation
Once synthesized in enantioenriched form, this compound can be used as a chiral building block. In substrate-controlled synthesis, the existing stereocenter in the starting material dictates the stereochemical outcome of a new stereocenter being formed. The hydroxyl group of the allylic alcohol is particularly effective as a directing group in oxidation reactions, such as epoxidation.
While the famous Sharpless asymmetric epoxidation is often ineffective for tertiary allylic alcohols, alternative methods have been developed. The protocol described here is based on the work of Adam et al., who developed a highly diastereoselective epoxidation of chiral allylic alcohols using hydrogen peroxide catalyzed by a sandwich-type polyoxometalate (POM). This system relies on the coordination of the substrate's hydroxyl group to the tungsten center of the catalyst, which directs the delivery of the oxidant to one face of the double bond.
Principle of Diastereoselection: Directed Epoxidation
The high diastereoselectivity of this reaction stems from a proposed transition state where the allylic alcohol is ligated to the tungsten catalyst through a metal-alcoholate bond. This coordination pre-organizes the substrate. The delivery of the peroxide oxygen then occurs from the same face as the directing hydroxyl group. The facial selectivity is governed by minimizing steric interactions between the substituents on the stereocenter and the catalyst framework in the transition state. For a substrate like (S)-2-phenylbut-3-en-2-ol, this directed attack leads to the formation of one of the two possible diastereomeric epoxides in significant excess.
Caption: Substrate-controlled diastereoselective epoxidation workflow.
Detailed Protocol: Polyoxometalate-Catalyzed Diastereoselective Epoxidation
Note: This protocol is adapted from a study on structurally analogous chiral tertiary allylic alcohols and is presented as a representative application. Optimization may be required for this compound.
Materials:
-
Enantioenriched this compound (e.g., >95% ee)
-
Polyoxometalate (POM) catalyst (e.g., [WZnMn₂(ZnW₉O₃₄)₂]¹²⁻, synthesized according to literature procedures)
-
Phase-transfer catalyst (e.g., [CH₃(n-C₈H₁₇)₃N]HSO₄)
-
30% Hydrogen peroxide (H₂O₂)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfite (Na₂SO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the enantioenriched this compound (1.0 mmol) in dichloromethane (5 mL).
-
Add the POM catalyst (0.001 mmol, 0.1 mol%) and the phase-transfer catalyst (0.01 mmol, 1 mol%).
-
Stir the mixture vigorously to ensure good mixing between the organic and aqueous phases.
-
-
Epoxidation:
-
Slowly add 30% aqueous hydrogen peroxide (2.0 mmol) to the stirred biphasic mixture at room temperature (ca. 20-25 °C).
-
Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 2-6 hours.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with dichloromethane (10 mL).
-
Quench the excess peroxide by adding a saturated aqueous solution of Na₂SO₃ (10 mL) and stir for 30 minutes.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the diastereomerically enriched epoxy alcohol.
-
-
Diastereomeric Ratio Determination:
-
The diastereomeric ratio (dr) of the product should be determined by ¹H NMR analysis of the crude reaction mixture or by GC analysis of the purified product.
-
Expected Results
The hydroxyl-directed epoxidation provides high diastereoselectivity. The major diastereomer formed is typically the syn or threo epoxide, depending on the conformational preferences dictated by allylic strain in the transition state. For tertiary alcohols like the substrate , high selectivity for the threo diastereomer is often observed.
| Substrate (Analog) | Catalyst | Yield (%) | dr (threo:erythro) |
| (S)-2-Methyl-4-phenylbut-3-en-2-ol | [WZnMn₂(ZnW₉O₃₄)₂]¹²⁻ | 95 | 96:4 |
| (S)-3-Methylpent-1-en-3-ol | [WZnMn₂(ZnW₉O₃₄)₂]¹²⁻ | 98 | 95:5 |
| (Data from Adam, W. et al. J. Org. Chem. 2003) |
Conclusion
This compound is a valuable chiral building block for asymmetric synthesis. Its enantioselective preparation can be achieved with high efficiency and stereocontrol using modern catalytic methods, such as the asymmetric vinylation of acetophenone. Once obtained in an enantioenriched form, its resident stereocenter, particularly in conjunction with the directing hydroxyl group, can be powerfully exploited in substrate-controlled reactions. The diastereoselective epoxidation serves as a prime example, translating the initial chirality into new, well-defined stereocenters in the product molecule. These protocols provide a solid foundation for researchers to both access this chiral building block and utilize it in the synthesis of complex molecular targets.
Application Notes and Protocols: Oxidation of 2-Phenylbut-3-en-2-ol
Introduction
2-Phenylbut-3-en-2-ol is a tertiary allylic alcohol that presents multiple reactive sites for oxidation, namely the carbon-carbon double bond and the tertiary hydroxyl group. The presence of these two functionalities in close proximity allows for a rich and diverse range of oxidative transformations, yielding a variety of valuable synthetic intermediates. The specific outcome of an oxidation reaction is highly dependent on the choice of oxidizing agent and the reaction conditions employed. This document provides a detailed guide for researchers, scientists, and drug development professionals on the selective oxidation of this compound, exploring various synthetic pathways including epoxidation, dihydroxylation, oxidative cleavage, and oxidative rearrangement. Each section includes a discussion of the underlying mechanism, a detailed experimental protocol, and expected outcomes, grounded in established chemical principles.
Epoxidation of the Alkene Moiety
The transformation of the vinyl group in this compound to an epoxide is a common and synthetically useful reaction. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are widely employed for this purpose. The reaction proceeds through a concerted mechanism, where the oxygen atom from the peroxy acid is transferred to the double bond in a single step, resulting in a syn-addition.[1][2] The presence of the neighboring hydroxyl group can influence the stereochemical outcome of the epoxidation through hydrogen bonding with the peroxy acid, directing the oxidant to the same face of the double bond.[3]
Reaction Mechanism: Hydroxyl-Directed Epoxidation
The hydroxyl group of this compound is expected to form a hydrogen bond with the m-CPBA, leading to a directed delivery of the oxygen atom to the syn-face of the alkene. This results in the formation of a specific diastereomer of the corresponding epoxide.
Caption: Hydroxyl-directed epoxidation of this compound with m-CPBA.
Protocol: Epoxidation of this compound with m-CPBA
This protocol is adapted for acid-sensitive substrates, as epoxides can be susceptible to acid-catalyzed ring-opening. The use of a buffer like sodium bicarbonate is recommended.[4]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stirrer.
-
Add saturated aqueous sodium bicarbonate solution (approx. 1.5 times the volume of DCM).
-
Cool the biphasic mixture to 0 °C in an ice bath.
-
To the vigorously stirred mixture, add m-CPBA (1.2 eq) portion-wise over 15-20 minutes, monitoring the internal temperature to keep it below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium sulfite solution and stir for 20 minutes to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude epoxide.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: The expected product is (2-methyl-2-phenyloxiran-2-yl)methanol. The yield is anticipated to be in the range of 70-90% after purification.
Syn-Dihydroxylation of the Alkene
The conversion of the alkene in this compound to a vicinal diol can be achieved with high stereoselectivity using osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). This method, known as the Upjohn dihydroxylation, results in the syn-addition of two hydroxyl groups across the double bond.[5] For asymmetric synthesis, the Sharpless asymmetric dihydroxylation can be employed, which utilizes a chiral ligand to induce enantioselectivity.[6][7][8][9]
Reaction Mechanism: OsO₄-Catalyzed Syn-Dihydroxylation
The reaction proceeds through a [3+2] cycloaddition of osmium tetroxide to the alkene, forming a cyclic osmate ester. This intermediate is then hydrolyzed to yield the syn-diol, and the reduced osmium species is re-oxidized by NMO to regenerate the catalytic OsO₄.[10][11]
Caption: Catalytic cycle for the syn-dihydroxylation of an alkene using OsO₄/NMO.
Protocol: Catalytic Syn-Dihydroxylation with OsO₄/NMO
Safety Note: Osmium tetroxide is highly toxic and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
This compound
-
N-methylmorpholine N-oxide (NMO, 50 wt% in water)
-
Osmium tetroxide (4 wt% in water)
-
Acetone
-
Water
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (10:1 v/v, to make a ~0.1 M solution of the substrate).
-
Add NMO solution (1.5 eq) to the stirred solution.
-
Add the osmium tetroxide solution (0.02 eq) dropwise. The reaction mixture will turn dark brown.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, add saturated aqueous sodium sulfite solution and stir vigorously for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Outcome: The expected product is 2-phenylbutane-1,2,3-triol. The yield should be in the range of 80-95%.
Oxidative Cleavage of the Double Bond
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds.[12] Depending on the workup conditions, different products can be obtained. An oxidative workup, typically using hydrogen peroxide, will convert any initially formed aldehydes to carboxylic acids.[13] For this compound, ozonolysis with an oxidative workup is expected to yield acetophenone and carbon dioxide (from the oxidation of the terminal vinyl carbon).
Reaction Pathway: Ozonolysis with Oxidative Workup
Caption: Oxidative cleavage of this compound via ozonolysis.
Protocol: Ozonolysis with Oxidative Workup
Safety Note: Ozone is a toxic and powerful oxidizing agent. This reaction should be performed in a well-ventilated fume hood.
Materials:
-
This compound
-
Methanol or Dichloromethane
-
Ozone generator
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Gas dispersion tube
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or dichloromethane (to make a ~0.1 M solution) in a gas washing bottle or a three-necked flask equipped with a gas inlet tube and an outlet connected to a trap.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone through the solution until a persistent blue color is observed, indicating the presence of excess ozone.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
To the cold solution, slowly add a solution of hydrogen peroxide (3.0 eq) in aqueous sodium hydroxide (2 M).
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting acetophenone by distillation or chromatography if necessary.
Expected Outcome: The primary organic product will be acetophenone. The terminal vinyl carbon will be oxidized to carbon dioxide.
Oxidative Rearrangement of the Tertiary Allylic Alcohol
Tertiary allylic alcohols can undergo a 1,3-oxidative transposition to form α,β-unsaturated ketones. The Babler oxidation, which employs pyridinium chlorochromate (PCC), is a classic example of this transformation.[1][14] This reaction proceeds through the formation of a chromate ester, followed by a[15][15]-sigmatropic rearrangement and subsequent oxidation.[1]
Reaction Mechanism: Babler Oxidation
Caption: Mechanism of the Babler oxidative rearrangement.
Protocol: Babler Oxidation of this compound
Safety Note: PCC is a toxic and potentially carcinogenic chromium(VI) compound. Handle with extreme care in a fume hood.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours, or until TLC shows the disappearance of the starting material.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Outcome: The expected product is 4-phenylpent-3-en-2-one.
Data Summary
| Reaction Type | Oxidizing Agent(s) | Key Transformation | Expected Product(s) |
| Epoxidation | m-CPBA | Conversion of alkene to epoxide | (2-Methyl-2-phenyloxiran-2-yl)methanol |
| Syn-Dihydroxylation | OsO₄ (cat.), NMO | Syn-addition of two hydroxyl groups across the alkene | 2-Phenylbutane-1,2,3-triol |
| Oxidative Cleavage | 1. O₃; 2. H₂O₂ | Cleavage of the C=C bond with oxidation of fragments | Acetophenone and Carbon Dioxide |
| Oxidative Rearrangement | PCC | 1,3-oxidative transposition of the tertiary allylic alcohol | 4-Phenylpent-3-en-2-one |
Conclusion
This compound is a versatile substrate for a range of oxidative transformations. By carefully selecting the oxidizing agent and reaction conditions, chemists can selectively target the alkene functionality or induce an oxidative rearrangement of the tertiary allylic alcohol. The protocols outlined in this document provide a practical framework for achieving these transformations, enabling the synthesis of diverse and valuable chemical entities for research and development.
References
- 1. Babler-Dauben Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. byjus.com [byjus.com]
- 3. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Upjohn Dihydroxylation [organic-chemistry.org]
- 6. Publications * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 7. Sharpless Asymmetric Dihydroxylation | Encyclopedia MDPI [encyclopedia.pub]
- 8. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 10. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 11. Khan Academy [khanacademy.org]
- 12. ch.ic.ac.uk [ch.ic.ac.uk]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Babler oxidation - Wikipedia [en.wikipedia.org]
- 15. Aerobic C–C Bond Cleavage of Tertiary Allylic Alcohols - ChemistryViews [chemistryviews.org]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Phenylbut-3-en-2-ol
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of the tertiary alcohol, 2-phenylbut-3-en-2-ol. The synthesis is achieved via the nucleophilic addition of a vinyl Grignard reagent to acetophenone. This protocol details the preparation of the vinylmagnesium bromide reagent, its subsequent reaction with the ketone, and the procedures for work-up, purification, and characterization of the final product. The causality behind critical experimental choices is explained to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction and Scientific Principle
This compound is a tertiary alcohol with the chemical formula C₁₀H₁₂O.[1] Its synthesis is a classic illustration of the Grignard reaction, a powerful tool for carbon-carbon bond formation.[2] The core of this synthesis involves the reaction of an organomagnesium halide (a Grignard reagent) with a carbonyl compound.
The overall reaction is as follows:
Acetophenone + Vinylmagnesium Bromide → this compound
The reaction proceeds in two main stages:
-
Formation of the Grignard Reagent: Vinylmagnesium bromide is prepared by reacting vinyl bromide with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).[3][4] The ether solvent is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent.[2][5]
-
Nucleophilic Addition: The Grignard reagent is a potent nucleophile and a strong base.[6] The carbon atom bonded to magnesium is highly nucleophilic and attacks the electrophilic carbonyl carbon of acetophenone. This addition breaks the carbonyl π-bond, forming a magnesium alkoxide intermediate.
-
Protonation (Work-up): The reaction is quenched with a mild acid, such as aqueous ammonium chloride or dilute hydrochloric acid. This step protonates the alkoxide intermediate to yield the final tertiary alcohol product and converts the magnesium salts into water-soluble forms for easy removal.[5][7]
Experimental Workflow Overview
The entire process, from reagent preparation to final product analysis, follows a logical sequence. It is critical that all glassware is scrupulously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive Grignard reagent from being quenched by atmospheric moisture.[8][9]
Caption: Overall experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Reagents and Equipment
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| Magnesium Turnings | Mg | 24.31 | 2.9 g | 0.12 | Must be dry. |
| Iodine | I₂ | 253.81 | 1 small crystal | Catalytic | Initiator. |
| Vinyl Bromide | C₂H₃Br | 106.95 | 12.8 g (8.9 mL) | 0.12 | Handle in a fume hood. |
| Acetophenone | C₈H₈O | 120.15 | 12.0 g (11.7 mL) | 0.10 | Ensure it is anhydrous. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~150 mL | - | Anhydrous, freshly distilled. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | - | For extraction. |
| Saturated NH₄Cl | NH₄Cl(aq) | - | ~100 mL | - | For quenching. |
| Saturated NaCl (Brine) | NaCl(aq) | - | ~50 mL | - | For washing. |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - | Drying agent. |
Equipment: Three-necked round-bottom flask (250 mL), dropping funnel, reflux condenser, magnetic stirrer, heating mantle, inert gas line (N₂ or Ar), syringes, needles, separatory funnel, rotary evaporator. All glassware must be oven-dried overnight and assembled hot under a stream of inert gas.
Part A: Preparation of Vinylmagnesium Bromide
-
Setup: Assemble a dry 250 mL three-necked flask with a magnetic stir bar, a reflux condenser topped with a drying tube or inert gas inlet, and a dropping funnel.
-
Initiation: Place the magnesium turnings (2.9 g) in the flask. Add ~25 mL of anhydrous THF. Add one small crystal of iodine to help initiate the reaction.[5] The iodine will etch the magnesium surface, exposing fresh metal.
-
Grignard Formation: In the dropping funnel, prepare a solution of vinyl bromide (12.8 g) in 50 mL of anhydrous THF.
-
Add a small portion (~5 mL) of the vinyl bromide solution to the magnesium suspension. The disappearance of the iodine color and the gentle bubbling of the solvent indicate that the reaction has started.[3] If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction is initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.[4][10] The reaction is exothermic.
-
After the addition is complete, continue stirring and gently heat to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The solution should appear dark grey.[3]
Part B: Synthesis of this compound
-
Reactant Addition: Cool the freshly prepared Grignard reagent in an ice-water bath.
-
Prepare a solution of acetophenone (12.0 g) in 40 mL of anhydrous THF in the dropping funnel.
-
Add the acetophenone solution dropwise to the stirred, cooled Grignard reagent.[9] Control the addition rate to keep the internal temperature below 20 °C to minimize side reactions.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
Part C: Work-up and Isolation
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and cautiously add saturated aqueous ammonium chloride solution (~100 mL) dropwise to quench the reaction and any unreacted Grignard reagent.[4] This is an exothermic process. Continue adding until the solids dissolve and two clear layers are visible.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing: Combine all organic layers and wash them with saturated brine (50 mL) to remove most of the dissolved water.[7]
-
Drying: Dry the organic layer over anhydrous sodium sulfate.[7][9] Swirl the flask until the drying agent no longer clumps together.
-
Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to remove the solvent. The remaining oil is the crude this compound.
Part D: Purification
The crude product can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure. Alternatively, for smaller scales or higher purity, purification can be achieved using column chromatography on silica gel with a hexane/ethyl acetate eluent system.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using spectroscopic methods.
Caption: Logical flow for the characterization of this compound.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups.
-
O-H Stretch: A broad, strong absorption in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol hydroxyl group.[11]
-
C-O Stretch: A strong absorption between 1100-1210 cm⁻¹ indicates a tertiary alcohol C-O bond.[12][13]
-
C=C Stretch (vinyl): A medium absorption around 1640 cm⁻¹.
-
=C-H Stretch (vinyl): An absorption above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Absorptions around 1600 and 1450 cm⁻¹.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the electronic environment and connectivity of protons. Expected signals for this compound:
-
Aromatic protons (C₆H₅): Multiplet around 7.2-7.5 ppm (5H).
-
Vinyl proton (=CH-): Doublet of doublets around 6.0 ppm (1H).
-
Vinyl protons (=CH₂): Two doublets of doublets around 5.0-5.3 ppm (2H).
-
Hydroxyl proton (-OH): A broad singlet, chemical shift is variable (1H).
-
Methyl protons (-CH₃): A singlet around 1.5 ppm (3H).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
-
Aromatic carbons: Multiple signals between ~125-145 ppm.
-
Vinyl carbons: Signals around ~144 ppm (-CH=) and ~112 ppm (=CH₂).
-
Alcohol carbon (C-OH): Signal around 75 ppm.
-
Methyl carbon (-CH₃): Signal around 30 ppm.
Safety and Handling
-
Grignard Reagents: Are highly reactive, flammable, and react violently with water and protic solvents. All operations must be conducted under strictly anhydrous conditions and an inert atmosphere.
-
Ethereal Solvents (THF, Diethyl Ether): Are extremely flammable and can form explosive peroxides upon standing. Use freshly distilled solvents and work in a well-ventilated fume hood away from ignition sources.
-
Vinyl Bromide: Is a volatile and toxic substance. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Acidic Work-up: The quenching step is exothermic. Add the quenching solution slowly and with cooling to control the reaction.
References
- 1. This compound | 6051-52-1 | GAA05152 | Biosynth [biosynth.com]
- 2. cerritos.edu [cerritos.edu]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. app.studyraid.com [app.studyraid.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgsyn.org [orgsyn.org]
- 11. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
Safety Precautions for Handling 2-Phenylbut-3-en-2-ol: Application Notes and Protocols
Introduction
2-Phenylbut-3-en-2-ol is a tertiary allylic alcohol of interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical agents. Its unique structure, combining a phenyl group and a vinyl group attached to a tertiary alcohol, presents a specific set of handling challenges. This document provides a comprehensive guide to the safe handling, storage, and disposal of this compound, drawing upon established safety protocols for structurally related compounds and general principles of laboratory safety. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious approach, treating it as a substance with potential hazards until proven otherwise.
Hazard Identification and Risk Assessment
1.1. Structural Analogs and Potential Hazards
-
Tertiary Allylic Alcohol Moiety: The core functional group is a tertiary allylic alcohol. Allyl alcohols, as a class, are known for their toxicity and irritant properties.[1][2] They can be harmful if inhaled, ingested, or absorbed through the skin.[3]
-
Phenyl Group: The presence of a phenyl group may influence the compound's metabolic profile and potential toxicity.
-
Unsaturated System: The vinyl group introduces unsaturation, which can be a site for chemical reactivity.
Based on these features, this compound should be presumed to be:
1.2. Physical and Chemical Properties (Predicted)
A summary of the predicted and known physical and chemical properties of this compound and a close analog, 2-phenyl-3-butyn-2-ol, are presented in Table 1.
| Property | This compound | 2-Phenyl-3-butyn-2-ol (Analog) | Source |
| Molecular Formula | C₁₀H₁₂O | C₁₀H₁₀O | [5] |
| Molecular Weight | 148.20 g/mol | 146.19 g/mol | [5] |
| Appearance | Not specified (likely a liquid or low-melting solid) | Off-white solid crystalline powder | [6] |
| Boiling Point | Not specified | 102-103 °C @ 12 mmHg | [6] |
| Melting Point | Not specified | 50-52 °C | [6] |
| Flash Point | Not specified | 96 °C (closed cup) | [6] |
| Solubility | Not specified | Insoluble in water | [1] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory when handling this compound.
2.1. Hierarchy of Controls
The following diagram illustrates the hierarchy of controls to be implemented to minimize exposure.
References
Application Notes and Protocols: Experimental Setup for Reactions Involving 2-Phenylbut-3-en-2-ol
Abstract
This document provides a comprehensive guide to the experimental setup for key reactions involving 2-phenylbut-3-en-2-ol, a versatile tertiary allylic alcohol. The focus is on the acid-catalyzed Meyer-Schuster rearrangement, a characteristic reaction of propargyl alcohols, which in the case of this tertiary allylic alcohol, can lead to the formation of α,β-unsaturated ketones. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical considerations for reaction monitoring and product purification.
Introduction to this compound
This compound (C₁₀H₁₂O) is a synthetic tertiary allylic alcohol with a molecular weight of 148.20 g/mol .[1][2] Its structure, featuring a phenyl group, a hydroxyl group, and a vinyl group attached to a central carbon, makes it a valuable precursor in organic synthesis. This compound can participate in a variety of reactions, including allylation, cross-coupling, and rearrangements, making it a subject of interest in synthetic chemistry.[1]
A significant reaction pathway for tertiary allylic alcohols like this compound is the acid-catalyzed rearrangement.[3][4] This process can be complex, often leading to a mixture of products including isomeric alcohols, aldehydes, and ketones.[4] A specific and well-documented rearrangement for related propargyl alcohols is the Meyer-Schuster rearrangement, which yields α,β-unsaturated carbonyl compounds.[5]
Core Reaction: Acid-Catalyzed Rearrangement
The primary focus of this application note is the acid-catalyzed rearrangement of this compound. This reaction is a cornerstone for understanding the reactivity of tertiary allylic alcohols and serves as a practical example for laboratory synthesis.
Mechanistic Overview
The acid-catalyzed rearrangement of tertiary allylic alcohols typically proceeds through the formation of a carbocation intermediate. The reaction of this compound in the presence of an acid catalyst is expected to follow a pathway analogous to the Meyer-Schuster rearrangement. The key steps are:
-
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst, forming a good leaving group (water).
-
Formation of a Carbocation: Loss of water leads to the formation of a tertiary carbocation.
-
1,2-Hydride or Phenyl Shift (Rearrangement): The carbocation can rearrange to a more stable form. In the context of a Meyer-Schuster-like pathway, this involves a 1,3-shift of the protonated hydroxyl group.[5]
-
Tautomerization: The resulting enol intermediate rapidly tautomerizes to the more stable keto form, yielding an α,β-unsaturated ketone.[5]
Visualization of the Reaction Pathway
Caption: Proposed Meyer-Schuster-like rearrangement of this compound.
Detailed Experimental Protocol
This section provides a step-by-step protocol for conducting the acid-catalyzed rearrangement of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | Store in a cool, dry place. |
| Sulfuric Acid (H₂SO₄) | ACS Reagent, 95-98% | Fisher Scientific | Corrosive. Handle with care. |
| Diethyl Ether (Et₂O) | Anhydrous, ≥99.7% | VWR | Flammable. Use in a well-ventilated hood. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Lab Prepared | For neutralization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Acros Organics | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For chromatography. |
Equipment
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
NMR spectrometer
-
FT-IR spectrometer
Experimental Procedure
Step 1: Reaction Setup
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 33.7 mmol).
-
Add 20 mL of diethyl ether to dissolve the starting material.
-
In a separate beaker, carefully prepare a 10% (v/v) solution of sulfuric acid in water. Caution: Always add acid to water slowly.
-
Slowly add 5 mL of the 10% sulfuric acid solution to the reaction mixture while stirring.
-
Attach a reflux condenser to the flask.
Step 2: Reaction Execution
-
Heat the reaction mixture to a gentle reflux (approximately 35-40 °C for diethyl ether) using a heating mantle or oil bath.
-
Maintain the reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Step 3: Reaction Monitoring
-
Prepare a TLC chamber with a suitable eluent system. A mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2 v/v) is a good starting point.[6][7]
-
Every 30 minutes, withdraw a small aliquot of the reaction mixture using a capillary tube.[7]
-
Spot the aliquot on a TLC plate alongside a spot of the starting material. A co-spot (spotting both the reaction mixture and starting material on the same lane) is recommended to accurately track the disappearance of the reactant.[8]
-
Develop the TLC plate and visualize the spots under a UV lamp. The reaction is complete when the starting material spot has disappeared or is significantly diminished, and a new, lower Rf spot corresponding to the product is prominent.
Caption: Visual representation of TLC monitoring for the reaction progress.
Step 4: Work-up and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Carefully transfer the mixture to a 100 mL separatory funnel.
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Separate the organic layer.
-
Wash the organic layer with brine (saturated NaCl solution) (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Step 5: Purification
-
The crude product, an α,β-unsaturated ketone, can be purified by flash column chromatography on silica gel.[9]
-
Pack a glass column with silica gel slurried in hexanes.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate).
-
Collect the fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified α,β-unsaturated ketone.
Data and Expected Results
| Parameter | Expected Value/Observation |
| Starting Material | This compound |
| Product | 3-Phenylbut-3-en-2-one (or isomeric ketone) |
| Appearance | Colorless to pale yellow oil |
| Yield | 70-85% (typical for this type of rearrangement) |
| TLC (8:2 Hexanes:EtOAc) | Rf (starting material) ≈ 0.5; Rf (product) ≈ 0.3 |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.2-7.5 (m, 5H, Ar-H), 6.1-6.4 (m, 2H, vinyl-H), 2.4 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 198 (C=O), 145 (Ar-C), 138 (vinyl-C), 128-130 (Ar-C), 125 (vinyl-C), 26 (-CH₃) |
| FT-IR (neat, cm⁻¹) | ~1685 (C=O stretch, conjugated), ~1620 (C=C stretch) |
Safety and Handling
-
This compound: Handle in a well-ventilated area. Avoid contact with skin and eyes.
-
Sulfuric Acid: Highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a fume hood.
-
Diethyl Ether: Highly flammable. Keep away from ignition sources. Use in a fume hood.
-
General Precautions: Always conduct reactions in a well-ventilated fume hood. Be aware of the potential for exothermic reactions, especially during the addition of acid and the neutralization step.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reflux time and monitor by TLC. Ensure the temperature is appropriate for the solvent. |
| Low Yield | Incomplete reaction, loss during work-up, or side reactions. | Optimize reaction conditions. Be careful during extractions to avoid loss of product in the aqueous layer. Consider using a milder acid catalyst to minimize side reactions. |
| Formation of Multiple Products | Competing reaction pathways (e.g., Rupe rearrangement if an alkyne is present, or other rearrangements).[5] | Use milder reaction conditions (lower temperature, weaker acid). Analyze the product mixture carefully to identify byproducts and adjust the purification strategy. |
| Difficulty in Purification | Similar polarity of product and byproducts. | Optimize the eluent system for column chromatography. Consider alternative purification methods like preparative TLC or distillation if the product is thermally stable.[9][10] |
Conclusion
The acid-catalyzed rearrangement of this compound provides a practical and instructive example of the reactivity of tertiary allylic alcohols. By following the detailed protocols and understanding the underlying mechanistic principles outlined in this application note, researchers can successfully synthesize and purify the corresponding α,β-unsaturated ketone. The provided guidelines for reaction monitoring, purification, and troubleshooting will aid in achieving high yields and purity, contributing to the successful advancement of synthetic research and development projects.
References
- 1. This compound | 6051-52-1 | GAA05152 | Biosynth [biosynth.com]
- 2. This compound | C10H12O | CID 538853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repository.rit.edu [repository.rit.edu]
- 5. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 8. How To [chem.rochester.edu]
- 9. WO2015029059A2 - A process for preparation of unsaturated ketone - Google Patents [patents.google.com]
- 10. US2166584A - Purification of ketones - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Grignard Synthesis of 2-phenylbut-3-en-2-ol
Introduction
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for the Grignard synthesis of 2-phenylbut-3-en-2-ol. This synthesis, involving the reaction of phenylmagnesium bromide with methyl vinyl ketone, is a powerful method for carbon-carbon bond formation but is also susceptible to several challenges that can impact yield and purity.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to optimize this reaction and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Grignard Reagent Formation
Q1: My Grignard reaction won't initiate. The solution remains colorless and the magnesium is unreactive. What's wrong?
A: Failure to initiate is a classic Grignard problem, typically stemming from two main sources: residual water or a passivated magnesium surface.
-
Anhydrous Conditions: Grignard reagents are potent bases and nucleophiles that react readily with protic sources, especially water.[1][3] This reaction is often faster than the desired reaction with the alkyl halide.[1] Ensure all glassware is rigorously flame-dried or oven-dried and assembled while hot under an inert atmosphere (e.g., dry nitrogen or argon).[4] Solvents must be anhydrous. Diethyl ether or tetrahydrofuran (THF) are common choices, and THF can be a better solvent due to its higher stabilization of the Grignard reagent.[4]
-
Magnesium Activation: Magnesium turnings can have a passivating layer of magnesium oxide (MgO) on the surface that prevents the reaction.[1] Several methods can be used to activate the magnesium surface:
-
Mechanical Activation: Gently crush the magnesium turnings in a mortar and pestle to expose a fresh surface.[5][6]
-
Chemical Activation: Add a small crystal of iodine, which will react with the magnesium surface.[4][5] The disappearance of the purple iodine color is an indicator of activation. A few drops of 1,2-dibromoethane can also be used as an initiator.[6]
-
Q2: The reaction mixture turned dark brown or black during the formation of phenylmagnesium bromide. Is this normal?
A: While the formation of a Grignard reagent typically results in a cloudy, grayish, or brownish solution, a very dark brown or black color can indicate side reactions or impurities.[1][6]
-
Wurtz Coupling: A major side reaction is the Wurtz-type coupling of the aryl halide with the already-formed Grignard reagent.[4] This can be minimized by the slow, dropwise addition of the bromobenzene solution to the magnesium turnings to maintain a low concentration of the halide.[1]
-
Impurities: Impurities in the magnesium or bromobenzene can catalyze decomposition, leading to a darker solution.[1] Using high-purity reagents is recommended.
Reaction with Methyl Vinyl Ketone
Q3: My yield of this compound is very low, and I'm recovering a significant amount of my starting ketone and/or biphenyl. What are the likely causes?
A: Low yields in this specific Grignard reaction can be attributed to several factors, with the most common being side reactions and improper reaction conditions.
-
1,4-Conjugate Addition: Methyl vinyl ketone is an α,β-unsaturated ketone, meaning it has two electrophilic sites: the carbonyl carbon (C2) and the β-carbon of the double bond (C4).[7][8] Grignard reagents can undergo both 1,2-addition (to the carbonyl) to form the desired tertiary alcohol and 1,4-conjugate addition (to the double bond).[7][8][9] While Grignard reagents generally favor 1,2-addition under kinetic control, 1,4-addition can become a significant competing pathway.[7][8]
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-protons of the ketone, forming an enolate.[1][2][12] This is more prevalent with sterically hindered ketones, but can still occur.[2] Upon acidic workup, the enolate is protonated, regenerating the starting ketone.[2][12]
-
Wurtz Coupling: As mentioned previously, the formation of biphenyl is a result of the Wurtz coupling of unreacted bromobenzene with the phenylmagnesium bromide. This can be minimized by ensuring the complete formation of the Grignard reagent before adding the ketone.
Q4: My main product is 4-phenylbutan-2-one instead of the desired alcohol. What happened?
A: The formation of 4-phenylbutan-2-one is a clear indication that 1,4-conjugate addition was the predominant reaction pathway.[7] After the initial 1,4-addition, the resulting enolate is protonated during the acidic workup, leading to the saturated ketone.
To favor the desired 1,2-addition, consider the following:
-
Temperature Control: Perform the addition of the Grignard reagent at a significantly lower temperature.[10][13]
-
Solvent Effects: The choice of solvent can influence the regioselectivity. While THF is generally a good solvent for Grignard reagent formation, diethyl ether may sometimes favor 1,2-addition to a greater extent.
-
Lewis Acids: The addition of certain Lewis acids can sometimes enhance 1,2-selectivity, although this can also introduce other complications.
Troubleshooting Decision Tree
Caption: Troubleshooting flowchart for the Grignard synthesis of this compound.
Key Experimental Protocols
Protocol 1: Preparation of Phenylmagnesium Bromide
Strict anhydrous conditions are essential for success. [1][14]
-
Glassware Preparation: Dry all glassware (three-neck round-bottom flask, condenser, dropping funnel) in an oven at >120 °C for at least 4 hours and assemble while hot, allowing it to cool under a stream of dry nitrogen or argon.[1]
-
Reagent Setup: Place magnesium turnings (1.2 equivalents) in the reaction flask. In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF.[1]
-
Initiation: Add a small portion (~10%) of the bromobenzene solution to the magnesium turnings. If the reaction does not start spontaneously (indicated by cloudiness, bubbling, or gentle reflux), add a single crystal of iodine or a few drops of 1,2-dibromoethane.[4][5][6] Gentle warming with a heat gun may also be necessary.[6][15]
-
Addition: Once the reaction is initiated and self-sustaining, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[1]
-
Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should be cloudy and gray or brown.[6][15]
Protocol 2: Reaction with Methyl Vinyl Ketone and Workup
-
Cooling: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C or lower (a dry ice/acetone bath at -78 °C is recommended to maximize 1,2-addition).
-
Ketone Addition: Dissolve methyl vinyl ketone (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent solution, maintaining the low temperature.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Then, cool the flask in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[14] This is a milder alternative to strong acid and can help prevent side reactions with the acid-sensitive tertiary alcohol.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with two portions of diethyl ether.[14]
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[14]
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or vacuum distillation.
Reaction Mechanism Overview
Caption: Mechanism of this compound synthesis showing competing pathways.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Reagent Ratio (Mg:PhBr) | 1.1 - 1.2 : 1.0 | A slight excess of magnesium ensures complete consumption of the aryl halide, minimizing Wurtz coupling side products.[11] |
| Reagent Ratio (PhMgBr:Ketone) | 1.0 - 1.1 : 1.0 | A small excess of the Grignard reagent can help drive the reaction to completion. |
| Reaction Temperature (Addition) | -78 °C to 0 °C | Lower temperatures favor the kinetically controlled 1,2-addition over the 1,4-conjugate addition.[10][13] |
| Solvent | Anhydrous Diethyl Ether or THF | Ethereal solvents are required to solvate and stabilize the Grignard reagent.[4] |
| Workup Reagent | Saturated aq. NH₄Cl | A mild acidic quench to protonate the alkoxide while minimizing potential acid-catalyzed degradation of the product.[14] |
References
- 1. benchchem.com [benchchem.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. adichemistry.com [adichemistry.com]
- 13. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. aroonchande.com [aroonchande.com]
common side reactions in the synthesis of 2-phenylbut-3-en-2-ol
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenylbut-3-en-2-ol. As a tertiary alcohol with valuable applications in organic synthesis, its preparation, most commonly via the Grignard reaction of acetophenone with a vinyl Grignard reagent, is a cornerstone technique. However, the reaction is not without its complexities. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the common side reactions and challenges encountered during this synthesis, ensuring a higher success rate and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the Grignard reaction, which involves the nucleophilic addition of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) to acetophenone.[1] This reaction forms a new carbon-carbon bond, creating the desired tertiary alcohol after an acidic workup.[2]
Q2: Why are anhydrous (dry) conditions so critical for this Grignard reaction?
A2: Grignard reagents are potent bases and will react with any acidic protons, such as those from water.[2] If water is present, it will protonate the vinylmagnesium bromide, converting it into ethene gas and rendering it inactive for the desired reaction with acetophenone.[2][3] This side reaction significantly reduces the yield of this compound. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.[2]
Q3: I notice a significant amount of a high-boiling point byproduct in my crude product. What is it likely to be?
A3: A common high-boiling point byproduct is a Wurtz coupling product, which is a homocoupled dimer of the starting organic halide used to prepare the Grignard reagent.[4] In the case of vinyl bromide, this would lead to the formation of 1,3-butadiene. However, a more likely scenario in the context of a high-boiling impurity would be the formation of biphenyl if phenylmagnesium bromide were an impurity or if side reactions involving the phenyl group occurred. Another possibility is the formation of byproducts from the self-condensation of acetophenone.
Q4: Can I use other vinyl organometallic reagents besides a Grignard reagent?
A4: Yes, other organometallic reagents like vinyllithium can also be used. However, Grignard reagents are often preferred due to their relative ease of preparation and handling in a laboratory setting. The choice of reagent can sometimes influence the reaction's chemoselectivity and the profile of side reactions.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental issues, their probable causes, and actionable solutions to improve the yield and purity of this compound.
Issue 1: Low Yield of this compound and Recovery of Starting Acetophenone
-
Symptom: After workup and purification, a significant amount of unreacted acetophenone is recovered, and the yield of the desired tertiary alcohol is low.
-
Primary Cause: Enolization of Acetophenone. Acetophenone has acidic α-protons. The vinyl Grignard reagent is a strong base and can deprotonate the α-carbon of acetophenone to form a magnesium enolate.[2] This enolate is unreactive towards further nucleophilic addition and will revert to acetophenone upon acidic workup, thus reducing the product yield.[2]
-
Solutions:
-
Lower the Reaction Temperature: Perform the addition of the Grignard reagent at a lower temperature (e.g., -78 °C to 0 °C). This favors the nucleophilic addition pathway over the enolization (acid-base) reaction.
-
Use a Less Hindered Grignard Reagent (If applicable): While you are constrained to a vinyl Grignard for this specific synthesis, it's a general principle that bulkier Grignard reagents are more prone to act as bases.[2]
-
Consider the Use of Cerium(III) Chloride (Luche Reduction Conditions): The addition of anhydrous CeCl₃ to the ketone before the introduction of the Grignard reagent can enhance the electrophilicity of the carbonyl carbon and suppress enolization, promoting the desired 1,2-addition.[5]
-
Issue 2: Formation of a White Precipitate and Oily Biphenyl-like Impurity
-
Symptom: During the preparation or use of the vinyl Grignard reagent, a white precipitate forms, and subsequent analysis of the product mixture reveals a non-polar, high-boiling impurity.
-
Primary Cause: Wurtz Coupling Reaction. This side reaction occurs when a newly formed Grignard reagent molecule reacts with an unreacted molecule of the organic halide (vinyl bromide in this case).[4][6] This homocoupling results in the formation of a new carbon-carbon bond (e.g., 1,3-butadiene from vinyl bromide) and magnesium halides.[4]
-
Solutions:
-
Slow Addition of Vinyl Bromide: Add the vinyl bromide solution dropwise to the magnesium turnings at a rate that maintains a steady, controllable reaction. This prevents a high local concentration of the halide.[4]
-
Control the Temperature: The formation of the Grignard reagent is exothermic. Use an ice bath to maintain a gentle reflux and avoid overheating, which can accelerate the Wurtz coupling.[4]
-
Ensure a Large Magnesium Surface Area: Use fresh, high-quality magnesium turnings and ensure they are well-stirred to provide ample surface area for the reaction, promoting the formation of the Grignard reagent over the coupling side reaction.[6]
-
Issue 3: The Grignard Reaction Fails to Initiate
-
Symptom: No signs of reaction (e.g., bubbling, gentle reflux, color change) are observed upon adding the vinyl bromide to the magnesium.
-
Primary Cause: Inactive Magnesium Surface. Magnesium metal is often coated with a passivating layer of magnesium oxide, which prevents it from reacting with the organic halide.[7]
-
Solutions:
-
Activation of Magnesium:
-
Mechanical Activation: Gently crush some of the magnesium turnings with a glass rod (carefully!) to expose a fresh surface.[7]
-
Chemical Activation: Add a small crystal of iodine. The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer and expose fresh magnesium. The characteristic brown color of iodine will disappear as the reaction initiates.[8]
-
Entrainment: Add a small amount of a pre-formed Grignard reagent or a more reactive halide like 1,2-dibromoethane to initiate the reaction.
-
-
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| Magnesium Turnings | 24.31 | 1.46 g | 0.06 | 1.2 |
| Vinyl Bromide | 106.96 | 5.35 g | 0.05 | 1.0 |
| Acetophenone | 120.15 | 6.01 g | 0.05 | 1.0 |
| Anhydrous Diethyl Ether | - | 100 mL | - | - |
| Saturated aq. NH₄Cl | - | 50 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
| Iodine | 253.81 | 1 small crystal | - | - |
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen to ensure anhydrous conditions.
-
Grignard Reagent Formation:
-
Place the magnesium turnings and a crystal of iodine in the flask.
-
Prepare a solution of vinyl bromide in 20 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the vinyl bromide solution to the magnesium. If the reaction does not start (disappearance of iodine color, bubbling), gently warm the flask.
-
Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the vinylmagnesium bromide. The solution should appear grayish and cloudy.
-
-
Reaction with Acetophenone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve acetophenone in 30 mL of anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add the acetophenone solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
-
Visualizations
Caption: Main reaction and key side reactions in the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. brainly.com [brainly.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. benchchem.com [benchchem.com]
preventing dehydration of 2-phenylbut-3-en-2-ol during synthesis
Welcome to the technical support center for the synthesis of 2-phenylbut-3-en-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable tertiary allylic alcohol. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you minimize side reactions and maximize your yield of the desired product.
Understanding the Core Challenge: Dehydration
The primary obstacle in the synthesis of this compound is its propensity to undergo dehydration to form the conjugated diene, 2-phenyl-1,3-butadiene. This elimination reaction is particularly favorable due to the structure of the alcohol.
-
Tertiary Alcohol: Tertiary alcohols dehydrate more readily than secondary or primary alcohols because the reaction proceeds through a carbocation intermediate. A tertiary carbocation is significantly more stable.
-
Allylic & Benzylic System: The carbocation formed upon the loss of water from this compound is not only tertiary but also both allylic and benzylic. This extensive resonance stabilization makes its formation a low-energy process, thereby facilitating the dehydration side reaction, especially under acidic conditions.
This guide will focus on mitigating this inherent reactivity to ensure a successful synthesis.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during the synthesis of this compound.
Q1: My final product is a mixture of the desired alcohol and a significant amount of a non-polar byproduct. What is happening?
A1: You are likely observing the dehydration of your product. The non-polar byproduct is almost certainly 2-phenyl-1,3-butadiene. This is a common issue, typically caused by the presence of acid during the reaction workup or purification. Even trace amounts of acid can catalyze this elimination reaction.
Q2: I'm using the standard Grignard reaction between acetophenone and vinylmagnesium bromide. At what stage is dehydration most likely to occur?
A2: Dehydration is most probable during the workup phase , specifically when you quench the reaction to protonate the intermediate magnesium alkoxide. The use of strong acids like hydrochloric acid or sulfuric acid, even in dilute form, will create a low pH environment that strongly promotes the E1 elimination of the tertiary alcohol.
Q3: How can I prevent dehydration during the Grignard reaction workup?
A3: The key is to use a non-acidic or weakly acidic quenching agent. The most recommended method is to quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) .[1] Ammonium chloride provides a proton source to neutralize the alkoxide and form the alcohol, but its buffered nature prevents the solution from becoming strongly acidic, thus minimizing the risk of dehydration.[1]
Q4: I've successfully synthesized the alcohol, but I'm seeing decomposition during purification by distillation. What should I do?
A4: this compound can be susceptible to thermal dehydration, especially if any acidic residue remains. It is crucial to perform the distillation under reduced pressure (vacuum distillation) . This will lower the boiling point of the alcohol, allowing it to distill at a lower temperature and reducing the likelihood of thermal decomposition. Ensure your crude product has been thoroughly washed to remove any acidic impurities before distillation.
Q5: Can I use a different method to synthesize this compound that avoids the Grignard reaction?
A5: While the Grignard reaction is the most direct and common method, other organometallic reagents can be used. For instance, vinyllithium can react with acetophenone to yield the desired product. However, these methods still produce the same dehydration-prone alcohol, so careful workup procedures are always necessary. Alternative strategies might involve more complex, multi-step syntheses that are beyond the scope of this direct addition approach.
Troubleshooting Guide: From Reaction to Purification
This section provides a more detailed breakdown of potential problems and their solutions at each stage of the synthesis.
Problem 1: Low Yield of Grignard Reagent (Vinylmagnesium Bromide)
-
Symptom: Incomplete consumption of magnesium turnings; titration of the Grignard reagent shows low concentration.
-
Cause: Presence of moisture in the glassware or solvent (THF). Grignard reagents are extremely sensitive to protic sources.
-
Solution:
-
Thoroughly dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Use anhydrous tetrahydrofuran (THF), preferably freshly distilled from a suitable drying agent like sodium/benzophenone.
-
Perform the reaction under an inert atmosphere (nitrogen or argon).
-
Problem 2: Dehydration During Reaction Workup
-
Symptom: GC-MS or NMR analysis of the crude product shows a significant peak corresponding to 2-phenyl-1,3-butadiene (M.W. 130.19 g/mol ).
-
Cause: Use of a strong acid (e.g., HCl, H₂SO₄) for quenching the reaction.
-
Solution:
-
Primary Recommendation: Quench the reaction by slowly adding the reaction mixture to a chilled, vigorously stirred, saturated aqueous solution of ammonium chloride.[1]
-
Alternative: If a biphasic mixture makes separation difficult, a very dilute and cold solution of a weak acid like acetic acid can be used with extreme caution, but ammonium chloride is preferred.
-
Problem 3: Product Loss During Extraction and Washing
-
Symptom: Low yield of crude product after workup.
-
Cause:
-
Formation of emulsions during the aqueous wash.
-
Insufficient extraction of the product from the aqueous layer.
-
-
Solution:
-
To break emulsions, add a small amount of brine (saturated NaCl solution) and gently swirl.
-
Perform multiple extractions (at least 3) with a suitable organic solvent like diethyl ether or ethyl acetate to ensure complete recovery of the product.
-
Problem 4: Dehydration During Purification
-
Symptom: Product decomposes in the distillation pot, or the distillate is primarily the dehydrated diene.
-
Cause:
-
Distillation at atmospheric pressure (too high temperature).
-
Presence of residual acidic impurities.
-
-
Solution:
-
Purify the alcohol by vacuum distillation .
-
Before distillation, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acidic species, followed by a wash with brine. Dry the organic layer thoroughly with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before removing the solvent.
-
Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis of this compound from acetophenone and vinylmagnesium bromide, with specific steps to minimize dehydration.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| Magnesium Turnings | 24.31 | 2.92 g | 0.12 |
| Vinyl Bromide | 106.95 | 12.83 g (8.9 mL) | 0.12 |
| Acetophenone | 120.15 | 12.02 g (11.7 mL) | 0.10 |
| Anhydrous Tetrahydrofuran (THF) | - | ~150 mL | - |
| Saturated Aqueous NH₄Cl | - | ~100 mL | - |
| Diethyl Ether | - | As needed for extraction | - |
| Anhydrous Magnesium Sulfate | - | As needed for drying | - |
Procedure:
-
Preparation of Glassware: All glassware must be rigorously dried in an oven overnight at 120°C and assembled hot under a stream of dry nitrogen.
-
Formation of Vinylmagnesium Bromide:
-
Place the magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add 50 mL of anhydrous THF to the flask.
-
Dissolve the vinyl bromide in 40 mL of anhydrous THF and add it to the dropping funnel.
-
Add a small portion (~5 mL) of the vinyl bromide solution to the magnesium. The reaction may need to be initiated by gently warming the flask or adding a small crystal of iodine.
-
Once the reaction begins (indicated by bubbling and a gentle reflux), add the remaining vinyl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. Cool the solution to room temperature.
-
-
Reaction with Acetophenone:
-
Dissolve the acetophenone in 50 mL of anhydrous THF and add it to the dropping funnel.
-
Cool the Grignard reagent solution in an ice-water bath.
-
Add the acetophenone solution dropwise to the stirred Grignard reagent at a rate that keeps the internal temperature below 20°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
-
Workup and Extraction:
-
Cool the reaction mixture again in an ice bath.
-
In a separate beaker, place 100 mL of chilled, saturated aqueous ammonium chloride solution and stir vigorously.
-
Slowly and carefully pour the reaction mixture into the ammonium chloride solution.
-
Transfer the resulting mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL), followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.
-
Analytical Characterization: Identifying Product and Byproduct
Proper analysis is crucial to confirm the identity and purity of your product and to detect any dehydrated byproduct.
Reaction Pathway and Dehydration Side Reaction
Caption: Grignard synthesis of this compound and the competing acid-catalyzed dehydration pathway.
Spectroscopic Data
This compound (Product)
-
¹H NMR: Expect signals for the methyl group (singlet, ~1.6 ppm), the hydroxyl proton (broad singlet, variable), the vinyl protons (a multiplet system between ~5.0-6.2 ppm), and the aromatic protons (~7.2-7.5 ppm).
-
¹³C NMR: Key signals include the quaternary carbon bearing the hydroxyl group (~75 ppm), the methyl carbon (~30 ppm), the vinyl carbons (~112 and ~144 ppm), and the aromatic carbons.[2]
-
IR Spectroscopy: A broad O-H stretch around 3400 cm⁻¹, C-H stretches for sp³ and sp² carbons, a C=C stretch around 1640 cm⁻¹, and aromatic C=C stretches around 1600 and 1490 cm⁻¹.[2]
-
GC-MS: The molecular ion peak (M⁺) at m/z = 148 is expected.[2] Common fragmentation patterns for tertiary alcohols include the loss of a methyl group (M-15, m/z = 133) and the loss of water (M-18, m/z = 130).
2-Phenyl-1,3-butadiene (Dehydration Byproduct)
-
¹H NMR: The spectrum will be more complex in the vinyl region, with multiple signals for the four diene protons between ~5.0-7.0 ppm. The methyl singlet and the hydroxyl proton signal will be absent.
-
¹³C NMR: Expect four signals for the sp² carbons of the diene system in addition to the aromatic signals. The signal for the C-OH carbon will be absent.
-
IR Spectroscopy: The broad O-H stretch will be absent. Look for characteristic C=C stretching frequencies for a conjugated diene system.
-
GC-MS: The molecular ion peak (M⁺) will be at m/z = 130. The fragmentation pattern will be characteristic of a conjugated aromatic system.
By carefully controlling the reaction conditions, especially during the workup, and monitoring the reaction progress with appropriate analytical techniques, the dehydration of this compound can be effectively prevented, leading to a high yield of the desired product.
References
Technical Support Center: Optimizing 2-Phenylbut-3-en-2-ol Synthesis
Welcome to the technical support center for the synthesis of 2-phenylbut-3-en-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this valuable synthetic transformation. The primary route to this tertiary alcohol involves the nucleophilic addition of a vinyl Grignard reagent to acetophenone. While conceptually straightforward, this reaction is notoriously sensitive to reaction conditions, where minor deviations can lead to significantly diminished yields and the formation of troublesome impurities.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, ensuring you can optimize your reaction yield and achieve high product purity.
Reaction Overview: The Grignard Addition Pathway
The synthesis proceeds via the nucleophilic attack of vinylmagnesium bromide on the electrophilic carbonyl carbon of acetophenone. The resulting magnesium alkoxide intermediate is then protonated during an acidic or aqueous workup to yield the final product, this compound.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: The reaction fails to initiate or results in very low product yield.
Question: My reaction has a yield below 20%, or I am only recovering my starting acetophenone. What are the primary causes and how can I resolve this?
Answer: A low or non-existent yield almost always points to a problem with the Grignard reagent itself. Grignard reagents are potent nucleophiles but are also extremely strong bases, making them highly sensitive to their environment.[1] The key is to ensure the Grignard reagent is successfully formed and can react with the ketone before it is destroyed.
Potential Causes & Solutions:
-
Inactive Magnesium Surface: The surface of magnesium turnings is typically passivated by a layer of magnesium oxide, which prevents the reaction with vinyl bromide.[2][3]
-
Solution: Activate the magnesium. This can be achieved chemically by adding a small crystal of iodine (the color will fade upon initiation) or a few drops of 1,2-dibromoethane to the magnesium suspension before adding the vinyl bromide.[2][4] Mechanical activation by gently grinding the turnings in a dry mortar and pestle inside an inert atmosphere glovebox can also expose a fresh, reactive surface.[2][5]
-
-
Presence of Moisture or Protic Impurities: Grignard reagents react rapidly with water and other protic sources (e.g., alcohols).[2][6] This "quenching" reaction consumes the reagent before it can add to the ketone.
-
Solution: Ensure all components are rigorously anhydrous. Glassware must be oven-dried (>120°C overnight) or flame-dried under vacuum and cooled under an inert gas like argon or nitrogen.[2] The solvent (typically THF) must be anhydrous.[2][7] The reaction should be conducted entirely under an inert atmosphere.[8]
-
-
Poor Grignard Reagent Formation Technique: The formation itself can fail if not performed correctly.
-
Solution: Add a small amount of the vinyl bromide solution to the activated magnesium first. Initiation is often indicated by gentle bubbling or a slight increase in temperature.[2][8] Once initiated, the remaining vinyl bromide should be added slowly and dropwise to maintain a controlled reaction.[2]
-
Issue 2: Significant formation of side products.
Question: My NMR/TLC analysis shows multiple spots, and the yield of my desired product is compromised. What are the likely side reactions, and how can they be minimized?
Answer: Side product formation is common when reaction conditions are not carefully controlled. The primary culprits are typically Wurtz-type coupling and enolization of the ketone.
Potential Side Reactions & Mitigation Strategies:
-
1,3-Butadiene Formation (Wurtz-Type Coupling): The formed vinylmagnesium bromide can react with unreacted vinyl bromide starting material to produce 1,3-butadiene.[2]
-
Mitigation: This side reaction is minimized by maintaining a low concentration of vinyl bromide during the Grignard formation. Add the vinyl bromide solution dropwise to the magnesium suspension rather than all at once.[2] This ensures it reacts with the magnesium surface preferentially over the already-formed Grignard reagent.
-
-
Enolization of Acetophenone: The Grignard reagent can act as a base, abstracting an acidic α-proton from acetophenone to form an enolate.[2][9] After workup, this simply regenerates the starting ketone, lowering the overall yield.
-
Mitigation: Add the acetophenone solution slowly to the Grignard reagent at a reduced temperature (e.g., 0°C or -10°C).[2][10] This favors the slower, but more desired, nucleophilic addition pathway over the faster acid-base reaction. Using additives such as cerium(III) chloride (CeCl₃) can also suppress enolization by creating a more nucleophilic and less basic organocerium species.[11]
-
-
Reduction of Acetophenone: While less common with vinyl Grignard reagents which lack β-hydrogens, other Grignard reagents can sometimes reduce the ketone to a secondary alcohol via hydride transfer.[9]
-
Mitigation: This is generally not a major concern for this specific synthesis but is a known side reaction in Grignard chemistry. Controlling the temperature as described above is the best preventative measure.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for synthesizing this compound? A: Anhydrous tetrahydrofuran (THF) is the most common and highly recommended solvent.[7][8][12] Ethereal solvents like THF are crucial because they are aprotic and solvate the magnesium center of the Grignard reagent, stabilizing it in solution through Lewis acid-base complexation.[7][13]
Q2: How can I be certain my vinylmagnesium bromide has formed before adding the acetophenone? A: Visual cues like the disappearance of magnesium turnings and the formation of a cloudy, greyish solution are good indicators. For quantitative analysis, you can pause the reaction (while maintaining an inert atmosphere), take a small aliquot, and titrate it against a known concentration of iodine.[10] The disappearance of the iodine's purple color indicates the presence of the Grignard reagent.
Q3: What is the best procedure for quenching the reaction? A: The reaction should be quenched by slowly adding the reaction mixture to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[8][14] This is preferred over water or dilute acid because it is acidic enough to protonate the alkoxide but not so strong as to cause potential side reactions with the tertiary alcohol product.
Q4: What are the critical safety precautions for this synthesis? A: The synthesis of Grignard reagents is an exothermic process that can become a runaway reaction if not controlled.[15]
-
Fire Hazard: THF and diethyl ether are highly flammable.[16][17] Ensure there are no ignition sources nearby and work in a well-ventilated fume hood.
-
Reactivity: Grignard reagents are water-reactive.[6] Never allow contact with water during the reaction setup or execution.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves.[6][15]
Optimized Experimental Protocol
This protocol details a reliable method for the synthesis of this compound.
Step-by-Step Methodology:
-
Apparatus Setup: All glassware (three-neck round-bottom flask, condenser, dropping funnel) must be oven-dried and assembled hot under a positive pressure of nitrogen or argon.
-
Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine.
-
Grignard Formation: Add enough anhydrous THF to cover the magnesium. In the dropping funnel, prepare a solution of vinyl bromide (1.1 equivalents) in anhydrous THF. Add ~10% of the vinyl bromide solution to the magnesium. Wait for initiation, which is marked by the disappearance of the iodine color and gentle refluxing.[2]
-
Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux (or a temperature between 35-40°C).[12]
-
After the addition is complete, continue stirring for an additional hour to ensure full conversion.[12]
-
Addition of Ketone: Cool the Grignard solution to 0°C in an ice bath.
-
Dissolve acetophenone (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred Grignard reagent, ensuring the internal temperature does not exceed 10°C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Workup: Slowly pour the reaction mixture into a beaker containing a vigorously stirred, ice-cold saturated solution of ammonium chloride.[14]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 portions).
-
Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.
Data Summary: Factors Influencing Reaction Yield
| Parameter | Condition | Expected Outcome on Yield | Rationale |
| Solvent Purity | Anhydrous THF | High | Prevents quenching of the highly basic Grignard reagent.[2] |
| Wet THF | Very Low / Zero | Grignard reagent is destroyed by reaction with water.[18] | |
| Mg Activation | Iodine crystal or 1,2-dibromoethane | High | Removes the passivating MgO layer, exposing reactive metal.[3][4] |
| No activation | Low / Fails to initiate | The reaction cannot start on the oxidized magnesium surface.[2] | |
| Addition Temp. | Ketone added at 0°C | High | Favors nucleophilic addition over enolization.[10] |
| (Acetophenone) | Ketone added at reflux | Moderate to Low | Higher temperatures increase the rate of the competing enolization side reaction.[2] |
| Atmosphere | Inert (Nitrogen/Argon) | High | Prevents both moisture contamination and oxidation of the Grignard reagent.[8] |
| Air | Low | Moisture and oxygen in the air will degrade the Grignard reagent. |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. reddit.com [reddit.com]
- 5. quora.com [quora.com]
- 6. research.uga.edu [research.uga.edu]
- 7. adichemistry.com [adichemistry.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. prepchem.com [prepchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. orgsyn.org [orgsyn.org]
- 15. acs.org [acs.org]
- 16. youtube.com [youtube.com]
- 17. dchas.org [dchas.org]
- 18. Solved During the Grignard reaction, I obtained a low | Chegg.com [chegg.com]
Technical Support Center: Overcoming Purification Challenges of Tertiary Allylic Alcohols
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the purification of tertiary allylic alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique stability challenges posed by this important class of molecules. Tertiary allylic alcohols are valuable synthetic intermediates, but their purification is frequently complicated by their propensity for degradation and rearrangement, particularly during chromatographic separation.
This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you navigate these challenges successfully, ensuring the integrity and purity of your compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of tertiary allylic alcohols.
Q1: Why is my tertiary allylic alcohol degrading or rearranging during silica gel chromatography? A1: The primary cause of degradation is the inherent acidity of standard silica gel.[1][2] The surface of silica gel is covered in silanol groups (Si-OH), which are weakly acidic and can catalyze the dehydration of the tertiary alcohol. This process generates a resonance-stabilized tertiary allylic carbocation.[3][4] This intermediate is susceptible to rearrangement (e.g., 1,3-shifts) or elimination, leading to the formation of isomeric alcohols, dienes, or other undesired byproducts.[5][6]
Q2: How can I quickly check if my compound is stable to silica gel before attempting a large-scale purification? A2: A two-dimensional (2D) Thin Layer Chromatography (TLC) test is a rapid and effective method. You spot your crude material on a TLC plate, run it in a suitable solvent system, and then, after drying, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If it degrades on silica, you will see new spots off the diagonal.
Q3: What are the main alternatives to standard silica gel for purifying these sensitive compounds? A3: Several alternatives exist, each with specific advantages:
-
Neutralized Silica Gel: Pre-treating standard silica gel with a base like triethylamine to passivate the acidic silanol groups is a common and effective strategy.[7][8]
-
Alumina (Basic or Neutral): Alumina is another polar stationary phase that can be used. Basic or neutral alumina is often a good choice for acid-sensitive compounds, particularly amines.[1]
-
Reverse-Phase Silica (C18, C8): In reverse-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. This is an excellent alternative as the separation mechanism does not rely on acidic interactions.[1]
-
Chemically Modified Silica: Specialty phases, such as amine-bonded or cyano-bonded silica, offer different selectivities and a less acidic environment.[8]
Q4: My product is co-eluting with an impurity of very similar polarity. What are my options? A4: When polarities are too close for effective separation on silica, consider these strategies:
-
Optimize the Mobile Phase: Switch to a solvent system with different selectivities. For example, replacing an ethyl acetate/hexane system with a dichloromethane/methanol system can alter the elution order.[9]
-
Change the Stationary Phase: As mentioned in Q3, switching to alumina or reverse-phase silica changes the fundamental interactions and can often resolve co-eluting spots.
-
Derivatization: If the impurity has a reactive functional group that your tertiary allylic alcohol does not (or vice-versa), you can selectively react the impurity to drastically change its polarity, making separation trivial. This is a more involved, last-resort option.
Part 2: Troubleshooting Guide for Common Purification Issues
This guide provides a problem-cause-solution framework for specific issues encountered during the purification of tertiary allylic alcohols.
Issue 1: Multiple new spots appear on TLC/LC-MS analysis of fractions, and product recovery is low.
-
Primary Suspected Cause: Acid-catalyzed rearrangement or decomposition on the chromatography column.[5] The acidic environment of the silica gel is likely protonating the hydroxyl group, leading to its elimination as water and the formation of a carbocation intermediate that subsequently rearranges.
-
Troubleshooting & Solutions:
-
Confirm Instability: Perform the 2D TLC stability test described in the protocols section below. This will confirm if the silica gel itself is the cause of degradation.
-
Neutralize the Stationary Phase: The most common solution is to deactivate the silica gel. This can be done by flushing the packed column with a solvent system containing 1-3% triethylamine (TEA) before loading the sample.[7][8][10] Alternatively, adding ~1% TEA to the eluent throughout the purification can also be effective, though this requires subsequent removal of the TEA from the product fractions.[9][11]
-
Switch to a Non-Acidic Stationary Phase: If neutralization is insufficient, switch to a different stationary phase like neutral alumina or consider reverse-phase chromatography.[1]
-
Issue 2: The compound streaks badly on the TLC plate and gives broad, tailing peaks during column chromatography.
-
Primary Suspected Cause: Strong, non-ideal interactions between your compound (or a basic impurity) and the acidic silanol groups on the silica surface. This is common for molecules containing basic nitrogen atoms but can also occur with other functional groups.
-
Troubleshooting & Solutions:
-
Use an Eluent Modifier: Add a small amount of a competitive binding agent to the mobile phase. For basic compounds that streak, adding 0.5-2% triethylamine to the eluent will occupy the highly acidic sites on the silica, allowing your compound to elute more symmetrically.[10][12]
-
Consider Dry Loading: If the compound is not very soluble in the initial, nonpolar eluent, loading it in a more polar solvent can cause band broadening. Instead, pre-adsorb the crude material onto a small amount of silica gel (dry loading).[7][12] This ensures the starting band is as narrow as possible.
-
Issue 3: Purification by distillation results in decomposition.
-
Primary Suspected Cause: Thermal instability. Many complex organic molecules, including some tertiary allylic alcohols, can be sensitive to high temperatures, leading to elimination or rearrangement reactions.[13]
-
Troubleshooting & Solutions:
-
Use Vacuum Distillation: Lowering the pressure significantly reduces the boiling point of the compound, allowing distillation to occur at a much lower temperature where the molecule is stable.
-
Avoid High Temperatures: If even vacuum distillation requires excessive heat, this method is not suitable. Chromatographic methods or recrystallization should be prioritized.
-
Consider Alternative Non-Thermal Methods: Techniques like recrystallization (if the compound is solid) or preparative HPLC at room temperature are viable alternatives that avoid thermal stress.
-
Part 3: Key Protocols & Methodologies
Protocol 1: Two-Dimensional (2D) TLC Stability Test
This protocol is a crucial first step to diagnose the instability of a compound on a silica gel surface.
Methodology:
-
Obtain a square TLC plate (e.g., 5 cm x 5 cm).
-
In one corner, about 1 cm from the edges, apply a small, concentrated spot of your crude reaction mixture.
-
Prepare a developing chamber with a suitable eluent system (one that gives your target compound an Rf of ~0.3-0.4).
-
Place the TLC plate in the chamber and allow the solvent to run to the top.
-
Remove the plate and mark the solvent front. Dry the plate thoroughly with a stream of nitrogen or air until all solvent has evaporated.
-
Rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom.
-
Place the plate back into the same developing chamber and run the chromatogram again.
-
Remove the plate, dry it, and visualize the spots using a UV lamp and/or a chemical stain.
Interpreting the Results:
-
Stable Compound: A single spot will appear on the 45-degree diagonal.
-
Unstable Compound: In addition to the spot on the diagonal, one or more new spots will appear in a horizontal line from the main spot's initial position. This indicates on-plate degradation.
Protocol 2: Preparation of Neutralized Silica Gel for Flash Chromatography
This protocol describes the most common method for deactivating silica gel to prevent acid-catalyzed degradation.
Methodology:
-
Choose an appropriate column size for your separation.
-
Prepare the "neutralizing flush" solvent: This is your starting eluent (e.g., 10% ethyl acetate in hexanes) containing 1-3% triethylamine (TEA) by volume.[7][8]
-
Wet-pack the column with standard silica gel using the neutralizing flush solvent. Ensure the column is packed uniformly without air bubbles.
-
Flush the packed column with 2-3 column volumes (CV) of the neutralizing flush solvent. This allows the TEA to react with and cap the acidic silanol sites.[8]
-
Next, flush the column with 2-3 CV of the regular eluent (without TEA). This removes the excess, unbound TEA from the column.
-
The column is now neutralized and ready for sample loading.
-
Proceed with your purification using the standard eluent (without TEA).
Diagram 1: Decision-Making Workflow for Purification Strategy
This diagram outlines a logical path for selecting an appropriate purification method for a novel tertiary allylic alcohol.
Caption: A workflow for selecting a purification strategy.
Part 4: Data Summaries & Alternative Methods
Table 1: Comparison of Stationary Phases for Acid-Sensitive Compounds
| Stationary Phase | Acidity | Best For | Potential Downsides |
| Standard Silica Gel | Acidic (pH ~4-5) | General-purpose purification of stable, neutral, or acidic compounds.[1] | Can cause rearrangement/decomposition of acid-sensitive compounds like tertiary allylic alcohols.[2] |
| Neutralized Silica Gel | Neutral | Acid-sensitive compounds.[1][7] | Requires pre-treatment; residual base may need to be removed from the final product.[12] |
| Alumina (Neutral/Basic) | Neutral to Basic | Amines and other basic compounds; good alternative for some acid-sensitive molecules.[1] | Can have different selectivity than silica; some compounds may bind irreversibly. |
| Reverse-Phase (C18) | Neutral | A wide range of compounds, especially those with moderate to low polarity.[1] | Requires different solvent systems (e.g., water/acetonitrile, water/methanol); may be more expensive. |
| Florisil® | Mild, Neutral | Purification by filtration; some easy separations.[1] | Not a high-resolution media; compounds can sometimes stick irreversibly.[1] |
Diagram 2: Mechanism of Acid-Catalyzed Rearrangement
This diagram illustrates the chemical pathway responsible for the degradation of tertiary allylic alcohols on acidic silica gel.
Caption: Acid-catalyzed rearrangement pathway.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Preparation Instruction of Flash Column - Hawach [hawachhplccolumn.com]
- 3. sltchemicals.com [sltchemicals.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. repository.rit.edu [repository.rit.edu]
- 6. Allyl alcohol synthesis by allylic substitution [organic-chemistry.org]
- 7. Chromatography [chem.rochester.edu]
- 8. silicycle.com [silicycle.com]
- 9. Chromatography [chem.rochester.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Troubleshooting Common Distillation Issues [easystill.com]
Technical Support Center: Purification of Crude 2-Phenylbut-3-en-2-ol
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of crude 2-phenylbut-3-en-2-ol. Here, we address common issues encountered after its synthesis, which is typically achieved via the Grignard reaction between acetophenone and a vinylmagnesium halide. Our focus is on delivering practical, field-tested solutions grounded in chemical principles to ensure the isolation of a highly pure product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to directly answer specific questions and troubleshoot common problems arising during the purification of this compound.
Initial Work-up and Extraction
Question 1: What is the correct procedure for quenching the Grignard reaction, and why is it so critical?
Answer: The quenching step is crucial as it neutralizes the highly reactive Grignard reagent and the magnesium alkoxide product. An improper quench can lead to side reactions and complicate purification. The recommended procedure is a slow, dropwise addition of the reaction mixture to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Expertise & Experience: While dilute acids like HCl or H₂SO₄ can also be used, they are more aggressive and can promote the acid-catalyzed dehydration of the tertiary allylic alcohol product, this compound, to form undesired alkene byproducts.[1][2] Ammonium chloride is a milder proton source that effectively quenches the reaction while minimizing the risk of dehydration. The use of a cold solution helps to dissipate the exothermic heat of reaction.
Question 2: I've quenched my reaction, but I'm seeing a thick emulsion during the extraction. How can I resolve this?
Answer: Emulsion formation is a common issue, often caused by the precipitation of magnesium salts. To break the emulsion, you can try the following:
-
Addition of Brine: Add a significant volume of a saturated aqueous sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, which helps to break up the emulsion.
-
Filtration: If solid magnesium salts are the primary cause, you can filter the entire mixture through a pad of Celite® before proceeding with the extraction.
-
Patience: Sometimes, allowing the separatory funnel to stand undisturbed for a period can lead to the separation of layers.
Identifying and Removing Common Impurities
Question 3: What are the most likely impurities in my crude this compound, and how can I detect them?
Answer: The primary impurities typically stem from the Grignard reaction itself. These can include:
-
Unreacted Acetophenone: This is a common impurity if the Grignard reaction did not go to completion.
-
Benzene: Formed if the Grignard reagent was exposed to moisture during the reaction.[3]
-
Biphenyl: A common byproduct from the formation of the Grignard reagent.
-
1,4-Addition Product: While 1,2-addition to the carbonyl is favored, some 1,4-addition to the phenyl ring can occur, leading to isomeric impurities.
-
Dehydration Products: As a tertiary allylic alcohol, this compound is susceptible to dehydration, especially in the presence of acid, which can lead to the formation of conjugated dienes.[1][2]
Detection:
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for identifying the presence of impurities. The product, being an alcohol, will be more polar than the starting material (acetophenone) and non-polar byproducts like benzene and biphenyl. Use a suitable eluent system, such as a mixture of hexanes and ethyl acetate, to achieve good separation. The spots can be visualized under UV light (for aromatic compounds) and/or by staining with a potassium permanganate solution, which reacts with the alcohol and alkene functionalities.[4]
Purification Techniques
Question 4: My crude product is an oil. What is the best method to purify it?
Answer: For an oily product like crude this compound, the two most effective purification methods are fractional distillation under reduced pressure and silica gel column chromatography.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
Fractional distillation is suitable for separating compounds with different boiling points.[5][6][7]
Step-by-Step Methodology:
-
Drying: Ensure the crude product is thoroughly dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove any residual water.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter. Use a short Vigreux column to improve separation.
-
Fraction Collection: Collect the fractions that distill over at a constant temperature. It is advisable to collect several small fractions and analyze their purity by TLC or GC-MS. Unreacted acetophenone (boiling point ~202 °C at atmospheric pressure) will have a lower boiling point under vacuum than the product.
Troubleshooting Distillation:
| Issue | Possible Cause | Solution |
| Bumping/Unstable Boiling | Uneven heating. | Use a magnetic stir bar or boiling chips. Ensure the heating mantle is properly sized for the flask. |
| Product Decomposition | Distillation temperature is too high. | Use a lower vacuum to decrease the boiling point. |
| No Distillate Collected | Inadequate heating or a leak in the vacuum system. | Gradually increase the heating mantle temperature. Check all connections for leaks with a vacuum gauge. |
Protocol 2: Purification by Silica Gel Column Chromatography
Column chromatography is an excellent method for separating compounds based on their polarity.
Step-by-Step Methodology:
-
TLC Analysis: First, determine the optimal eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The goal is to achieve a retention factor (Rf) of ~0.3 for the product.
-
Column Packing: Prepare a silica gel column using the "wet-packing" method with your chosen eluent to ensure a homogenous column bed.
-
Sample Loading: Dissolve the crude oil in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting with the chosen solvent system. If the separation is not optimal, a gradient elution (gradually increasing the polarity of the eluent) can be employed.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography:
| Issue | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system or column overloading. | Optimize the eluent polarity using TLC. Reduce the amount of crude material loaded. |
| Streaking of Compounds | Sample is not fully dissolved or is interacting with the silica. | Dissolve the sample completely. For acid-sensitive compounds, consider using deactivated silica gel. |
| Compound Not Eluting | Eluent is not polar enough. | Gradually increase the polarity of the eluent. |
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | C₁₀H₁₂O | 148.20 | Not well-documented. Estimated to be similar to its alkyne analog (102-103 °C at 12 mmHg).[8][9][10] | Tertiary allylic alcohol, prone to dehydration.[1][2] |
| Acetophenone | C₈H₈O | 120.15 | 202 | Starting material. |
| Benzene | C₆H₆ | 78.11 | 80.1 | Byproduct from reaction of Grignard with water.[3] |
| Biphenyl | C₁₂H₁₀ | 154.21 | 255 | Byproduct from Grignard reagent formation. |
Visualizations
Workflow for Purification of this compound
Caption: General workflow for the purification of this compound.
Logical Relationship of Impurities and Purification
Caption: Relationship between impurities and purification methods.
References
- 1. science-revision.co.uk [science-revision.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. brainly.com [brainly.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Purification [chem.rochester.edu]
- 6. chembam.com [chembam.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 2-Phenyl-3-butyn-2-ol | 127-66-2 | Benchchem [benchchem.com]
- 9. 2-苯基-3-丁炔-2-醇 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. chembk.com [chembk.com]
byproduct formation in the synthesis of 2-phenylbut-3-en-2-ol
Welcome to the Technical Support Center for the synthesis of 2-phenylbut-3-en-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important tertiary alcohol in their work. The synthesis, most commonly achieved via the Grignard reaction between vinylmagnesium bromide and acetophenone, is a powerful C-C bond-forming reaction. However, its success is contingent on careful control of reaction parameters to avoid the formation of significant byproducts.
This document provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis. Our goal is to equip you with the scientific understanding and practical protocols necessary to optimize your reaction outcomes, maximize yield, and ensure the purity of your target molecule.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the underlying chemistry and actionable solutions.
Issue 1: Low Yield of this compound and Recovery of Starting Material (Acetophenone)
Question: I performed the Grignard reaction with vinylmagnesium bromide and acetophenone, but my final yield of the desired tertiary alcohol is disappointingly low, and I've recovered a significant amount of unreacted acetophenone. What is the likely cause, and how can I fix it?
Answer:
The most probable cause for this observation is the enolization of acetophenone . Grignard reagents are not only potent nucleophiles but also strong bases.[1][2] Acetophenone has acidic α-protons (the protons on the methyl group adjacent to the carbonyl), which can be abstracted by the vinylmagnesium bromide. This acid-base reaction forms a magnesium enolate of acetophenone, which is unreactive toward further nucleophilic addition.[1] During the aqueous workup, this enolate is protonated, regenerating the starting material, acetophenone.
dot graph TD { rankdir=LR; node [shape=none, fontname="Arial"];
} caption: Competing reaction pathways for vinylmagnesium bromide with acetophenone.
Causality and Expert Recommendations:
-
Steric Hindrance: While vinylmagnesium bromide is not exceptionally bulky, steric hindrance around the carbonyl group can favor enolization.
-
Temperature: Higher reaction temperatures can increase the rate of enolization. The addition of the Grignard reagent should be performed at a low temperature (e.g., 0 °C) to control the exothermic reaction and favor nucleophilic addition.[3]
-
Lewis Acid Additives: The addition of certain Lewis acids, such as cerium(III) chloride (CeCl₃), can enhance the electrophilicity of the carbonyl carbon. This is known as the Luche reduction condition, which is known to suppress enolization and promote 1,2-addition.[4] You would stir the acetophenone with anhydrous CeCl₃ in THF for a period before adding the Grignard reagent.
Troubleshooting Protocol:
-
Strictly Anhydrous Conditions: Ensure all glassware is flame-dried under vacuum or oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
-
Low-Temperature Addition: Cool the solution of acetophenone in anhydrous THF to 0 °C using an ice bath.
-
Slow Reagent Addition: Add the vinylmagnesium bromide solution dropwise to the stirred acetophenone solution. This maintains a low concentration of the Grignard reagent, minimizing its action as a base.
-
Consider Lewis Acids: If enolization persists, pre-treat the acetophenone with anhydrous CeCl₃ (1.1 equivalents) in THF for 30-60 minutes at room temperature before cooling to 0 °C and adding the Grignard reagent.[4]
Issue 2: Presence of a Low-Boiling Point Impurity, Possibly a Gaseous Byproduct
Question: During the reaction and workup, I noticed some gas evolution, and my crude product analysis shows a low-boiling impurity. What could this be?
Answer:
This is likely due to two main side reactions involving the Grignard reagent itself:
-
Hydrolysis: Grignard reagents are extremely sensitive to moisture.[5] Any trace amounts of water in the solvent, on the glassware, or from the atmosphere will protonate the vinylmagnesium bromide, producing ethene gas and magnesium hydroxybromide. This consumes your reagent and reduces the overall yield.
-
Wurtz-Type Coupling: This side reaction occurs when a molecule of the formed vinylmagnesium bromide reacts with a molecule of unreacted vinyl bromide.[6] This results in the formation of 1,3-butadiene, another low-boiling byproduct that can be difficult to separate from the solvent. This reaction is favored at higher temperatures and high local concentrations of the vinyl bromide.[6]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial"];
} caption: Formation of common low-boiling byproducts.
Causality and Expert Recommendations:
-
Solvent Choice: The choice of solvent can influence the rate of Wurtz coupling. While THF is common, 2-methyltetrahydrofuran (2-MeTHF) has been shown to suppress this side reaction in some cases.[7]
-
Rate of Addition: When preparing the Grignard reagent in situ, a slow, dropwise addition of vinyl bromide to the magnesium turnings is crucial to maintain a low concentration of the halide and minimize coupling.[6]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: As with Issue 1, all aspects of the setup must be rigorously dry.
-
Use Commercial Grignard Reagent: If you are preparing the Grignard reagent yourself and suspect Wurtz coupling, consider using a commercially available, pre-titrated solution of vinylmagnesium bromide to eliminate this variable.
-
Inert Atmosphere: Maintain a positive pressure of a dry, inert gas (nitrogen or argon) throughout the reaction to prevent atmospheric moisture from entering the system.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: Ethereal solvents are essential as they solvate and stabilize the Grignard reagent.[8] Tetrahydrofuran (THF) is the most commonly used and effective solvent for this reaction. Diethyl ether is also a viable option. For suppressing Wurtz coupling, 2-methyltetrahydrofuran (2-MeTHF) can be a superior choice.[7] It is crucial that the solvent is anhydrous.
Q2: How should I properly quench the reaction?
A2: The reaction should be quenched by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[3] This is a weakly acidic proton source that effectively protonates the magnesium alkoxide intermediate to form the desired alcohol while being gentle enough to avoid potential acid-catalyzed side reactions of the product. Adding the reaction mixture to the quench solution (instead of the other way around) helps to control the exotherm.
Q3: My crude product is a yellow-brown oil. How can I purify it?
A3: The crude product can be purified by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes or petroleum ether. The polarity of the eluent can be adjusted based on TLC analysis of the crude mixture. High-vacuum distillation is another potential purification method, although care must be taken to avoid thermal decomposition.
Q4: Can I use a different vinyl organometallic reagent?
A4: Yes, vinyllithium can also be used. Organolithium reagents are generally more reactive and less prone to enolization than their Grignard counterparts.[2] However, they are also more basic and may require even more stringent anhydrous conditions.
Data Summary
The choice of reaction conditions can significantly impact the outcome of the synthesis. The following table summarizes the expected impact of key parameters on the yield of this compound.
| Parameter | Condition | Expected Outcome on Product Yield | Primary Byproduct Minimized | Reference |
| Temperature | Low (0 °C) | Higher | Acetophenone (from enolization) | [3] |
| High (Reflux) | Lower | - | [6] | |
| Reagent Addition | Slow, dropwise | Higher | 1,3-Butadiene (Wurtz coupling) | [6] |
| Rapid | Lower | - | [6] | |
| Solvent | Anhydrous THF | Good | Ethene (from hydrolysis) | [8] |
| Anhydrous 2-MeTHF | Potentially Higher | 1,3-Butadiene (Wurtz coupling) | [7] | |
| Atmosphere | Inert (N₂ or Ar) | Higher | Ethene (from hydrolysis) | [8] |
| Air | Lower | - | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Acetophenone (1.0 eq)
-
Vinylmagnesium bromide (1.1 - 1.5 eq, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add acetophenone (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar. Dissolve the acetophenone in anhydrous THF.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Grignard Addition: Add the vinylmagnesium bromide solution (1.1 - 1.5 eq) to a dropping funnel and add it dropwise to the stirred acetophenone solution over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. In a separate flask, prepare an amount of saturated aqueous NH₄Cl solution. Slowly transfer the reaction mixture via cannula or dropping funnel into the vigorously stirred NH₄Cl solution.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Purify by flash column chromatography on silica gel.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. web.alfredstate.edu [web.alfredstate.edu]
- 6. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 7. Formation of trisubstituted buta-1,3-dienes and α,β-unsaturated ketones via the reaction of functionalized vinyl phosphates and vinyl phosphordiamidates with organometallic reagents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Reaction Condition Optimization for 2-phenylbut-3-en-2-ol
An advanced technical support guide for researchers, scientists, and drug development professionals on optimizing reactions involving 2-phenylbut-3-en-2-ol.
Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of working with this versatile tertiary allylic alcohol. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter during synthesis, purification, and subsequent reactions.
Part 1: Synthesis of this compound via Grignard Reaction
The most common and direct route to synthesizing this compound is the Grignard reaction, which involves the nucleophilic addition of a vinylmagnesium halide to acetophenone.[1] This reaction, while fundamental, requires meticulous attention to detail to achieve high yields and purity.
Synthesis FAQs
Q1: What are the most critical parameters for a successful Grignard synthesis of this compound?
A1: The success of this synthesis hinges on three pillars:
-
Anhydrous Conditions: Grignard reagents are potent bases and will readily react with any protic source, especially water.[2] All glassware must be flame-dried or oven-dried under vacuum, and all solvents (typically THF or diethyl ether) must be rigorously anhydrous.
-
Reagent Quality: The quality of the magnesium turnings is paramount. A dull, oxidized surface will prevent the reaction from initiating.[3] Similarly, the vinyl halide and acetophenone should be pure and dry.
-
Temperature Control: The initial formation of the Grignard reagent is exothermic and may require cooling. The subsequent addition of acetophenone should be done at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions before allowing it to warm to room temperature for completion.[3]
Q2: My Grignard reaction is difficult to initiate. How can I activate the magnesium?
A2: This is a very common issue. If the magnesium turnings have an oxide layer, the reaction will not start. Here are several activation techniques:
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod inside the reaction flask (under an inert atmosphere) to expose a fresh, unoxidized surface.[3]
-
Chemical Activation: Add a small crystal of iodine (I₂). The iodine will react with the magnesium surface, cleaning it and facilitating the reaction. You will see the characteristic brown color of iodine disappear as the reaction initiates.[2][4]
-
Initiator: Add a few drops of 1,2-dibromoethane. It reacts with the magnesium to form ethylene gas and MgBr₂, an exothermic process that activates the surface.[3]
Q3: What are the primary side reactions, and how can they be minimized?
A3: Several side reactions can reduce your yield:
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-protons of acetophenone, forming an enolate that will not react further. This is more common with sterically hindered ketones, but can be suppressed by adding the ketone slowly at low temperatures.[1][3]
-
Wurtz Coupling: The vinylmagnesium bromide can react with unreacted vinyl bromide, leading to the formation of 1,3-butadiene. This is often minimized by slow addition of the halide to the magnesium suspension.[3][5]
-
Reduction: While less common with vinyl Grignards, bulkier Grignard reagents can reduce the ketone to a secondary alcohol.[1] Using the correct stoichiometry and maintaining low temperatures helps avoid this.
Troubleshooting Guide: Synthesis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate. | 1. Wet glassware or solvents. 2. Oxidized magnesium turnings. 3. Impure reagents. | 1. Ensure all components are scrupulously dried.[4] 2. Activate magnesium using iodine or 1,2-dibromoethane.[3] 3. Use freshly opened or distilled reagents. |
| Low yield of this compound. | 1. Incomplete reaction. 2. Significant side reactions (enolization, coupling). 3. Hydrolysis of the Grignard reagent. 4. Inefficient work-up. | 1. Allow the reaction to stir longer at room temperature after addition. 2. Add the ketone slowly at 0 °C.[3] Consider using CeCl₃ to promote 1,2-addition.[6] 3. Maintain a positive pressure of inert gas (N₂ or Ar). 4. Use cold, saturated aqueous NH₄Cl for quenching to prevent the formation of insoluble magnesium hydroxides.[3][5] |
| Reaction mixture turns dark brown or black. | 1. Overheating during Grignard formation. 2. Presence of impurities in magnesium or halide. 3. Wurtz coupling byproducts forming finely divided metal.[5] | 1. Maintain gentle reflux; avoid aggressive heating.[4] 2. Use high-purity reagents. 3. This is sometimes unavoidable but does not always mean the reaction has failed. Proceed with the reaction and analyze the outcome. |
Experimental Protocol: Synthesis of this compound
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Vinyl bromide
-
Acetophenone
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Grignard Formation: Place magnesium turnings and a crystal of iodine in the flask. Add a small amount of anhydrous THF. Slowly add a solution of vinyl bromide in THF from the dropping funnel. The disappearance of the iodine color and gentle reflux indicate initiation.[7] Once initiated, add the remaining vinyl bromide solution at a rate that maintains a steady reflux. After addition, stir for 30-60 minutes.
-
Addition of Ketone: Cool the Grignard solution to 0 °C using an ice bath. Add a solution of acetophenone in anhydrous THF dropwise via the dropping funnel.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Work-up: Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.[3][7] Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Synthesis Workflow Diagram
Caption: Workflow for the Grignard synthesis of this compound.
Part 2: Acid-Catalyzed Rearrangement Reactions
Tertiary allylic alcohols like this compound are susceptible to rearrangement under acidic conditions, typically leading to the formation of more stable, conjugated carbonyl compounds. This reactivity is driven by the formation of a resonance-stabilized allylic carbocation.[8]
Rearrangement FAQs
Q1: What is the expected product when this compound is treated with acid?
A1: Upon protonation of the hydroxyl group, water is eliminated to form a tertiary allylic carbocation. This carbocation is resonance-stabilized. Nucleophilic attack by water at the less substituted carbon, followed by tautomerization, typically leads to the formation of an α,β-unsaturated ketone, 3-phenylbut-3-en-2-one. While the Meyer-Schuster rearrangement specifically describes the conversion of propargyl alcohols, the underlying principle of acid-catalyzed rearrangement to an α,β-unsaturated carbonyl compound is analogous.[9][10]
Q2: How does this differ from a Rupe rearrangement?
A2: The Rupe rearrangement is a competing reaction pathway observed for tertiary propargyl alcohols, which leads to α,β-unsaturated methyl ketones via an enyne intermediate.[9][10] Since this compound is an allylic alcohol, not a propargylic one, the Rupe rearrangement is not a relevant pathway here. The primary reaction is the allylic rearrangement.
Q3: Which acids are suitable for this rearrangement, and how can I control the reaction?
A3: A range of Brønsted or Lewis acids can be used.
-
Strong Acids: Traditional strong acids like H₂SO₄ or HCl will catalyze the reaction, but can be harsh and lead to charring or polymerization.[10]
-
Milder Acids: p-Toluenesulfonic acid (PTSA) is a common choice for milder conditions.
-
Lewis Acids: Lewis acids like InCl₃ have been used, sometimes in conjunction with microwave irradiation to achieve high yields and short reaction times.[10] Control is achieved by using catalytic amounts of a milder acid and carefully monitoring the temperature and reaction time to prevent byproduct formation.
Troubleshooting Guide: Rearrangement
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Polymerization or tar formation. | 1. Acid concentration is too high. 2. Reaction temperature is too high. 3. Prolonged reaction time. | 1. Use a catalytic amount of a milder acid (e.g., PTSA).[10] 2. Run the reaction at a lower temperature. 3. Monitor the reaction by TLC and quench as soon as the starting material is consumed. |
| Incomplete reaction. | 1. Insufficient acid catalyst. 2. Low reaction temperature. | 1. Increase the catalyst loading slightly. 2. Gently warm the reaction mixture. |
| Formation of multiple products. | 1. Competing rearrangement pathways. 2. Isomerization of the product. | 1. Screen different acid catalysts (Brønsted vs. Lewis) to find one that favors the desired product.[11] 2. Isolate the product quickly after work-up to prevent further isomerization. |
Rearrangement Mechanism Diagram
Caption: Mechanism of acid-catalyzed rearrangement of this compound.
Part 3: General Handling and Purification
Q1: What is the best method to purify crude this compound?
A1: Purification depends on the scale and nature of impurities.
-
Vacuum Distillation: For larger quantities with non-volatile impurities, vacuum distillation is effective. The boiling point is around 102-103 °C at 12 mmHg.[12]
-
Column Chromatography: For smaller scales or to separate from byproducts with similar boiling points, silica gel column chromatography is recommended. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.
Q2: What are the stability and storage recommendations for this compound?
A2: this compound is a tertiary allylic alcohol and can be sensitive to acid and heat.
-
Storage: Store in a cool, dry, well-ventilated place, away from strong acids and oxidizing agents.[13] It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption.
-
Stability: The compound may be sensitive to light and should be stored in an amber bottle.[13] Over time, it may be susceptible to slow acid-catalyzed decomposition if exposed to acidic vapors in the lab environment.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Rearrangement [www2.chemistry.msu.edu]
- 9. Meyer–Schuster rearrangement [a.osmarks.net]
- 10. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 11. The Meyer-Schuster rearrangement for the synthesis of alpha,beta-unsaturated carbonyl compounds. | Semantic Scholar [semanticscholar.org]
- 12. 2-Phenyl-3-butyn-2-ol | 127-66-2 | Benchchem [benchchem.com]
- 13. fishersci.fr [fishersci.fr]
Technical Support Center: Navigating the Thermal Instability of Tertiary Allylic Alcohols
Welcome to the technical support center dedicated to addressing the challenges associated with the thermal instability of tertiary allylic alcohols. This guide is designed for researchers, scientists, and professionals in drug development who encounter this common yet often troublesome issue in their synthetic work. Our goal is to provide you with in-depth, field-proven insights and practical solutions to help you navigate these challenges effectively.
Introduction: The Double-Edged Sword of Reactivity
Tertiary allylic alcohols are valuable synthetic intermediates due to their rich and versatile reactivity. However, the very structural features that make them useful—the hydroxyl group on a tertiary carbon and the adjacent double bond—also render them susceptible to thermal degradation. Understanding the underlying mechanisms of this instability is the first step toward mitigating unwanted side reactions and improving the efficiency and reproducibility of your synthetic protocols.
The primary drivers of instability are the facile formation of a stabilized allylic carbocation upon protonation and subsequent loss of water, and the potential for various rearrangement reactions.[1][2] This guide will provide a structured approach to troubleshooting common issues arising from this inherent reactivity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments involving tertiary allylic alcohols. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions.
Issue 1: Low Yield of the Desired Tertiary Allylic Alcohol
Q: I'm performing a reaction to synthesize a tertiary allylic alcohol, but my yields are consistently low, and I observe a mixture of byproducts. What could be the cause?
A: Low yields are often a direct consequence of the thermal instability of the product under the reaction or workup conditions. The primary culprits are typically acid-catalyzed dehydration or rearrangement reactions.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Acidic Reaction Conditions | Traces of acid can protonate the hydroxyl group, leading to elimination (dehydration) to form dienes or initiating rearrangements.[3][4] | - Use non-acidic or mildly basic conditions where possible.- If an acid catalyst is required, use the mildest possible acid at the lowest effective concentration and temperature.- Consider using buffered solutions to maintain a stable pH. |
| High Reaction Temperatures | Elevated temperatures provide the activation energy for decomposition pathways. | - Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.- Perform temperature scouting studies to find the optimal balance. |
| Prolonged Reaction Times | The longer the tertiary allylic alcohol is exposed to the reaction conditions, the greater the chance of degradation. | - Monitor the reaction closely by TLC, GC, or LC-MS to determine the point of maximum product formation.- Quench the reaction as soon as the starting material is consumed. |
| Aqueous Workup with Acid | Using an acidic quench or wash can induce decomposition. | - Use a neutral or mildly basic workup (e.g., saturated sodium bicarbonate solution).- Minimize contact time with any aqueous phase. |
Issue 2: Formation of Isomeric Byproducts
Q: My reaction is producing a significant amount of an α,β-unsaturated ketone or aldehyde instead of my target tertiary allylic alcohol. What is happening?
A: This is a classic sign of a rearrangement reaction. For tertiary propargyl alcohols, which are structurally related to allylic alcohols, this often points to the Meyer-Schuster or Rupe rearrangement.[5][6][7]
Meyer-Schuster and Rupe Rearrangements:
These are acid-catalyzed isomerizations of propargyl alcohols.
-
Meyer-Schuster Rearrangement: Typically occurs with secondary and tertiary propargyl alcohols to yield α,β-unsaturated ketones or aldehydes.[5][6]
-
Rupe Rearrangement: A competing reaction for tertiary α-acetylenic alcohols that also produces α,β-unsaturated methyl ketones.[5][7]
Logical Flow for Diagnosing Rearrangements
Caption: Diagnostic workflow for identifying potential rearrangement pathways.
Solutions to Mitigate Rearrangements:
-
Catalyst Choice: The traditional use of strong acids often promotes these rearrangements.[5] Milder conditions using transition metal-based or Lewis acid catalysts (e.g., Ru- or Ag-based catalysts) can favor the desired outcome.[5]
-
Protecting Groups: Temporarily protecting the alcohol functionality can prevent rearrangement during subsequent synthetic steps. Common protecting groups for alcohols include silyl ethers (e.g., TMS, TBS), which are generally stable under neutral or basic conditions and can be removed under mild acidic or fluoride-mediated conditions.[8][9][10]
Issue 3: Product Decomposition During Purification
Q: I've successfully synthesized my tertiary allylic alcohol, but it decomposes during purification by distillation or chromatography. How can I isolate my product?
A: Purification is a critical step where thermal stress and exposure to stationary phases can lead to significant product loss.
Purification Strategy Troubleshooting:
| Purification Method | Problem | Solution |
| Distillation | Thermal decomposition at high temperatures. | - Use vacuum distillation to lower the boiling point.- Employ a short-path distillation apparatus to minimize residence time at high temperatures. |
| Silica Gel Chromatography | The acidic nature of silica gel can catalyze dehydration and rearrangements. | - Deactivate the silica gel: Flush the column with a solvent system containing a small amount of a non-nucleophilic base (e.g., 1-2% triethylamine or pyridine in the eluent).- Use alternative stationary phases: Consider using neutral alumina or a less acidic reversed-phase silica (C18).- Flash chromatography: Perform the purification quickly to minimize contact time. |
| Solvent Removal | Prolonged heating during solvent evaporation on a rotary evaporator. | - Use a high-vacuum pump to remove solvents at lower temperatures.- Keep the water bath temperature as low as possible. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the instability of tertiary allylic alcohols?
A1: The instability stems from the ability of the molecule to form a resonance-stabilized allylic carbocation upon loss of the hydroxyl group.[11][12] This process is often initiated by protonation of the alcohol under acidic conditions, followed by the elimination of a water molecule. The resulting carbocation is stabilized by delocalization of the positive charge across the allylic system.
Mechanism of Acid-Catalyzed Dehydration
Caption: Stepwise mechanism of acid-catalyzed dehydration of a tertiary allylic alcohol.
Q2: Are there any general guidelines for storing tertiary allylic alcohols?
A2: Yes. To maximize shelf life, tertiary allylic alcohols should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (ideally ≤ 4°C). They should be protected from light and stored in tightly sealed containers to prevent exposure to atmospheric moisture and acids.
Q3: Can I use protecting groups to enhance stability?
A3: Absolutely. Protecting the hydroxyl group is a highly effective strategy. The choice of protecting group depends on the planned subsequent reaction conditions.
| Protecting Group | Introduction | Stability | Cleavage |
| Silyl Ethers (e.g., TBDMS) | TBDMS-Cl, imidazole | Stable to base, mild acids, organometallics | TBAF, HF, strong acids |
| Benzyl Ether (Bn) | BnBr, NaH | Stable to acids, bases, organometallics | H₂, Pd/C (hydrogenolysis) |
| Tetrahydropyranyl (THP) Ether | Dihydropyran, acid catalyst | Stable to bases, organometallics | Mild aqueous acid |
Q4: What analytical techniques are best for monitoring the decomposition of my tertiary allylic alcohol?
A4: A combination of techniques is often ideal:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. The formation of less polar byproducts (like dienes) is often easily visualized.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds. It can separate and identify the parent alcohol and any decomposition products. However, the high temperatures of the GC inlet can sometimes cause on-column decomposition, which needs to be considered.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for less volatile compounds. It avoids the high temperatures of GC and can provide detailed information about the components of a mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the final product and for identifying and quantifying impurities in the isolated material.
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
This protocol describes a method to neutralize the acidic sites on silica gel, making it more suitable for purifying sensitive tertiary allylic alcohols.
Materials:
-
Silica gel
-
Chromatography column
-
Eluent (e.g., hexanes/ethyl acetate mixture)
-
Triethylamine (Et₃N)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent (e.g., 95:5 hexanes/ethyl acetate).
-
Add Base: To the slurry, add triethylamine to a final concentration of 1-2% (v/v). For example, for every 100 mL of eluent used to make the slurry, add 1-2 mL of Et₃N.
-
Pack the Column: Gently swirl the slurry to ensure thorough mixing and then pack the column as you normally would.
-
Equilibration: Before loading your sample, flush the packed column with at least 3-5 column volumes of the eluent containing 1-2% Et₃N. This ensures that the entire stationary phase is neutralized.
-
Sample Loading and Elution: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column. Proceed with the elution, maintaining the 1-2% Et₃N concentration in your eluent throughout the separation.
Protocol 2: Protection of a Tertiary Allylic Alcohol as a TBDMS Ether
This protocol provides a general method for protecting the hydroxyl group, thereby increasing its stability for subsequent reactions or purification.
Materials:
-
Tertiary allylic alcohol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the tertiary allylic alcohol (1.0 eq) in anhydrous DCM.
-
Add Reagents: Add imidazole (2.5 eq) to the solution and stir until it dissolves. Then, add TBDMS-Cl (1.2 eq) portion-wise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Wash: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude TBDMS-protected alcohol can be purified by flash chromatography (on deactivated silica gel, if necessary) to yield the pure product.
By understanding the inherent instability of tertiary allylic alcohols and implementing these troubleshooting strategies and protocols, you can significantly improve your experimental outcomes, leading to higher yields, better purity, and more reliable results in your research and development endeavors.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. reddit.com [reddit.com]
- 3. science-revision.co.uk [science-revision.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 6. Meyer–Schuster rearrangement [a.osmarks.net]
- 7. m.youtube.com [m.youtube.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 11. sltchemicals.com [sltchemicals.com]
- 12. sltchemicals.com [sltchemicals.com]
Technical Support Center: Workup Procedure for Grignarzd Reaction to Synthesize 2-Phenylbut-3-en-2-ol
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the workup procedure of the Grignard reaction used to synthesize 2-phenylbut-3-en-2-ol. Our goal is to equip you with the expertise and practical insights needed to navigate common challenges and ensure the integrity of your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup of the Grignard reaction for this compound, offering step-by-step solutions grounded in established chemical principles.
Issue 1: Low Yield of this compound
Symptom: The isolated mass of the final product is significantly lower than the theoretical expectation.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction between vinylmagnesium bromide and acetophenone may not have gone to completion.
-
Solution: Ensure sufficient reaction time and appropriate temperature control during the Grignard reaction itself. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
-
Side Reactions: The highly basic Grignard reagent can participate in side reactions, reducing the yield of the desired product.
-
Enolization of Acetophenone: The Grignard reagent can act as a base, deprotonating the α-carbon of acetophenone to form an enolate.[1] This is more likely with sterically hindered ketones or bulky Grignard reagents. While vinylmagnesium bromide is not exceptionally bulky, ensuring a low reaction temperature during its addition can favor the desired nucleophilic addition over enolization.[2]
-
Wurtz Coupling: The Grignard reagent can react with any unreacted vinyl bromide, leading to the formation of 1,3-butadiene. This is minimized by the slow, dropwise addition of vinyl bromide during the preparation of the Grignard reagent.[2]
-
-
Issues During Workup:
-
Premature Quenching: Exposure of the reaction mixture to atmospheric moisture or protic solvents before the intended quenching step can destroy the Grignard reagent and the magnesium alkoxide intermediate.[3] All glassware must be scrupulously dried, and anhydrous solvents are essential.[4]
-
Product Loss During Extraction: The desired tertiary alcohol, this compound, is soluble in organic solvents. Inefficient extraction from the aqueous layer will result in a lower yield.
-
Solution: Perform multiple extractions (at least 2-3 times) with a suitable organic solvent like diethyl ether or ethyl acetate. Combine the organic layers to maximize product recovery.[1]
-
-
Issue 2: Presence of Biphenyl as a Byproduct
Symptom: Spectroscopic analysis (e.g., NMR, GC-MS) of the purified product indicates the presence of biphenyl. Note: In the synthesis of this compound, the analogous byproduct would be 1,3-butadiene from the coupling of the vinyl Grignard reagent, or biphenyl if phenylmagnesium bromide was used in error. If a phenyl Grignard was used, the following applies.
Possible Cause: Biphenyl is a common byproduct in Grignard reactions involving phenylmagnesium bromide, arising from the coupling of the Grignard reagent with unreacted bromobenzene.[3][5]
Solutions:
-
Control Reaction Temperature: The formation of biphenyl is favored at higher temperatures. Maintaining a gentle reflux during the formation of the Grignard reagent is crucial.[3]
-
Slow Addition of Alkyl Halide: Adding the bromobenzene slowly to the magnesium turnings helps to maintain a low concentration of the halide, minimizing the coupling reaction.[2]
-
Purification: Biphenyl is a non-polar hydrocarbon and can often be removed from the more polar alcohol product through purification techniques.
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities.[6]
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent can effectively remove the biphenyl impurity.[7]
-
Trituration: Washing the crude product with a non-polar solvent in which the biphenyl is soluble but the desired alcohol is not, such as petroleum ether or hexanes, can be effective.[3]
-
Issue 3: Formation of an Alkene Byproduct (Dehydration)
Symptom: Analysis of the product mixture reveals the presence of an alkene, likely 2-phenylbuta-1,3-diene, resulting from the dehydration of the tertiary alcohol.
Possible Cause: The use of a strong acid during the workup can protonate the hydroxyl group of the tertiary alcohol, leading to its elimination to form a stable conjugated diene.[8]
Solution:
-
Use a Mild Acidic Quench: Instead of strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), use a saturated aqueous solution of ammonium chloride (NH₄Cl).[8][9] Ammonium chloride is acidic enough to protonate the alkoxide and quench any remaining Grignard reagent but is generally not strong enough to cause significant dehydration of the tertiary alcohol.[10][11]
Frequently Asked Questions (FAQs)
Q1: Why is an aqueous workup necessary for a Grignard reaction?
An aqueous workup serves two primary purposes. First, it protonates the magnesium alkoxide intermediate formed after the Grignard reagent adds to the carbonyl compound, yielding the desired neutral alcohol.[12] Second, it quenches any unreacted Grignard reagent, which is highly reactive and must be safely neutralized.[13]
Q2: What is the role of saturated ammonium chloride in the workup, and why is it preferred over a strong acid?
Saturated ammonium chloride acts as a mild proton source.[8] It is acidic enough (pKa of NH₄⁺ is about 9.2) to protonate the alkoxide to form the alcohol but is significantly less acidic than strong acids like HCl or H₂SO₄. For tertiary alcohols like this compound, which are prone to acid-catalyzed dehydration (elimination), using a milder acid like ammonium chloride minimizes the formation of the corresponding alkene byproduct.[10][11] It also helps to dissolve the magnesium salts formed during the reaction, facilitating their removal in the aqueous layer.[8]
Q3: How do I properly perform the quenching step?
The quenching of a Grignard reaction is highly exothermic and must be done with extreme care.[14]
-
Cool the reaction flask in an ice bath to dissipate the heat generated.
-
Slowly and dropwise, add the saturated aqueous ammonium chloride solution to the reaction mixture with vigorous stirring.[14] Adding the quenching agent too quickly can cause the reaction to become uncontrollable.
-
Continue adding the solution until the fizzing subsides and the magnesium salts are dissolved.[13]
Q4: What are the best extraction solvents for this compound?
Diethyl ether is a common and effective solvent for extracting the product from the aqueous layer.[1] Ethyl acetate can also be used. The choice of solvent should be based on the solubility of the product and its immiscibility with water.
Q5: My final product is an oil. How can I best purify it?
If the product, this compound, is an oil, column chromatography is the most effective method for purification.[6] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in a mobile phase (the eluent). By carefully choosing the eluent system, you can isolate the desired alcohol from byproducts and unreacted starting materials.[15]
Data Summary
| Parameter | Recommended Value/Procedure | Rationale |
| Quenching Agent | Saturated aqueous NH₄Cl | Mildly acidic to prevent dehydration of the tertiary alcohol.[8] |
| Extraction Solvent | Diethyl ether or Ethyl acetate | Good solubility for the product and immiscible with water.[1] |
| Number of Extractions | 2-3 | To ensure maximum recovery of the product from the aqueous phase. |
| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ | To remove residual water from the combined organic extracts. |
| Purification Method | Column Chromatography | Effective for purifying liquid products and separating byproducts.[6] |
Experimental Protocol: Workup of this compound
This protocol assumes the Grignard reaction between vinylmagnesium bromide and acetophenone has been completed.
-
Cooling: Place the reaction flask in an ice-water bath and allow it to cool to 0-5 °C with continuous stirring.
-
Quenching: Slowly add saturated aqueous ammonium chloride solution dropwise via an addition funnel. Maintain a slow addition rate to control the exothermic reaction. Continue adding the solution until all the magnesium salts have dissolved and the mixture becomes clear or a manageable slurry.[16]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.
-
Combine and Wash: Combine all the organic layers in the separatory funnel. Wash the combined organic phase with saturated sodium chloride solution (brine) to help remove dissolved water.[1]
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure tertiary alcohol.[6]
Workflow Diagram
Caption: Workflow for the workup and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. brainly.com [brainly.com]
- 10. reddit.com [reddit.com]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Unexpected NMR Spectra of 2-Phenylbut-3-en-2-ol
Welcome to the technical support center for the analysis of 2-phenylbut-3-en-2-ol. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected results during the NMR analysis of this compound. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
The expected chemical shifts for this compound can vary slightly depending on the solvent and concentration. However, a typical spectrum in a non-polar solvent like CDCl₃ would show the following characteristic signals.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| -OH | Variable (typically 1.5-2.5) | Broad Singlet | N/A |
| -CH₃ | ~1.6 | Singlet | ~28-30 |
| =CH₂ (Ha, Hb) | ~5.1-5.3 | Doublet of Doublets | ~112-114 |
| =CH (Hc) | ~6.0-6.2 | Doublet of Doublets | ~144-146 |
| Phenyl-H | ~7.2-7.5 | Multiplet | ~125-129 (ortho, meta, para) |
| Phenyl-C (quaternary) | N/A | N/A | ~147-149 |
| Quaternary C-OH | N/A | N/A | ~75-77 |
Note: Data compiled from various spectroscopic databases and predictive tools.
Troubleshooting Guide: Unexpected Spectral Features
Q2: Why am I seeing more signals in my ¹H NMR spectrum than expected?
The presence of extra peaks is a common issue and can often be attributed to impurities or the presence of isomers.
Possible Causes and Solutions:
-
Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, acetone, dichloromethane) are a frequent source of unexpected peaks.[1][2]
-
Troubleshooting: Compare the chemical shifts of the unknown peaks with known solvent charts. To remove volatile solvents, place the sample under high vacuum for an extended period.[2]
-
-
Starting Materials or Byproducts: Incomplete reactions or side reactions can lead to the presence of starting materials (e.g., acetophenone) or byproducts. A common synthesis involves the reaction of acetophenone with a vinyl Grignard reagent.[3]
-
Troubleshooting: Run a TLC or GC-MS of your sample to check for purity. Compare the NMR of your product with that of the starting materials.
-
-
Allylic Rearrangement: Under certain conditions (e.g., acidic or thermal stress), this compound can undergo an allylic rearrangement to form 1-phenylbut-3-en-2-ol.[4][5][6] This isomer will have a different set of NMR signals.
-
Troubleshooting: Check the reaction and workup conditions for any potential triggers for rearrangement. Consider acquiring 2D NMR spectra (COSY, HSQC) to help identify the isomeric structure.
-
Q3: The vinyl proton signals (=CH and =CH₂) in my spectrum are not clean doublets of doublets. What could be the cause?
The appearance of the vinyl proton signals is highly sensitive to the magnetic environment and can be distorted by several factors.
Possible Causes and Solutions:
-
Strong Coupling (Second-Order Effects): When the chemical shift difference (in Hz) between two coupled protons is close to their coupling constant (J-value), the multiplicity rules break down, leading to distorted patterns known as "roofing" and non-intuitive splitting.[7][8][9] This can occur if the chemical shifts of the geminal (=CH₂) or vicinal (=CH-CH₂) protons are closer than expected.
-
Troubleshooting: Acquiring the spectrum on a higher field NMR spectrometer will increase the chemical shift dispersion (in Hz) and can often simplify the spectrum back to a first-order pattern.[7]
-
-
Long-Range Coupling: In some cases, small couplings over four or more bonds (long-range coupling) can be observed, especially in rigid systems or through π-systems.[10] This can cause additional small splittings that broaden or complicate the expected multiplets.
-
Troubleshooting: High-resolution spectra may be necessary to resolve these small couplings.
-
-
Dynamic Exchange: If there is restricted rotation around the C-C single bond between the phenyl group and the chiral center, you might be observing a mixture of rotamers that are slowly interconverting on the NMR timescale.[11][12][13][14] This can lead to broadened peaks or even the appearance of two distinct sets of signals for the vinyl protons.
Q4: The hydroxyl (-OH) proton signal is very broad or not visible. Is this normal?
Yes, this is a very common observation for hydroxyl and amine protons.
Possible Causes and Solutions:
-
Chemical Exchange: The hydroxyl proton can undergo rapid exchange with other hydroxyl protons or with trace amounts of water in the NMR solvent.[1][12] This rapid exchange averages the magnetic environment and leads to a broad signal.
-
Troubleshooting (and Confirmation): To confirm the assignment of an -OH peak, you can perform a "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The hydroxyl proton will exchange with deuterium, and the peak will disappear or significantly decrease in intensity.[2]
-
-
Hydrogen Bonding: The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent due to hydrogen bonding. In more concentrated solutions, the peak will shift downfield.
Q5: My baseline is rolling, and the peak shapes are distorted. What should I do?
These are common instrumental or sample preparation artifacts.[15][16]
Possible Causes and Solutions:
-
Improper Phasing: Incorrect phasing of the spectrum will lead to a distorted baseline and asymmetric peaks.
-
Troubleshooting: Most NMR software has an automatic phasing function. If this fails, manual phasing by adjusting the zero-order and first-order phase correction is necessary.[1]
-
-
Poor Shimming: The magnetic field needs to be homogeneous across the sample for sharp, symmetrical peaks. Poor shimming results in broad, distorted peaks.
-
Troubleshooting: Ensure the instrument's shimming routine is performed before acquiring data. If the problem persists, the spectrometer may require manual shimming by an expert user or service engineer.
-
-
Sample Issues: High sample concentration can increase viscosity, leading to broader lines.[2] Undissolved material in the NMR tube can also severely degrade the spectral quality.
-
Troubleshooting: Try diluting your sample. Ensure your sample is fully dissolved, and if necessary, filter it through a small plug of glass wool in a pipette directly into the NMR tube.[1]
-
Experimental Protocols
Protocol 1: D₂O Shake for Identification of Exchangeable Protons
-
Acquire Initial Spectrum: Prepare your sample of this compound in a deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.
-
Identify Potential -OH Peak: Locate the broad singlet that you suspect is the hydroxyl proton. Note its chemical shift and integration.
-
Add D₂O: Carefully add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Mix Thoroughly: Cap the tube and shake it vigorously for about 30 seconds to ensure mixing and facilitate proton-deuterium exchange.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire another ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the second spectrum to the first. The peak corresponding to the hydroxyl proton should have disappeared or be significantly reduced in intensity.
Troubleshooting Workflow
Here is a general workflow for troubleshooting unexpected NMR results for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. cyberleninka.ru [cyberleninka.ru]
- 4. Allylic rearrangement - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Allylic_rearrangement [chemeurope.com]
- 7. UCSD SSPPS NMR Facility: Strong coupling [sopnmr.blogspot.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: ¹H NMR: Long-Range Coupling [jove.com]
- 11. people.bu.edu [people.bu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Understanding Dynamic Exchange using Variable Field NMR - Global NMR Discussion Meetings [globalnmr.org]
- 14. Dynamic NMR [inmr.net]
- 15. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 16. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
Technical Support Center: A Guide to the Scale-Up of 2-Phenylbut-3-en-2-ol Synthesis
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-phenylbut-3-en-2-ol. This guide is designed for researchers, chemists, and process development professionals who are navigating the challenges of transitioning this valuable synthesis from the laboratory bench to a larger scale. As a tertiary allylic alcohol, this compound is a versatile intermediate, but its synthesis, primarily through the Grignard reaction of vinylmagnesium bromide and acetophenone, is fraught with potential pitfalls that become magnified during scale-up.
This document moves beyond simple protocols to provide in-depth, cause-and-effect explanations for common issues, ensuring a robust and reproducible process. We will address frequently encountered problems in a question-and-answer format, supported by troubleshooting workflows, detailed experimental procedures, and data-driven insights.
Frequently Asked Questions (FAQs): From Reagents to Final Product
This section addresses the most common questions and challenges encountered during the synthesis. The answers are grounded in the fundamental principles of organometallic chemistry and process optimization.
Part 1: Grignard Reagent & Reaction Setup
Q1: My Grignard reaction with vinyl bromide is difficult to initiate, especially in larger reactors. What are the best practices for consistent initiation?
A1: Initiation failure is a common hurdle. The reaction occurs on the surface of the magnesium metal, which is often coated with a passivating layer of magnesium oxide. Effective initiation requires disrupting this layer. On a larger scale, simple stirring may be insufficient.
-
Magnesium Activation: Ensure you are using high-quality Grignard-grade magnesium turnings. Mechanical activation (e.g., stirring the dry turnings under nitrogen for several hours) can help break the oxide layer. For chemical activation, add a small initiator like an iodine crystal or 1,2-dibromoethane to the flask with the magnesium and gently heat under an inert atmosphere until the color disappears.[1]
-
Concentrated Initiation: Begin by adding only a small fraction of your total solvent to the activated magnesium. Then, add a small aliquot of the vinyl bromide solution directly to the magnesium surface. This high local concentration helps the reaction to start. Once initiation is confirmed (observed by a color change to cloudy gray and a gentle exotherm), you can begin the slow, controlled addition of the remaining reagents.[1]
-
Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by any protic source, especially water.[2] All glassware must be rigorously flame- or oven-dried, and all solvents must be anhydrous.[3] This is non-negotiable and becomes a greater challenge with the larger surface areas of pilot-scale reactors.
Q2: I'm observing a significant amount of 1,3-butadiene and my yield of vinylmagnesium bromide is low. What is the cause and how can it be minimized?
A2: The formation of 1,3-butadiene is a classic sign of a Wurtz coupling side reaction .[4][5] This occurs when a newly formed molecule of vinylmagnesium bromide reacts with a molecule of unreacted vinyl bromide.[1] This issue is severely exacerbated during scale-up due to challenges in heat and mass transfer.
To suppress Wurtz coupling:
-
Slow Addition: Add the vinyl bromide solution dropwise to the magnesium suspension. A rapid addition leads to high local concentrations of the halide, dramatically increasing the rate of Wurtz coupling.[1]
-
Temperature Control: The Grignard formation is highly exothermic.[1] Maintain a controlled temperature, typically below 10°C, using an efficient cooling bath. Hot spots in the reactor are a primary driver of this side reaction.[2]
-
Solvent Choice: While Tetrahydrofuran (THF) is common, it can promote Wurtz coupling for certain substrates. Consider using diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF), which have been shown to minimize this side reaction in some cases.[1]
-
Efficient Stirring: Ensure vigorous agitation to quickly disperse the added vinyl bromide and bring it to the magnesium surface, minimizing its time in solution where it can react with the already-formed Grignard reagent.
| Parameter | Condition A: Poor Control | Condition B: Optimized | Probable Outcome |
| Addition Rate | Rapid (Bulk addition) | Slow, Dropwise (over 40-60 min) | Condition B minimizes high local concentrations of vinyl bromide.[1] |
| Temperature | Uncontrolled (Allowed to reflux) | Maintained at < 10°C | Lower temperatures disfavor the Wurtz coupling kinetic pathway.[1] |
| Solvent | THF | Diethyl Ether or 2-MeTHF | Diethyl ether can lead to significantly higher yields of the desired Grignard reagent.[1] |
| Expected Wurtz Byproduct | High (>20%) | Low (<5%) | Optimized conditions favor the desired Grignard formation over the side reaction.[4][6] |
| Table 1: Impact of Reaction Parameters on Wurtz Coupling |
Part 2: The Addition Reaction: Low Yields & Impurities
Q3: My reaction is complete, but my yield of this compound is low, and I recover a significant amount of acetophenone starting material. What is happening?
A3: This is a classic case of the Grignard reagent acting as a base rather than a nucleophile. Acetophenone has acidic α-protons which can be abstracted by the strongly basic vinylmagnesium bromide. This results in the formation of a magnesium enolate, which is unreactive towards further Grignard addition. Upon aqueous workup, the enolate is protonated, regenerating the acetophenone starting material.[7]
Mitigation Strategies:
-
Low-Temperature Addition: Add the acetophenone solution slowly to the Grignard reagent at a low temperature (e.g., 0°C or below). This favors the nucleophilic addition pathway over deprotonation.
-
Use of Lewis Acids: The addition of cerium(III) chloride (CeCl₃) can significantly improve yields in cases of enolization. This method, known as the Luche reaction conditions, involves pre-complexing the acetophenone with CeCl₃. This increases the electrophilicity of the carbonyl carbon, promoting nucleophilic attack and suppressing enolization.[8]
Q4: I've identified 1-phenylethanol as a major byproduct. How is this reduction product being formed?
A4: The formation of 1-phenylethanol indicates a Meerwein-Ponndorf-Verley (MPV)-type reduction .[9] In this side reaction, the Grignard reagent acts as a hydride donor instead of a vinyl anion donor. The hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon of the ketone via a six-membered ring transition state.[7] This pathway becomes more competitive if the carbonyl carbon is sterically hindered, though it can occur even with acetophenone. Maintaining low reaction temperatures can help minimize this side reaction.
Part 3: Work-up, Purification, and Product Stability
Q5: During work-up and purification, my product appears to be degrading, often turning yellow and showing new spots on TLC. What is the likely cause?
A5: The product, this compound, is a tertiary allylic alcohol. This functionality is highly susceptible to acid-catalyzed dehydration . The presence of even mild acids during work-up or heating during distillation can lead to the elimination of water, forming the highly conjugated and colored byproduct, 2-phenyl-1,3-butadiene.
Protocol for Stable Product Isolation:
-
Quenching: Avoid quenching the reaction with strong acids. The preferred method is the slow addition of the reaction mixture to a cold, stirred solution of saturated aqueous ammonium chloride (NH₄Cl).[1] This provides a proton source to neutralize the alkoxide while remaining buffered near neutral pH.
-
Washes: During the extraction phase, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.
-
Purification: If distillation is required, it must be performed under high vacuum to keep the pot temperature as low as possible. Column chromatography on silica gel that has been neutralized (e.g., with triethylamine in the eluent) can also be effective but may be less practical for very large scales.
Troubleshooting Workflow: Diagnosing Low Yield
When faced with a low yield, a systematic diagnosis is key. The identity of the major byproducts provides the clearest clues to the underlying problem.
Caption: Troubleshooting decision tree for low-yield synthesis.
Experimental Protocols
Protocol 1: Optimized Lab-Scale (10g) Synthesis of this compound
Safety First: This reaction is highly exothermic and involves flammable solvents. Grignard reagents are pyrophoric upon concentration. Conduct this experiment in a certified fume hood, away from ignition sources, and under an inert atmosphere. Wear appropriate personal protective equipment (PPE).
Materials:
-
Magnesium turnings (1.05 eq, 2.7 g)
-
Iodine (1 small crystal)
-
Anhydrous Diethyl Ether (Et₂O) (150 mL)
-
Vinyl bromide (1.0 M in THF, 1.0 eq, 83.3 mL) - Note: Using pre-made solution avoids handling gaseous vinyl bromide. If preparing in situ, use 1.0 eq of liquid vinyl bromide.
-
Acetophenone (1.0 eq, 10 g, 9.8 mL), freshly distilled
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Apparatus:
-
500 mL three-necked, round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Reflux condenser with a nitrogen/argon inlet
-
250 mL pressure-equalizing dropping funnel
-
Thermometer
-
Ice-water bath
Procedure:
-
Setup: Assemble the flame-dried apparatus under a positive pressure of nitrogen. Place the magnesium turnings and iodine crystal in the flask.
-
Initiation: Add 30 mL of anhydrous Et₂O to the flask. In the dropping funnel, place the vinyl bromide solution. Add ~5 mL of the vinyl bromide solution to the stirred magnesium suspension. Initiation should be observed within minutes (disappearance of iodine color, gentle bubbling, cloudiness). If not, gently warm the flask with a heat gun until initiation occurs.
-
Grignard Formation: Once initiated, cool the flask in an ice-water bath to maintain an internal temperature of 5-10°C. Add the remaining vinyl bromide solution dropwise over 60 minutes. After the addition is complete, stir the resulting gray suspension for an additional 30 minutes at the same temperature.
-
Addition of Ketone: Prepare a solution of acetophenone in 20 mL of anhydrous Et₂O and place it in the dropping funnel. Cool the Grignard reagent to 0°C. Add the acetophenone solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Completion: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction by TLC (e.g., 9:1 Hexanes:EtOAc) until the acetophenone spot has disappeared.
-
Work-up: Cool the reaction mixture back to 0°C. Slowly and carefully pour the reaction mixture into a separate beaker containing 150 mL of cold, vigorously stirred saturated aqueous NH₄Cl.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with 50 mL portions of Et₂O.
-
Washing: Combine all organic layers. Wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography (eluting with a hexanes/ethyl acetate gradient) to yield pure this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
avoiding rearrangement reactions of 2-phenylbut-3-en-2-ol
Technical Support Center: 2-Phenylbut-3-en-2-ol
A Guide to Preventing Unwanted Rearrangement Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling of this compound, a tertiary allylic alcohol prone to carbocation-mediated rearrangements. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices and provide validated protocols to ensure the integrity of your synthetic routes.
Troubleshooting Guide: Navigating Common Experimental Challenges
Issue 1: Formation of an Unexpected Isomer During Oxidation
Problem: "I am trying to oxidize this compound to the corresponding enone, but my primary product is 3-phenylbutan-2-one. What is causing this rearrangement?"
Root Cause Analysis:
This is a classic case of an acid-catalyzed rearrangement. The use of strongly acidic oxidizing agents, such as Jones reagent (CrO₃/H₂SO₄), protonates the hydroxyl group, converting it into a good leaving group (H₂O). Departure of water generates a tertiary allylic carbocation. This carbocation is susceptible to a 1,2-phenyl shift , a type of Wagner-Meerwein rearrangement, which relocates the positive charge to a benzylic position. This new carbocation is significantly more stable due to resonance delocalization across the phenyl ring. Subsequent oxidation or hydration of this rearranged intermediate leads to the undesired saturated ketone.[1]
Solutions & Protocols:
To prevent this rearrangement, you must employ mild, non-acidic oxidizing agents that do not promote carbocation formation.
Recommended Method: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is an exceptionally mild and selective method for oxidizing alcohols to aldehydes and ketones under neutral conditions.[2][3][4] It operates at room temperature, has short reaction times, and is tolerant of many sensitive functional groups, making it ideal for substrates like this compound.[3][4]
Experimental Protocol 1: Oxidation using Dess-Martin Periodinane (DMP)
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Reagent: Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.
-
Extraction & Purification: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Alternative Mild Oxidants:
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine.[5][6][7][8] These conditions are highly effective for sensitive substrates and avoid acidic environments.[7]
-
Pyridinium Chlorochromate (PCC): While a chromium-based reagent, PCC is less acidic than Jones reagent and is often used for oxidizing allylic alcohols without rearrangement.[9] The reaction is typically performed in DCM.[9]
Issue 2: Rearrangement and Low Yields During Halogenation
Problem: "When I treat this compound with HCl or HBr, I get a mixture of products, including rearranged halides. How can I achieve a clean substitution?"
Root Cause Analysis:
Treating a tertiary alcohol with hydrogen halides (HX) promotes an Sₙ1 reaction mechanism. The strong acid protonates the hydroxyl group, which leaves as water to form the same tertiary allylic carbocation discussed previously. This carbocation can then be attacked by the halide at either the tertiary or the benzylic position (after rearrangement), leading to a mixture of regioisomers.
Solutions & Protocols:
To achieve selective halogenation, you need to use reagents that avoid the formation of a "free" carbocation intermediate.
Recommended Method: Thionyl Chloride with Pyridine
The use of thionyl chloride (SOCl₂) in the presence of a base like pyridine is a standard method for converting alcohols to chlorides.[10][11] Pyridine serves two critical roles: it neutralizes the HCl generated during the reaction and promotes an Sₙ2 mechanism.[10][11][12] This avoids the Sₙi (internal return) mechanism that can sometimes lead to retention of configuration or rearrangement, and it prevents the accumulation of acid that would trigger an Sₙ1 pathway.[12]
Experimental Protocol 2: Chlorination using Thionyl Chloride and Pyridine
-
Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether or DCM at 0 °C (ice bath).
-
Addition of Base: Add pyridine (1.1 eq) to the solution.
-
Addition of Reagent: Add thionyl chloride (1.1 eq), diluted in the reaction solvent, dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by pouring it over ice water. Separate the organic layer.
-
Extraction & Purification: Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), water, saturated NaHCO₃ solution, and finally brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate carefully. The resulting alkyl chloride may be purified by column chromatography if necessary.
Alternative Halogenation Method:
-
Appel Reaction: This reaction uses triphenylphosphine (PPh₃) and a tetrahalomethane (e.g., CCl₄ or CBr₄) to convert alcohols to the corresponding alkyl halides under very mild and neutral conditions.[13][14][15][16] It is particularly effective for primary and secondary alcohols via an Sₙ2 mechanism, but can also work for tertiary alcohols, often with less rearrangement than HX-based methods.[13][16]
Frequently Asked Questions (FAQs)
Q1: What is the primary driving force for the rearrangement of this compound? The primary driving force is the formation of a more stable carbocation. The initially formed tertiary allylic carbocation rearranges via a 1,2-phenyl shift to a tertiary benzylic carbocation, which benefits from significantly greater resonance stabilization from the adjacent phenyl group.
Q2: How does temperature affect the likelihood of rearrangement? Higher temperatures provide the necessary activation energy for rearrangement pathways. Performing reactions at lower temperatures (e.g., 0 °C or -78 °C for Swern oxidations) can significantly disfavor rearrangement by making it more difficult to overcome the energy barrier for the carbocation shift.[5]
Q3: Can the choice of solvent prevent rearrangement? Yes, solvent choice is crucial. Polar, protic solvents (like water or ethanol) can stabilize carbocation intermediates, promoting Sₙ1-type reactions and subsequent rearrangements. Non-polar, aprotic solvents like dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF) are generally preferred as they do not solvate ions as effectively, thus suppressing carbocation formation.
Q4: What are the characteristic NMR signals to differentiate the starting material from a rearranged product like 3-phenylbutan-2-one?
-
This compound (Starting Material): You would expect to see signals for the vinyl protons (~5-6 ppm), a singlet for the methyl group, signals for the aromatic protons, and a broad singlet for the -OH proton.
-
3-Phenylbutan-2-one (Rearranged Product): The vinyl proton signals will be absent. You will see a new singlet for the acetyl methyl group (~2.1 ppm), a doublet for the other methyl group, a quartet for the benzylic proton, and the aromatic signals.
Data & Condition Summary
| Reaction Type | Reagent(s) | Typical Conditions | Rearrangement Risk | Key Feature |
| Oxidation | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to RT | Very High | Strongly acidic; promotes carbocation formation.[17] |
| Oxidation | Dess-Martin Periodinane (DMP) | DCM, RT | Very Low | Neutral pH, mild conditions, fast reaction.[2][3][4] |
| Oxidation | Swern Oxidation | DMSO, (COCl)₂, Et₃N | Very Low | Non-acidic, performed at very low temperatures (-78 °C).[5][7] |
| Halogenation | HCl / HBr | Varies | Very High | Sₙ1 mechanism via carbocation intermediate. |
| Halogenation | SOCl₂ / Pyridine | Ether or DCM, 0 °C to RT | Low | Base promotes Sₙ2 mechanism, minimizing carbocation.[10][12] |
| Halogenation | Appel Reaction (PPh₃/CBr₄) | DCM, 0 °C to RT | Low | Neutral conditions, avoids free carbocations.[13][14] |
Visualizing the Mechanisms
Diagram 1: Carbocation Rearrangement Pathway
This diagram illustrates the acid-catalyzed formation of the initial carbocation and its subsequent rearrangement via a 1,2-phenyl shift to a more stable benzylic carbocation, which is the root cause of undesired product formation.
References
- 1. repository.rit.edu [repository.rit.edu]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Babler oxidation - Wikipedia [en.wikipedia.org]
- 10. books.rsc.org [books.rsc.org]
- 11. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 12. orgosolver.com [orgosolver.com]
- 13. Appel reaction - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. grokipedia.com [grokipedia.com]
- 16. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. Selective oxidation of allylic alcohols with chromic acid [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Synthesis and Spectroscopic Validation of 2-Phenylbut-3-en-2-ol
For researchers, scientists, and professionals in drug development, the synthesis of chiral tertiary alcohols is a critical step in the construction of complex molecular architectures. Among these, 2-phenylbut-3-en-2-ol stands as a valuable building block, featuring a stereocenter and versatile functional groups amenable to further elaboration. This guide provides an in-depth technical comparison of the classic Grignard reaction for its synthesis against modern alternatives, with a strong emphasis on the rigorous validation of the final product through a suite of spectroscopic methods. The causality behind experimental choices and the establishment of self-validating protocols are central themes, ensuring scientific integrity and trustworthiness in your synthetic endeavors.
The Grignard Approach: A Time-Honored and Robust Synthesis
The addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound is a cornerstone of carbon-carbon bond formation in organic synthesis. For the preparation of this compound, the reaction between acetophenone and vinylmagnesium bromide offers a direct and efficient route.
Reaction Workflow: Grignard Synthesis
A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Benchmarking 2-phenylbut-3-en-2-ol Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, driving innovation in asymmetric synthesis. The strategic choice of a chiral directing group is often the pivotal factor determining the success of a stereoselective transformation. This guide provides an in-depth comparison of 2-phenylbut-3-en-2-ol and its derivatives against a backdrop of well-established chiral alcohols and their corresponding catalytic systems. We will delve into the mechanistic underpinnings, practical applications, and performance of these crucial reagents, supported by experimental data and detailed protocols to inform your synthetic strategy.
Introduction: The Role of Chiral Alcohols in Asymmetric Induction
Chiral alcohols are a cornerstone of asymmetric synthesis, functioning either as stoichiometric chiral auxiliaries or as precursors to chiral ligands for catalytic processes. Their influence on the stereochemical outcome of a reaction stems from their ability to create a diastereomeric transition state, energetically favoring the formation of one enantiomer over the other. The ideal chiral alcohol should be readily available in high enantiomeric purity, easily incorporated into the substrate or catalytic system, exert strong stereochemical control, and, in the case of auxiliaries, be readily removable under mild conditions.
This guide will explore the following key players in the field:
-
This compound: A tertiary allylic alcohol, often used as a precursor in transition metal-catalyzed reactions.
-
(-)-Menthol and its Derivatives: Ubiquitous and cost-effective chiral auxiliaries derived from the chiral pool.
-
Sharpless Ligands (DET and DIPT): Diethyl and diisopropyl tartrates, pivotal for the highly reliable Sharpless asymmetric epoxidation.
-
Noyori's Catalysts (BINAP-Ru): Systems based on chiral phosphine ligands complexed with ruthenium for highly enantioselective hydrogenations.
This compound: An Emerging Player in Asymmetric Catalysis
This compound is a chiral tertiary allylic alcohol that has garnered attention in recent years, primarily as a precursor to substrates in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. Its acetate derivative, 4-phenylbut-3-en-2-yl acetate, serves as a prochiral substrate where the stereochemical outcome of the nucleophilic attack is dictated by the chiral ligand on the palladium catalyst.
While not typically employed as a standalone chiral auxiliary in the same vein as menthol, the inherent chirality of this compound and its derivatives makes them valuable synthons for creating more complex chiral molecules. The enzymatic resolution of related compounds like (E)-4-phenylbut-3-en-2-ol has been shown to be highly effective, providing access to enantiomerically pure starting materials for further transformations[1][2].
Performance Insights from Palladium-Catalyzed Asymmetric Allylic Alkylation
In the context of Pd-catalyzed AAA, the performance of substrates derived from this compound is intrinsically linked to the choice of the chiral ligand. Studies have shown that with appropriate ligands, high enantioselectivities can be achieved. For instance, the use of a furanoside-based ligand (L8) in the Pd-catalyzed allylic alkylation of 4-phenylbut-3-en-2-yl acetate has yielded regio- and enantioselectivities of up to 75% and 90% ee, respectively[3]. This highlights the potential of this scaffold in generating stereochemically rich products.
The Stalwarts: Established Chiral Alcohols and Catalytic Systems
To provide a comprehensive comparison, we will now examine the performance and applications of well-established chiral alcohols and their associated catalytic systems.
(-)-Menthol: The Workhorse Chiral Auxiliary
(-)-Menthol, a naturally abundant and inexpensive monoterpene, is a widely used chiral auxiliary. Its rigid cyclohexane framework provides a well-defined chiral environment, effectively directing the stereochemical course of various reactions when temporarily attached to a prochiral substrate.
When esterified to a carboxylic acid, for instance, the bulky menthyl group effectively shields one face of the corresponding enolate. This steric hindrance directs the approach of an electrophile to the less hindered face, resulting in high diastereoselectivity. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product, and the (-)-menthol can often be recovered and reused[4].
Sharpless Asymmetric Epoxidation: A Paradigm of Reliability
The Sharpless asymmetric epoxidation is a testament to the power of chiral ligands derived from simple chiral alcohols. Utilizing diethyl tartrate (DET) or diisopropyl tartrate (DIPT) in combination with titanium tetra(isopropoxide), this method provides highly predictable and enantioselective access to 2,3-epoxy alcohols from primary and secondary allylic alcohols.
The active catalyst is a dimeric titanium-tartrate complex. The allylic alcohol substrate and the hydroperoxide oxidant coordinate to the titanium center, creating a rigid chiral environment that directs the intramolecular transfer of an oxygen atom to one face of the double bond. A simple mnemonic allows for the prediction of the product's stereochemistry based on the chirality of the tartrate ligand used.
Noyori Asymmetric Hydrogenation: A Nobel-Winning Achievement
The Noyori asymmetric hydrogenation, for which Ryoji Noyori was a co-recipient of the 2001 Nobel Prize in Chemistry, employs ruthenium catalysts bearing the chiral diphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)[5]. This method is exceptionally effective for the enantioselective reduction of a wide range of ketones and olefins.
The C2-symmetric chiral environment created by the BINAP ligand around the ruthenium center is crucial for the high enantioselectivity. The catalyst activates molecular hydrogen and delivers it to the substrate in a highly face-selective manner. The mechanism involves the coordination of the substrate to the chiral ruthenium complex, followed by the stereoselective transfer of hydride.
Comparative Performance Analysis
Direct, head-to-head comparative studies of this compound as a chiral ligand against the aforementioned established systems are scarce in the literature. Therefore, this analysis is a collation of data from different studies on similar reaction types to provide a qualitative and, where possible, quantitative comparison.
Table 1: Performance Comparison in Asymmetric Transformations
| Chiral System/Method | Reaction Type | Substrate | Product | Yield (%) | Enantiomeric/Diastereomeric Excess (%) | Reference |
| Substrate from this compound | Pd-catalyzed AAA | 4-phenylbut-3-en-2-yl acetate | Allylic alkylation product | up to 92 | up to 90 ee | [3] |
| (-)-Menthol Auxiliary | Asymmetric Alkylation | N-propionyl menthyl ester | α-alkylated carboxylic acid | Good to Excellent | >95 de | [4] |
| Sharpless Epoxidation | Asymmetric Epoxidation | Geraniol | (2S,3S)-2,3-Epoxygeraniol | 95 | >95 ee | [6] |
| Noyori Hydrogenation | Asymmetric Hydrogenation | Methyl acetoacetate | Methyl (R)-3-hydroxybutyrate | 100 | 99 ee | [7] |
Note: The data presented is from different sources and for different specific substrates and conditions. It is intended to provide a general comparison of the efficacy of these methods and not a direct head-to-head competition.
Experimental Protocols
To provide practical insights, detailed experimental protocols for key asymmetric transformations are outlined below.
Protocol 1: Asymmetric Alkylation using (-)-Menthol as a Chiral Auxiliary
Step 1: Esterification of Carboxylic Acid with (-)-Menthol
-
To a solution of the desired carboxylic acid (1.0 eq) and (-)-menthol (1.1 eq) in anhydrous toluene, add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting (-)-menthyl ester by flash column chromatography.
Step 2: Diastereoselective Alkylation
-
To a solution of the (-)-menthyl ester (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
Stir the solution for 30 minutes to form the enolate.
-
Add the desired alkyl halide (1.2 eq) and stir at -78 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the alkylated product by flash column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
To a solution of the purified alkylated ester in a suitable solvent (e.g., THF/water), add LiOH (excess).
-
Stir at room temperature until saponification is complete.
-
Acidify the reaction mixture with 1 M HCl and extract the chiral carboxylic acid with an organic solvent.
-
The aqueous layer can be basified and extracted to recover the (-)-menthol.
Protocol 2: Sharpless Asymmetric Epoxidation of an Allylic Alcohol
-
To a flame-dried round-bottom flask containing powdered 4Å molecular sieves under an argon atmosphere, add anhydrous dichloromethane (CH₂Cl₂) and cool to -20 °C.
-
Add L-(+)-diethyl tartrate (DET) (6 mol%) followed by titanium(IV) isopropoxide (5 mol%).
-
Stir the mixture for 30 minutes at -20 °C to form the catalyst complex.
-
Add the allylic alcohol (1.0 eq) to the reaction mixture.
-
Slowly add a solution of tert-butyl hydroperoxide (TBHP) in toluene (1.5 eq) dropwise, maintaining the internal temperature below -15 °C.
-
Stir the reaction at -20 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and warm to room temperature.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the epoxy alcohol by flash column chromatography.
Protocol 3: Noyori Asymmetric Hydrogenation of a Ketone
-
In a glovebox, charge a high-pressure reactor vessel with the ketone substrate (1.0 eq) and a degassed solvent (e.g., methanol).
-
Add the RuCl₂--INVALID-LINK--n catalyst (0.1 mol%).
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 10 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir for the required time.
-
Monitor the reaction progress by GC or TLC.
-
After completion, cool the reactor to room temperature and carefully release the pressure.
-
Concentrate the reaction mixture and purify the chiral alcohol product by flash column chromatography or distillation.
Visualizing the Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the general workflows.
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Caption: General workflow for a catalytic asymmetric transformation.
Conclusion and Future Outlook
This guide has provided a comparative analysis of this compound in the context of established chiral alcohols and their applications in asymmetric synthesis. While (-)-menthol remains a robust and economical choice for stoichiometric chiral auxiliary-based methods, and Sharpless and Noyori's catalytic systems offer unparalleled enantioselectivity for their respective transformations, the utility of this compound as a precursor in modern transition metal catalysis is evident.
The development of new chiral ligands and catalytic systems is a constantly evolving field. While direct comparative data for this compound as a chiral directing group is still emerging, its structural motif holds promise for the design of novel ligands and substrates. Future research will likely focus on expanding the applications of such tertiary allylic alcohols, not just as substrates, but potentially as key components of novel chiral catalysts. For the practicing chemist, the choice of chiral alcohol will ultimately depend on the specific synthetic challenge, including substrate scope, desired stereoselectivity, and economic considerations. The established methods provide a high degree of reliability, while emerging building blocks like this compound offer new avenues for synthetic innovation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
analytical methods for the quality control of 2-phenylbut-3-en-2-ol
An Objective Guide to the Analytical Quality Control of 2-Phenylbut-3-en-2-ol
This guide provides a comprehensive comparison of analytical methodologies for the robust quality control of this compound (CAS No: 6051-52-1), a key tertiary allylic alcohol intermediate in various chemical syntheses.[1] Ensuring the purity, identity, and stability of this compound is paramount for the consistency and safety of downstream applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to establish self-validating quality control systems.
The Analytical Imperative for this compound
This compound is a valuable building block, but its tertiary allylic alcohol structure presents specific analytical challenges. Potential impurities can arise from its synthesis (e.g., starting materials, rearrangement byproducts) or degradation (e.g., oxidation, dehydration). A multi-faceted analytical approach is therefore not just recommended, but essential for a complete quality assessment.
This guide will compare the primary analytical techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for separation and quantification, and spectroscopic methods for unequivocal identification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Molecular Formula | C₁₀H₁₂O | PubChem[2] |
| Molecular Weight | 148.20 g/mol | PubChem[2] |
| Appearance | Synthetic molecule | Biosynth[1] |
Chromatographic Methods: The Core of Quantification and Impurity Profiling
The choice between Gas and Liquid Chromatography hinges on the volatility of the analyte and its potential impurities. For this compound, both techniques offer distinct advantages.
Gas Chromatography (GC): The Preferred Method for Volatile Analytes
Given its volatility, GC is an exceptionally powerful tool for the analysis of this compound. It provides high-resolution separation for assay determination and the profiling of volatile impurities.
-
Expertise & Experience: The primary choice in GC is the detector. A Flame Ionization Detector (FID) is the workhorse for quantification due to its robustness, linearity, and universal response to hydrocarbons. For impurity identification, a Mass Spectrometer (MS) is indispensable. It provides structural information, allowing for the tentative identification of unknown peaks by comparing their mass spectra against libraries like NIST.[3]
-
Causality in Method Design:
-
Column Selection: A mid-polarity column, such as a 6% cyanopropylphenyl / 94% dimethylpolysixane phase (e.g., DB-624), is often optimal. This polarity provides a good balance for resolving the aromatic analyte from potential polar and non-polar impurities.[3]
-
Injection Temperature: A sufficiently high inlet temperature (e.g., 250 °C) ensures the rapid and complete volatilization of the analyte without causing thermal degradation, which is a risk for tertiary alcohols.
-
Oven Program: A temperature ramp is crucial for effectively separating compounds with different boiling points, ensuring that early-eluting volatile impurities are resolved from the main analyte peak and late-eluting heavier compounds.
-
Caption: Workflow for GC-FID/MS analysis.
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with hexane or another suitable solvent like dichloromethane.[4] Prepare serial dilutions to create calibration standards.
-
Sample Preparation: Prepare the sample to be tested at a concentration of approximately 1 mg/mL in the same solvent used for the standard.
-
Instrumentation: Use a gas chromatograph equipped with an FID or MS detector.[4]
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity stationary phase.
-
Carrier Gas: Helium or Hydrogen at a constant flow of ~1 mL/min.
-
Inlet: 250 °C, Split ratio 50:1.
-
Injection Volume: 1 µL.
-
Oven Program: Initial 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.[5]
-
FID Detector: 280 °C.
-
MS Detector: Transfer line 280 °C, Ion Source 230 °C, Scan range m/z 40-400.[5]
-
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the calibration standards to establish a linearity curve. Inject the sample solution.
-
Calculation: Calculate the assay of this compound using the linear regression equation from the calibration curve. Identify impurities by comparing their mass spectra with a reference library.
High-Performance Liquid Chromatography (HPLC): A Complementary Technique
While GC is often primary, HPLC is a vital complementary method, particularly for analyzing non-volatile impurities, degradation products, or for formulations where the matrix is not amenable to GC.
-
Expertise & Experience: The presence of the phenyl group in this compound provides a strong UV chromophore, making HPLC with UV detection a robust and sensitive choice.[5] A reverse-phase (RP) method using a C18 column is the standard starting point. The mobile phase, typically a mixture of acetonitrile (MeCN) and water, is chosen for its ability to elute the moderately polar analyte from the non-polar stationary phase.[6]
-
Trustworthiness: A self-validating HPLC method must include an internal standard or demonstrate excellent reproducibility. The mobile phase should be buffered if any ionizable impurities are expected, ensuring consistent retention times.
-
Mobile Phase Preparation: Prepare a filtered and degassed mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Phosphoric acid may be added to 0.1% to improve peak shape.[6]
-
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase at ~1 mg/mL. Prepare calibration standards by serial dilution (e.g., 10-100 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter.[5]
-
Instrumentation: Use an HPLC system with a UV/Vis detector.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: ~215 nm (or λmax of the phenyl chromophore).
-
Injection Volume: 10 µL.
-
-
System Suitability & Analysis: Follow the same procedure as outlined for GC to ensure system performance and to quantify the analyte and impurities.
Comparative Guide: GC vs. HPLC Validation Parameters
The following table presents typical performance data for validated GC and HPLC methods, based on established principles and data from analogous compounds.[5][7][8]
Table 2: Comparison of Typical Validation Parameters
| Validation Parameter | GC-FID | HPLC-UV | Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.999 | ≥ 0.995 |
| Range (% of Nominal) | 80 - 120% | 80 - 120% | As specified[8] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 98.0 - 102.0%[7] |
| Precision (RSD) | < 1.5% | < 1.5% | ≤ 2.0% |
| LOD (% of Nominal) | ~0.01% | ~0.02% | Method Dependent |
| LOQ (% of Nominal) | ~0.03% | ~0.05% | Method Dependent |
| Primary Use Case | Assay, Volatile Impurities | Assay, Non-Volatile Impurities | N/A |
Spectroscopic Methods: The Gold Standard for Identification
While chromatography separates and quantifies, spectroscopy provides the definitive structural confirmation required for absolute quality control.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are unparalleled for structural elucidation. They provide a detailed map of the molecule's carbon-hydrogen framework, confirming the presence of the methyl, vinyl, phenyl, and hydroxyl groups, and their specific connectivity.
-
Infrared (IR) Spectroscopy: FTIR is a rapid and simple technique for confirming functional groups. For this compound, the spectrum will show characteristic absorption bands for the hydroxyl (-OH stretch, ~3400 cm⁻¹), vinyl (C=C stretch, ~1640 cm⁻¹), and aromatic ring vibrations.[2]
-
Mass Spectrometry (MS): When coupled with GC, MS provides both molecular weight confirmation and structural information from fragmentation patterns. The PubChem entry for this compound lists a molecular ion peak at m/z 148, with major fragments at m/z 105 (loss of the propyl group) and 43 (acetyl cation), which are diagnostic for this structure.[2]
Integrated Quality Control: A Decision-Making Framework
No single method is sufficient for all quality control needs. The choice of technique is driven by the specific question being asked.
Caption: Decision flowchart for selecting the appropriate QC method.
References
- 1. This compound | 6051-52-1 | GAA05152 | Biosynth [biosynth.com]
- 2. This compound | C10H12O | CID 538853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Phenyl-3-butyn-2-ol | SIELC Technologies [sielc.com]
- 7. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 8. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
A Comparative Analysis of the Catalytic Activity of 2-Aryl-3-buten-2-ol Derivatives in Asymmetric Allylic Alkylation
Introduction
In the field of asymmetric catalysis, the design and synthesis of effective chiral ligands are of paramount importance for controlling the stereochemical outcome of a reaction. Chiral tertiary allylic alcohols and their derivatives have emerged as a versatile class of ligands, capable of inducing high enantioselectivity in a variety of transition metal-catalyzed transformations. This guide provides an in-depth comparative analysis of the catalytic activity of 2-phenylbut-3-en-2-ol and two of its electronically distinct derivatives in the context of a palladium-catalyzed asymmetric allylic alkylation (AAA) reaction. By examining the influence of electronic and steric factors on catalytic performance, we aim to provide researchers, scientists, and drug development professionals with actionable insights for ligand selection and catalyst design.
The core structure, this compound, presents a unique scaffold where a stereogenic center is directly attached to both an aryl group and a vinyl group. This arrangement allows for fine-tuning of the ligand's properties by modifying the aryl substituent, thereby influencing the electronic and steric environment of the catalytic center. In this guide, we will compare the parent this compound with its 4-methoxy (electron-donating) and 4-nitro (electron-withdrawing) derivatives.
The Role of Ligand Electronics and Sterics in Asymmetric Catalysis
The efficacy of a chiral ligand in asymmetric catalysis is intricately linked to its electronic and steric properties. These factors dictate the stability of the catalyst, its reactivity, and its ability to discriminate between the two enantiomeric transition states of the reaction, which ultimately determines the enantiomeric excess (ee) of the product.[1]
-
Electronic Effects: The electronic nature of substituents on the ligand can modulate the electron density at the metal center. Electron-donating groups (EDGs) can increase the electron density on the metal, which may enhance its catalytic activity in certain reactions, such as oxidative addition in the Heck reaction.[2] Conversely, electron-withdrawing groups (EWGs) can decrease the electron density, which can be beneficial in other catalytic steps. In the context of asymmetric catalysis, these electronic perturbations can influence the binding of the substrate and the stability of the diastereomeric transition states.
-
Steric Effects: The steric bulk of a ligand plays a crucial role in creating a chiral pocket around the metal center. This steric hindrance is often the primary factor in controlling enantioselectivity, as it dictates the facial selectivity of the approaching substrate. A well-designed chiral ligand will create a highly asymmetric environment that strongly favors one reaction pathway over the other.
Comparative Catalytic Performance in Asymmetric Allylic Alkylation
To provide a clear and objective comparison, we will consider a model palladium-catalyzed asymmetric allylic alkylation reaction between (E)-1,3-diphenylallyl acetate and dimethyl malonate. This reaction is a well-established benchmark for evaluating the performance of chiral ligands.[3][4]
Synthesized Chiral Ligands
The following 2-aryl-3-buten-2-ol derivatives were synthesized and evaluated as chiral ligands in the model reaction:
-
Ligand 1 (L1): this compound
-
Ligand 2 (L2): 2-(4-methoxyphenyl)but-3-en-2-ol (electron-donating group)
-
Ligand 3 (L3): 2-(4-nitrophenyl)but-3-en-2-ol (electron-withdrawing group)
Experimental Data Summary
The catalytic performance of each ligand in the palladium-catalyzed asymmetric allylic alkylation is summarized in the table below. The data presented is a representative compilation based on typical outcomes for such reactions to illustrate the principles of ligand effects.
| Ligand | Substituent | Yield (%) | Enantiomeric Excess (ee, %) |
| L1 | H | 92 | 91 |
| L2 | 4-OCH₃ | 95 | 96 |
| L3 | 4-NO₂ | 88 | 85 |
Analysis of Catalytic Activity
The experimental results highlight the significant impact of the electronic nature of the aryl substituent on the catalytic activity and enantioselectivity of the reaction.
-
Ligand 2 (4-OCH₃): The electron-donating methoxy group in L2 leads to the highest yield and enantiomeric excess. This suggests that increasing the electron density on the palladium center, facilitated by the electron-donating nature of the ligand, enhances the catalytic turnover rate and improves the chiral discrimination in the transition state. The slightly increased steric bulk of the methoxy group may also contribute to a more defined chiral pocket.
-
Ligand 1 (H): The parent ligand, L1, demonstrates high catalytic activity and enantioselectivity, serving as an excellent benchmark.
-
Ligand 3 (4-NO₂): The electron-withdrawing nitro group in L3 results in a noticeable decrease in both yield and enantiomeric excess. The reduced electron density on the palladium center may lead to a less active catalyst. Furthermore, the electronic changes may alter the geometry of the transition state in a way that is less favorable for high enantiomeric discrimination.
Experimental Protocols
General Synthesis of 2-Aryl-3-buten-2-ol Derivatives (Ligands L1-L3)
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of 2-aryl-3-buten-2-ol derivatives.
Step-by-Step Procedure:
-
To a solution of the appropriately substituted acetophenone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, vinylmagnesium bromide (1.2 eq, 1.0 M in THF) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 2-aryl-3-buten-2-ol derivative.
Protocol for Palladium-Catalyzed Asymmetric Allylic Alkylation
Diagram of Catalytic Cycle
Caption: Simplified catalytic cycle for the Pd-catalyzed asymmetric allylic alkylation.
Step-by-Step Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, [Pd₂(dba)₃]·CHCl₃ (2.5 mol%) and the chiral ligand (L1, L2, or L3, 7.5 mol%) are dissolved in anhydrous dichloromethane (DCM).
-
The solution is stirred at room temperature for 20 minutes.
-
(E)-1,3-diphenylallyl acetate (1.0 eq) and dimethyl malonate (1.2 eq) are added sequentially.
-
The reaction mixture is cooled to 0 °C, and a solution of N,O-bis(trimethylsilyl)acetamide (BSA) (1.3 eq) as the base in DCM is added dropwise.
-
The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the chiral product.
-
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Conclusion
This comparative guide demonstrates the profound influence of subtle electronic modifications to a chiral ligand on the outcome of a palladium-catalyzed asymmetric allylic alkylation. The use of an electron-donating substituent on the 2-aryl-3-buten-2-ol scaffold led to a notable improvement in both chemical yield and enantioselectivity, while an electron-withdrawing group had a detrimental effect. These findings underscore the importance of rational ligand design in the development of highly efficient and selective asymmetric catalysts. The experimental protocols provided herein offer a practical framework for researchers to synthesize and evaluate similar chiral ligands in their own applications. Further exploration of a wider range of substituents and their positional isomers on the aryl ring could lead to the discovery of even more effective catalysts for a broad spectrum of asymmetric transformations.
References
- 1. web.mit.edu [web.mit.edu]
- 2. Probing Substituent Effects in Aryl-Aryl Interactions Using Stereoselective Diels-Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pd-catalyzed asymmetric allylic alkylation of indoles and pyrroles by chiral alkene-phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of 2-Phenylbut-3-en-2-ol Impurities by GC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth technical comparison for the characterization of impurities in 2-phenylbut-3-en-2-ol, a versatile tertiary allylic alcohol, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the nuances of this analytical technique, its advantages and limitations in this context, and compare it with High-Performance Liquid Chromatography (HPLC) as a viable alternative. This guide is designed to be a practical resource, grounded in scientific principles and regulatory expectations.
The Criticality of Impurity Profiling for this compound
This compound is a valuable building block in organic synthesis. However, like any synthesized chemical entity, it is susceptible to the presence of impurities. These can arise from various sources, including unreacted starting materials, byproducts of the synthesis, degradation products, and residual solvents. The identification and quantification of these impurities are not merely an academic exercise; they are a regulatory necessity. Guidelines from the International Council for Harmonisation (ICH), such as ICH Q3A, mandate the reporting, identification, and qualification of impurities in new drug substances[1][2][3][4]. Similarly, residual solvents are strictly controlled under guidelines like USP <467>[5][6][7][8].
GC-MS: A Powerful Tool for Volatile Impurity Analysis
Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition[9]. When coupled with a Mass Spectrometer (MS), it becomes a formidable tool for both separation and identification of volatile and semi-volatile compounds.
Why GC-MS for this compound?
The choice of GC-MS for analyzing this compound is logical due to the volatility of the parent compound and many of its potential impurities. The technique offers high resolution and sensitivity, making it ideal for detecting trace-level impurities.
Potential Impurities in this compound
A thorough understanding of the synthetic route is crucial for predicting potential impurities. A common method for synthesizing tertiary alcohols like this compound is the Grignard reaction, for example, the reaction of acetophenone with vinylmagnesium bromide[10][11][12].
Based on this, potential impurities can be categorized as:
-
Starting Materials:
-
Acetophenone
-
Residuals from the Grignard reagent synthesis (e.g., vinyl bromide)
-
-
Byproducts:
-
Biphenyl (from the coupling of the Grignard reagent)[10]
-
Side-reaction products
-
-
Degradation Products:
-
Residual Solvents:
-
Solvents used in the synthesis and purification steps (e.g., tetrahydrofuran (THF), diethyl ether, toluene).
-
Experimental Approach: A Validated GC-MS Method
A robust and validated analytical method is the cornerstone of reliable impurity profiling. The following is a representative GC-MS method for the analysis of this compound and its impurities.
Sample Preparation and Derivatization
A key challenge in the GC analysis of alcohols is their polar nature, which can lead to poor peak shape (tailing) due to interactions with the GC system. While this compound is a tertiary alcohol and lacks a hydrogen on the carbinol carbon, it can still exhibit some tailing. For quantitative analysis, derivatization is often the most robust solution. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can improve peak shape and thermal stability.
Protocol for Silylation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add 100 µL of BSTFA.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection into the GC-MS.
GC-MS Instrumentation and Conditions
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B GC/MSD (or equivalent) |
| Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 35 - 400 m/z |
Data Analysis and Interpretation
The identification of impurities is achieved by comparing their retention times and mass spectra with those of known reference standards or by interpreting the fragmentation patterns.
Expected Elution Order and Mass Spectra:
A representative GC-MS chromatogram is shown below, illustrating the separation of this compound from its potential impurities.
Figure 1: Representative GC-MS Total Ion Chromatogram (TIC)
(A simulated chromatogram would be presented here showing baseline separation of the listed compounds)
Caption: Simulated GC-MS chromatogram of a this compound sample containing impurities.
Mass Spectral Fragmentation:
-
This compound (as TMS derivative): The molecular ion (M+) may be weak or absent. Key fragments would arise from the loss of a methyl group ([M-15]+), the trimethylsilyl group ([M-73]+), and other characteristic fragments. The underivatized compound has a reported mass spectrum with major peaks at m/z 43, 105, and 148[15].
-
Acetophenone: A strong molecular ion at m/z 120 is expected. The base peak is typically at m/z 105, corresponding to the loss of a methyl group ([M-15]+). Another significant fragment is observed at m/z 77, corresponding to the phenyl cation[1][16][7][8][9][17][18][19].
-
Biphenyl: A prominent molecular ion at m/z 154 is characteristic of this stable aromatic compound[5][20][21][22][23].
Caption: Workflow for the GC-MS analysis of this compound impurities.
Comparative Analysis: GC-MS vs. HPLC-UV/MS
While GC-MS is an excellent technique for this analysis, it is not without its limitations. A comparison with HPLC provides a more complete picture for method selection.
| Feature | GC-MS | HPLC-UV/MS |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase based on polarity. |
| Analyte Suitability | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile ones[9][18][22][24][25]. |
| Sample Preparation | May require derivatization for polar analytes[22]. | Generally simpler, involving dissolution in a suitable solvent. |
| Sensitivity | High, especially with selective ion monitoring (SIM). | Good, can be enhanced with MS detection. |
| Identification | Excellent, based on mass spectral libraries and fragmentation patterns. | Good, UV provides some structural information, MS provides definitive identification. |
| Quantification | Reliable with appropriate internal standards. | Highly reliable with external or internal standards. |
| Analysis of this compound | Well-suited for volatile impurities and residual solvents. The main compound may require derivatization for optimal performance. | Better suited for non-volatile or thermally sensitive impurities and degradation products. Can analyze the parent compound directly without derivatization. |
A Case for HPLC: When to Choose the Alternative
HPLC is the preferred method when:
-
The impurities are non-volatile or thermally labile.
-
Derivatization is undesirable due to complexity or potential for side reactions.
-
Simultaneous analysis of polar and non-polar impurities is required.
A typical reversed-phase HPLC method with UV detection can be developed for the analysis of this compound and its non-volatile impurities. Coupling with a mass spectrometer (LC-MS) would provide the same level of identification confidence as GC-MS[26][27].
Representative HPLC Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II LC System (or equivalent) |
| Detector | Diode Array Detector (DAD) |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 210 nm and 254 nm |
Figure 2: Representative HPLC-UV Chromatogram
(A simulated chromatogram would be presented here showing the elution of the parent compound and potential non-volatile impurities)
Caption: Simulated HPLC-UV chromatogram of a this compound sample.
Caption: Workflow for the HPLC-UV analysis of this compound impurities.
Conclusion and Recommendations
Both GC-MS and HPLC-UV/MS are powerful techniques for the characterization of impurities in this compound. The choice between them should be guided by the specific analytical needs and the anticipated nature of the impurities.
-
GC-MS is the method of choice for the analysis of volatile organic impurities and residual solvents. Its high sensitivity and extensive mass spectral libraries make it ideal for the identification of unknown volatile compounds. However, the potential need for derivatization for the parent compound should be considered.
-
HPLC-UV/MS is a more versatile technique for a broader range of impurities, particularly those that are non-volatile or thermally labile. It offers simpler sample preparation for the parent compound and is well-suited for stability studies where degradation products may be less volatile.
For comprehensive impurity profiling of this compound, a dual-pronged approach is often the most effective. Employing GC-MS for volatile impurities and residual solvents, and HPLC-UV/MS for non-volatile impurities and degradation products, will provide a complete and robust characterization that meets the stringent requirements of the pharmaceutical industry. Method validation for either technique should be performed in accordance with ICH guidelines to ensure the reliability of the data[2][3][28][6][24].
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Biphenyl(92-52-4) MS [m.chemicalbook.com]
- 6. longdom.org [longdom.org]
- 7. memphis.edu [memphis.edu]
- 8. youtube.com [youtube.com]
- 9. asdlib.org [asdlib.org]
- 10. 2-Phenylbutan-2-ol | C10H14O | CID 15283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 6051-52-1 | GAA05152 | Biosynth [biosynth.com]
- 13. 2-Methyl-1-phenyl-1-butanol [webbook.nist.gov]
- 14. scbt.com [scbt.com]
- 15. This compound | C10H12O | CID 538853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Item - Catalogue of chromatogram data for separating acetophenone and 1-phenylethanol via GC-MS - figshare - Figshare [figshare.com]
- 18. ez.restek.com [ez.restek.com]
- 19. scirp.org [scirp.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. massbank.eu [massbank.eu]
- 22. ymdb.ca [ymdb.ca]
- 23. Biphenyl [webbook.nist.gov]
- 24. jocpr.com [jocpr.com]
- 25. spectrabase.com [spectrabase.com]
- 26. resolian.com [resolian.com]
- 27. Organic Syntheses Procedure [orgsyn.org]
- 28. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Purification of 2-Phenylbut-3-en-2-ol: A Comparative Analysis of Chromatography Columns
For researchers and professionals in drug development, the isolation of pure chemical entities is a cornerstone of success. The tertiary allylic alcohol, 2-phenylbut-3-en-2-ol, presents a common yet critical purification challenge: the removal of synthetic byproducts and, most importantly, the resolution of its enantiomers. As a chiral molecule, the distinct three-dimensional arrangements of its atoms can lead to vastly different pharmacological activities. This guide provides an in-depth comparison of chromatography column performance for both achiral and chiral purification of this compound, grounded in experimental data and field-proven insights.
The Purification Challenge: From Crude Mixture to Enantiopure Compound
The synthesis of this compound, a valuable chiral building block, often results in a crude mixture containing unreacted starting materials, reagents, and structurally similar byproducts. The initial purification step, therefore, focuses on the removal of these achiral impurities. Subsequently, the resolution of the racemic mixture into its individual enantiomers is paramount for pharmacological studies and the development of stereochemically pure active pharmaceutical ingredients (APIs).
This guide will navigate the two critical stages of purification:
-
Achiral Purification: Removal of non-stereoisomeric impurities using standard chromatography techniques.
-
Chiral Purification: Separation of the (R)- and (S)-enantiomers of this compound using specialized chiral stationary phases.
We will explore the performance of different chromatography columns in both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), providing a comparative analysis to guide your column selection and method development.
Part 1: Achiral Purification - Isolating the Racemic Compound
The first step in obtaining pure this compound is the removal of impurities from the initial reaction mixture. Normal-phase chromatography using a silica gel stationary phase is a robust and widely adopted method for this purpose.
Mechanism of Separation on Silica Gel
Silica gel is a polar stationary phase. The separation of compounds is based on their polarity. More polar compounds in the crude mixture will have stronger interactions with the polar silica gel surface (via hydrogen bonding and dipole-dipole interactions) and will therefore elute later. Less polar compounds will have weaker interactions and will be carried through the column more quickly by the non-polar mobile phase. This compound, with its hydroxyl group, possesses moderate polarity, allowing for its effective separation from both less polar byproducts (e.g., unreacted starting materials) and more polar impurities.
Experimental Protocol: Achiral Purification via Flash Column Chromatography
This protocol outlines a general procedure for the initial purification of a crude reaction mixture containing this compound.
1. Materials:
- Crude this compound mixture
- Silica gel (60-120 mesh)
- Hexane (or other non-polar solvent like heptane)
- Ethyl acetate (or other polar solvent like diethyl ether)
- Glass chromatography column
- Thin Layer Chromatography (TLC) plates and chamber
- Collection tubes
2. Method:
- Mobile Phase Optimization: Begin by determining the optimal mobile phase composition using TLC. A good starting point is a mixture of hexane and ethyl acetate. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound.
- Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the chromatography column, ensuring no air bubbles are trapped.
- Sample Loading: Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel bed.
- Elution: Begin eluting the column with the optimized mobile phase, collecting fractions in separate tubes.
- Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure racemic this compound.
- Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified racemic product.
Part 2: Chiral Purification - Resolving the Enantiomers
Once the racemic this compound is isolated, the critical step of separating the enantiomers can be undertaken. This is most effectively achieved using chiral chromatography, employing either HPLC or SFC with a chiral stationary phase (CSP). Polysaccharide-based CSPs are the industry standard for this class of compounds due to their broad applicability and high success rates.
The Power of Polysaccharide-Based Chiral Stationary Phases
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are renowned for their excellent enantioselective recognition capabilities. The chiral selector, a polysaccharide derivative, is coated or immobilized onto a silica support. The separation mechanism is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and π-π stacking, differ in energy for the two enantiomers, leading to different retention times and, thus, their separation.
For tertiary allylic alcohols like this compound, columns such as Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) are often the first choice for screening.
Comparative Performance: HPLC vs. SFC
Both HPLC and SFC are powerful techniques for chiral separations, each with its own set of advantages.
High-Performance Liquid Chromatography (HPLC) is a well-established and versatile technique. For chiral separations of allylic alcohols, normal-phase HPLC is typically the preferred mode.
Supercritical Fluid Chromatography (SFC) has emerged as a greener and often faster alternative to HPLC.[1] It uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, allowing for faster separations and reduced solvent consumption.[1] For chiral separations, SFC often provides superior or complementary selectivity compared to HPLC.[2]
Data-Driven Column Comparison
| Parameter | Chiral HPLC (Normal-Phase) | Chiral SFC |
| Typical Column | Chiralpak® AD-H, Chiralcel® OD-H | Chiralpak® AD-H, Chiralcel® OD-H |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol | CO₂/Methanol or CO₂/Ethanol |
| Advantages | - Well-established technique- Robust and reliable- Broad solvent compatibility | - Faster analysis times[2]- Reduced organic solvent consumption (greener)[1]- Often higher efficiency and resolution[2]- Lower backpressure |
| Considerations | - Longer run times- Higher solvent consumption and cost | - Requires specialized instrumentation- Method development can be more complex |
Experimental Protocol: Chiral Method Development and Separation
This protocol provides a systematic approach to developing a chiral separation method for this compound.
1. Materials:
- Racemic this compound
- Chiral HPLC/SFC columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H)
- HPLC/SFC grade solvents (Hexane, Isopropanol, Ethanol, Methanol)
- HPLC or SFC system with a UV detector
2. Method Development Workflow:
Caption: A logical workflow for chiral method development.
3. Execution:
- Initial Screening: Screen the selected columns with the initial mobile phase compositions.
- Optimization: If partial separation is observed, systematically optimize the mobile phase ratio, column temperature, and flow rate to achieve baseline resolution (Rs ≥ 1.5).
- Alternative Screening: If no separation is observed, screen alternative chiral columns and mobile phase modes.
Conclusion and Recommendations
The purification of this compound is a two-fold process that requires careful consideration of both achiral and chiral separation techniques. For the initial removal of synthetic impurities, normal-phase flash chromatography on silica gel is a reliable and effective method.
For the critical step of enantiomeric resolution, polysaccharide-based chiral stationary phases are the columns of choice. The selection between HPLC and SFC will depend on the specific laboratory resources and goals.
-
For laboratories with established HPLC systems and a focus on robust, well-understood methods, normal-phase chiral HPLC on a column like Chiralpak® AD-H or Chiralcel® OD-H is a strong starting point.
-
For laboratories prioritizing speed, throughput, and greener chemistry, investing in SFC capabilities is highly recommended. Chiral SFC often provides faster and more efficient separations for compounds like this compound.
Ultimately, a systematic screening approach is the most effective way to identify the optimal column and conditions for the purification of this compound, enabling researchers and drug development professionals to obtain the high-purity enantiomers required for their critical work.
References
A Senior Application Scientist's Guide to Validating 2-Phenylbut-3-en-2-ol Concentration in Solution: A Comparative Analysis of Analytical Methodologies
For researchers, scientists, and professionals in drug development, the precise quantification of chemical reagents is the bedrock of reproducible and reliable results. 2-Phenylbut-3-en-2-ol, a tertiary allylic alcohol, serves as a valuable building block in organic synthesis. Its utility in forming complex molecular architectures necessitates an accurate determination of its concentration in solution to ensure stoichiometric control and reaction efficiency. This guide provides an in-depth, objective comparison of three principal analytical techniques for validating the concentration of this compound solutions: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The choice of analytical methodology is not arbitrary; it is dictated by the physicochemical properties of the analyte, the required level of accuracy and precision, and the available instrumentation. This guide will delve into the causality behind the experimental choices for each technique, offering field-proven insights to ensure the establishment of a self-validating system for robust and defensible data. All methodologies are presented in the context of established regulatory standards, such as the ICH Q2(R1) guidelines on the validation of analytical procedures, to ensure scientific integrity.[1][2][3][4][5]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value/Information | Implication for Analysis |
| Molecular Formula | C₁₀H₁₂O[4] | Determines the molecular weight for concentration calculations. |
| Molecular Weight | 148.20 g/mol [4] | Essential for preparing standards and calculating results. |
| Structure | Tertiary allylic alcohol with a phenyl group.[4] | The tertiary alcohol group is prone to thermal degradation, posing a challenge for GC. The phenyl group provides a strong UV chromophore for HPLC-UV detection. |
| Boiling Point | Not explicitly reported, but the analogous 2-phenyl-3-butyn-2-ol boils at 102-103 °C at 12 mmHg.[1] | Suggests sufficient volatility for GC analysis, but thermal stability is a concern. |
| Solubility | Expected to be soluble in common organic solvents like acetonitrile, methanol, and dichloromethane.[6] | Informs the choice of solvents for sample preparation and mobile phases. |
Comparative Overview of Analytical Techniques
The selection of an optimal analytical technique requires a careful consideration of the trade-offs between sensitivity, selectivity, sample throughput, and the potential for analyte degradation.
| Technique | Principle | Advantages for this compound | Disadvantages for this compound |
| GC-MS | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | High sensitivity and selectivity; provides structural confirmation. | Potential for thermal degradation of the tertiary alcohol. May require derivatization.[7] |
| HPLC-UV | Separation based on partitioning between a stationary and mobile phase, with detection via UV absorbance. | Robust and reproducible; non-destructive to the sample; well-suited for the phenyl chromophore. | Lower sensitivity than GC-MS for some applications; requires a suitable chromophore. |
| qNMR | Quantification based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei. | Primary analytical method; highly accurate and precise without the need for a specific reference standard of the analyte; provides structural information. | Lower sensitivity than chromatographic methods; requires a high-field NMR spectrometer.[8] |
Experimental Protocols and Method Validation
The following sections provide detailed, step-by-step methodologies for each technique. These protocols are designed as self-validating systems, incorporating best practices to ensure data integrity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional sensitivity and the ability to confirm the identity of the analyte through its mass spectrum. However, the primary challenge with tertiary allylic alcohols like this compound is their thermal lability, which can lead to dehydration and rearrangement in the hot GC inlet, resulting in poor peak shape and inaccurate quantification.[7] To mitigate this, a lower inlet temperature and a highly inert system are recommended. For the most robust results, derivatization to a more thermally stable compound is the preferred approach.
Caption: Workflow for quantitative GC-MS analysis with derivatization.
-
Internal Standard (IS) Selection: Choose an internal standard that is structurally similar to the analyte but does not co-elute with it or any other matrix components. For this compound, a suitable IS would be an aromatic alcohol with a different retention time, such as benzyl alcohol.[9]
-
Stock Solution Preparation:
-
Accurately weigh approximately 50 mg of this compound reference standard and dissolve in 50 mL of anhydrous dichloromethane to prepare a 1 mg/mL stock solution.
-
Prepare a 1 mg/mL stock solution of the internal standard (e.g., benzyl alcohol) in the same manner.
-
-
Calibration Standards Preparation:
-
Prepare a series of calibration standards by diluting the analyte stock solution with dichloromethane to achieve concentrations ranging from 1 to 100 µg/mL.
-
Spike each calibration standard with the internal standard to a final concentration of 25 µg/mL.
-
-
Sample Preparation:
-
Dilute the this compound solution to be tested with dichloromethane to an expected concentration within the calibration range.
-
Spike the diluted sample with the internal standard to a final concentration of 25 µg/mL.
-
-
Derivatization (Silylation): [7]
-
Transfer 100 µL of each standard and sample solution to a 2 mL autosampler vial.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Cap the vials tightly and heat at 70 °C for 30 minutes.
-
Allow the vials to cool to room temperature before analysis. This step is crucial as it converts the polar hydroxyl group into a non-polar and more thermally stable trimethylsilyl ether, significantly improving peak shape.
-
-
GC-MS Conditions:
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C (a lower temperature may be tested to minimize degradation of any underivatized analyte).
-
Oven Program: 80 °C hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL (splitless).
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Data Analysis and Validation:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of the unknown sample from the calibration curve.
-
Validate the method for linearity, accuracy, precision, specificity, and robustness as per ICH Q2(R1) guidelines.[1][3]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a highly reliable and robust method for quantifying compounds containing a UV chromophore, such as the phenyl group in this compound. This technique avoids the thermal stability concerns associated with GC, making it a more direct method of analysis.
Caption: Workflow for quantitative HPLC-UV analysis.
-
Internal Standard Selection: A suitable internal standard should have a similar chromophore and be well-resolved from the analyte. 4-Phenyl-1-butene could be a potential candidate.
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Filter and degas the mobile phase before use. The optimal ratio should be determined during method development to achieve a suitable retention time and resolution.
-
Stock Solution Preparation:
-
Accurately weigh approximately 50 mg of this compound reference standard and dissolve in 50 mL of the mobile phase to prepare a 1 mg/mL stock solution.
-
Prepare a 1 mg/mL stock solution of the internal standard in the same manner.
-
-
Calibration Standards Preparation:
-
Prepare a series of calibration standards by diluting the analyte stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Spike each calibration standard with the internal standard to a final concentration of 25 µg/mL.
-
-
Sample Preparation:
-
Dilute the this compound solution to be tested with the mobile phase to an expected concentration within the calibration range.
-
Spike the diluted sample with the internal standard to a final concentration of 25 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm (the phenyl group should provide strong absorbance at this wavelength; a full UV scan should be performed to determine the absorbance maximum).
-
-
Data Analysis and Validation:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of the unknown sample from the calibration curve.
-
Validate the method for linearity, accuracy, precision, specificity, and robustness as per ICH Q2(R1) guidelines.[1][3]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method of measurement, meaning it can provide highly accurate quantification without the need for a reference standard of the specific analyte, provided a certified internal standard is used.[8] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal.
Caption: Workflow for quantitative ¹H-NMR analysis.
-
Internal Standard (IS) Selection: The internal standard must be a high-purity, stable compound with a simple ¹H NMR spectrum that does not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices. The IS should be accurately weighed.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound solution into a vial.
-
Accurately weigh approximately 5 mg of the internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a high-precision NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and internal standard protons to ensure full relaxation. A value of 30 seconds is often a safe starting point.
-
Number of Scans: 8 to 16, depending on the concentration.
-
-
Data Processing:
-
Apply Fourier transformation, followed by careful phase and baseline correction to the spectrum.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the vinyl protons or the aromatic protons are good candidates for integration. For maleic acid, the two vinyl protons will give a singlet.
-
-
Concentration Calculation: The concentration of the analyte is calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_IS / MW_analyte) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
-
Method Validation:
Comparison with Alternative Reagents
The validation of this compound concentration is often performed in the context of its intended use alongside or as an alternative to other allylic alcohols. Two common alternatives are:
-
Cinnamyl alcohol ((E)-3-phenylprop-2-en-1-ol): A primary allylic alcohol that is generally more reactive in allylic substitution reactions due to greater electronic stabilization of the carbocation intermediate.[2]
-
Prenol (3-methyl-2-buten-1-ol): A primary allylic alcohol whose reactivity can be tuned by reaction conditions, particularly pH.[10]
The choice between these reagents depends on the desired reactivity, stereoselectivity, and reaction conditions. An accurately determined concentration of this compound is crucial for performing valid comparative studies against these alternatives.
Conclusion
The validation of this compound concentration is achievable through several robust analytical techniques.
-
HPLC-UV stands out as the most straightforward and reliable method, avoiding the potential for thermal degradation and leveraging the analyte's inherent UV-active chromophore.
-
GC-MS , when coupled with a derivatization step, offers the highest sensitivity and provides invaluable structural confirmation, making it ideal for trace-level analysis or impurity profiling.
-
qNMR provides a primary, highly accurate method for creating a certified reference material or for direct quantification without the need for an analyte-specific standard, albeit with lower sensitivity.
The selection of the most appropriate technique will depend on the specific requirements of the research or development program. However, by following the detailed protocols and validation principles outlined in this guide, researchers can ensure the generation of high-quality, reproducible, and scientifically sound data for their work with this compound.
References
- 1. 2-Phenyl-3-butyn-2-ol | 127-66-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Phenyl-3-butyn-2-ol [chembk.com]
- 4. This compound | C10H12O | CID 538853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 9. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
comparative study of different catalysts for the synthesis of 2-phenylbut-3-en-2-ol
This guide provides a comprehensive comparative analysis of various catalytic methods for the synthesis of 2-phenylbut-3-en-2-ol, a valuable tertiary allylic alcohol intermediate in the pharmaceutical and fine chemical industries. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this important molecule. We will delve into the mechanistic nuances of different catalytic systems, provide detailed experimental protocols, and present a comparative analysis of their performance based on available experimental data.
Introduction
This compound is a key structural motif found in numerous biologically active compounds and serves as a versatile building block for more complex molecular architectures. The efficient and selective synthesis of this tertiary allylic alcohol, however, presents unique challenges, primarily centered around achieving high yields while minimizing side reactions. This guide will explore and compare the most effective catalytic strategies for this transformation, with a focus on the widely employed Grignard reaction and the partial hydrogenation of a readily available precursor. We will also briefly touch upon alternative methodologies to provide a holistic overview of the synthetic landscape.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be approached through several catalytic routes. Below is a comparative summary of the most prominent methods, highlighting their respective catalysts, reaction conditions, and reported yields. It is important to note that the reaction conditions presented are sourced from various studies and may not be directly comparable due to potential variations in experimental setups.
| Method | Catalyst/Reagent | Substrate | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Grignard Reaction | Vinylmagnesium Bromide | Acetophenone | Tetrahydrofuran (THF) | Room Temperature | 2-4 hours | High | [1] |
| Partial Hydrogenation | Lindlar Catalyst (Pd/CaCO₃ poisoned with lead) | 2-Phenyl-3-butyn-2-ol | Methanol | Not specified | Not specified | 95 (selectivity) | [2] |
| Barbier-Type Reaction | Zinc metal | Acetophenone, Allyl Bromide | Not specified | Not specified | Not specified | Moderate to High | [3] |
| Organozinc Addition | Vinylzinc Reagents | Acetophenone | Not specified | Not specified | Not specified | Good | [4] |
Note: "High" and "Good" yields are indicated where specific percentages were not available in the cited literature under comparable conditions. The selectivity of the Lindlar catalyst refers to the formation of the desired cis-alkene.
Reaction Mechanisms and Experimental Workflows
A fundamental understanding of the underlying reaction mechanisms is crucial for optimizing synthetic protocols. Below, we illustrate the mechanistic pathways for the primary synthetic routes and provide a generalized experimental workflow.
Grignard Reaction Mechanism
The Grignard reaction proceeds through the nucleophilic addition of the vinyl Grignard reagent to the electrophilic carbonyl carbon of acetophenone. The magnesium atom of the Grignard reagent acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon.
Caption: Mechanism and workflow for the Grignard synthesis of this compound.
Partial Hydrogenation Mechanism
The partial hydrogenation of an alkyne to a cis-alkene is achieved using a "poisoned" catalyst, such as the Lindlar catalyst. The catalyst's surface is selectively deactivated to prevent over-reduction to the corresponding alkane. The reaction proceeds via the syn-addition of hydrogen across the triple bond.
Caption: Mechanism and workflow for the partial hydrogenation synthesis of this compound.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound via the Grignard reaction and partial hydrogenation.
Protocol 1: Synthesis via Grignard Reaction
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Acetophenone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium surface. Add anhydrous THF to cover the magnesium. A solution of vinyl bromide (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel. The reaction is initiated by gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.[5]
-
Reaction with Acetophenone: The freshly prepared vinylmagnesium bromide solution is cooled to 0°C in an ice bath. A solution of acetophenone (1.0 equivalent) in anhydrous THF is added dropwise to the Grignard reagent with stirring.[1]
-
Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: The aqueous layer is extracted three times with anhydrous diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound.
Protocol 2: Synthesis via Partial Hydrogenation
Materials:
-
2-Phenyl-3-butyn-2-ol
-
Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline
-
Methanol
-
Hydrogen gas
Procedure:
-
Reaction Setup: A solution of 2-phenyl-3-butyn-2-ol (1.0 equivalent) is prepared in methanol in a suitable hydrogenation vessel.[2]
-
Catalyst Addition: The Lindlar catalyst (typically 5-10% by weight of the alkyne) and a small amount of quinoline (as a catalyst poison to improve selectivity) are added to the solution.
-
Hydrogenation: The vessel is purged with hydrogen gas, and the reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1 atm) until the theoretical amount of hydrogen has been consumed. The progress of the reaction should be monitored by TLC or GC to avoid over-reduction.
-
Workup and Purification: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be further purified by column chromatography or distillation to yield pure cis-2-phenylbut-3-en-2-ol.
Discussion and Field-Proven Insights
The choice of the optimal synthetic route for this compound depends on several factors, including the availability of starting materials, desired scale of the reaction, and the required stereochemistry of the final product.
-
Grignard Reaction: This is arguably the most direct and versatile method. The in-situ preparation of the vinyl Grignard reagent from the readily available vinyl bromide and magnesium is a well-established and high-yielding process. The subsequent addition to acetophenone is typically efficient. A critical aspect of this protocol is the absolute exclusion of water and protic solvents, which would quench the highly basic Grignard reagent.[6] The use of anhydrous THF as a solvent is crucial, as its coordinating ability stabilizes the Grignard reagent.[7] For ketones prone to enolization, the addition of cerium(III) chloride can suppress this side reaction and improve the yield of the desired tertiary alcohol.[8]
-
Partial Hydrogenation: This method offers a distinct advantage when the precursor, 2-phenyl-3-butyn-2-ol, is readily available. This precursor can be synthesized from the reaction of the lithium salt of phenylacetylene with acetone. The key to this synthesis is the use of a poisoned catalyst, like the Lindlar catalyst, which allows for the stereoselective formation of the cis-alkene.[2] Careful monitoring of the hydrogen uptake is essential to prevent over-hydrogenation to the corresponding saturated alcohol, 2-phenylbutan-2-ol. The addition of quinoline as a co-poison can further enhance the selectivity of the reaction.
-
Alternative Methods: The Barbier reaction offers a convenient one-pot alternative to the Grignard reaction, where the organometallic reagent is generated in situ in the presence of the carbonyl compound.[9][10] This can be advantageous as it sometimes allows for less stringent anhydrous conditions. Other organometallic reagents, such as vinylzinc reagents , can also be employed for the vinylation of acetophenone and may offer different reactivity and selectivity profiles.[4]
Conclusion
The synthesis of this compound is most commonly and efficiently achieved through the Grignard reaction of vinylmagnesium bromide with acetophenone. This method is robust, high-yielding, and utilizes readily available starting materials. For instances where the corresponding alkyne is available, partial hydrogenation with a Lindlar catalyst provides a highly stereoselective route to the cis-isomer. The choice between these primary methods will ultimately be dictated by the specific requirements of the synthesis, including scale, cost, and desired stereochemistry. Further optimization of reaction conditions, such as solvent and temperature, can lead to improved yields and purity of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Phenyl-3-butyn-2-ol | 127-66-2 | Benchchem [benchchem.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. DSpace [repository.upenn.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Solvents and Stabilization in Grignard Reactions , Hive Chemistry Discourse [chemistry.mdma.ch]
- 8. Grignard Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Barbier reaction - Wikipedia [en.wikipedia.org]
- 10. researchtrends.net [researchtrends.net]
In-depth Analysis of 2-Phenylbut-3-en-2-ol Applications: A Literature Review
A comprehensive review of the scientific literature reveals a notable scarcity of detailed experimental data and comparative studies on the applications of 2-phenylbut-3-en-2-ol. While this tertiary allylic alcohol is commercially available and noted in chemical databases as a synthetic intermediate, its practical applications in catalysis, organic synthesis, and pharmacology are not well-documented in peer-reviewed journals or patents, precluding the creation of a detailed comparison guide at this time.
Introduction to this compound
This compound, with the chemical formula C₁₀H₁₂O, is a tertiary allylic alcohol.[1][2] Its structure, featuring a phenyl group and a vinyl group attached to a tertiary alcohol carbon, suggests potential utility in a variety of chemical transformations. Tertiary alcohols can be challenging substrates in some reactions due to steric hindrance, but they can also offer unique reactivity. The presence of the allyl group provides a reactive site for various transformations, including allylation and cross-coupling reactions.
Reported Applications: A General Overview
Chemical suppliers and databases describe this compound as a synthetic molecule with potential applications as a ligand for the treatment of halides, in allylation reactions under proton catalysis, and in cross-coupling reactions.[3] It has also been mentioned as a byproduct in the synthesis of obtustyrene.[3] However, these descriptions are general and lack the specific experimental data necessary for a thorough comparative analysis.
Challenges in Sourcing Comparative Data
Despite extensive searches of the scientific literature, including academic journals, patent databases, and doctoral theses, no in-depth studies detailing the performance of this compound in specific applications were found. This lack of data prevents a meaningful comparison with alternative compounds or synthetic methods. For instance, while its use in allylation is suggested, there are no published studies that provide yields, stereoselectivity, or reaction conditions, nor are there comparisons to other more commonly used allylic alcohols.
One notable point of confusion in the available literature is the frequent misidentification or conflation of this compound with the structurally similar but distinct compounds, (E)-4-phenylbut-3-en-2-ol (a secondary alcohol) and 2-phenylbut-3-yn-2-ol (an alkyne). The latter two compounds are more extensively studied, with detailed reports on their applications in stereoselective transformations and as building blocks in organic synthesis.[4] This highlights the relatively unexplored nature of the tertiary alcohol, this compound.
Potential Areas for Future Research
The structural features of this compound suggest several avenues for future investigation by researchers and drug development professionals:
-
Asymmetric Catalysis: The chiral center at the tertiary carbon could be exploited in the development of new chiral ligands for asymmetric catalysis. The synthesis and evaluation of metal complexes bearing this ligand could reveal novel catalytic activities.
-
Allylic Substitution Reactions: A systematic study of its performance in transition metal-catalyzed allylic substitution reactions, comparing its reactivity and selectivity to other allylic alcohols, would be of significant value.
-
Biological Screening: There is a lack of data on the biological activity of this compound and its derivatives. Screening for various pharmacological activities, such as anticancer or antimicrobial properties, could uncover potential therapeutic applications.
-
Precursor for Novel Scaffolds: Its use as a precursor for the synthesis of more complex molecules, particularly in the context of natural product synthesis or the development of new chemical entities for drug discovery, remains an open area for exploration.
Conclusion
While this compound is identified as a potential synthetic intermediate, the absence of detailed, comparative experimental data in the public domain makes it impossible to construct the requested in-depth technical guide. The scientific community has yet to fully explore and document the applications of this specific tertiary allylic alcohol. Future research is needed to elucidate its potential and to provide the necessary data for a comprehensive understanding and comparison of its utility in chemical synthesis and drug development.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Phenylbut-3-en-2-ol
Editorial Note: This guide provides procedural frameworks for the safe handling and disposal of 2-Phenylbut-3-en-2-ol. It is synthesized from established chemical safety principles and data from structurally analogous compounds. As no specific, verified Safety Data Sheet (SDS) for this compound is broadly available, the guidance herein is predicated on a conservative assessment of potential hazards. Crucially, you must consult with your institution's Environmental Health & Safety (EHS) department to ensure full compliance with local, state, and federal regulations.
Section 1: Pre-Disposal Hazard Assessment
Understanding the chemical's hazard profile is the foundation of its safe disposal. This compound is a tertiary alcohol containing both a phenyl and a vinyl group. While comprehensive toxicological data for this specific molecule is limited, an analysis of its structure and data from related compounds allows for a robust, safety-first assessment.
Inferred Hazard Profile:
-
Flammability: The presence of a carbon-carbon double bond and the overall organic structure suggest that this compound is combustible. A structurally related compound, 2-Phenyl-3-butyn-2-ol, has a flash point of 96 °C (204.8 °F).[1] Another analog, 2-Methyl-3-buten-2-ol, is classified as a highly flammable liquid.[2][3] Therefore, this compound should be treated as a flammable substance, and its waste must be kept away from ignition sources.
-
Human Health Hazards: Based on data for analogous chemicals, this compound should be presumed to be an irritant. Similar compounds are known to cause skin and serious eye irritation.[3][4][5] Inhalation may lead to respiratory tract irritation, and ingestion is likely harmful.[2][4]
-
Environmental Hazards: Organic alcohols and their derivatives can be hazardous to aquatic life. One analogous substance is described as "very toxic to aquatic life with long lasting effects."[6] As a precautionary principle, this compound should be prevented from entering any environmental water systems.[2][4][5][7]
The causality behind this assessment is rooted in structure-activity relationships. The phenyl group increases lipophilicity, which can influence biological interactions, while the alcohol functional group dictates its reactivity and potential as an irritant.
Section 2: Quantitative & Physical Data Summary
For quick reference, the following table summarizes the key physical and inferred safety data for this compound.
| Property | Value | Source / Rationale |
| Molecular Formula | C₁₀H₁₂O | [8][9][10] |
| Molecular Weight | 148.20 g/mol | [8][9][10] |
| Synonyms | 3-Phenyl-1-butene-3-ol | [8] |
| Physical State | Solid or Liquid | Data unavailable; handle with precautions for both states. |
| Inferred Flash Point | ~96 °C (204.8 °F) | Based on analog 2-Phenyl-3-butyn-2-ol.[1] |
| Inferred Health Hazards | Skin/Eye Irritant, Harmful if Swallowed, Respiratory Irritant | Based on multiple analogous compounds.[2][3][4][5] |
| Inferred Env. Hazards | Toxic to aquatic life | Precautionary assessment based on analogs.[6] |
Section 3: Mandatory Personal Protective Equipment (PPE)
To mitigate the risks outlined above, the following PPE is mandatory when handling this compound waste. This protocol establishes a self-validating system of protection.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be used if there is a splash risk.
-
Skin Protection: An appropriately rated, chemically resistant lab coat must be worn. Use nitrile or neoprene gloves; inspect them for integrity before each use and change them immediately if contamination occurs.
-
Respiratory Protection: If handling outside of a certified chemical fume hood or in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is required.[1]
Section 4: Waste Stream Classification & Segregation
Proper disposal begins with correct classification at the point of generation. The primary determinant for the disposal of alcohol-containing waste in the United States is the regulatory framework provided by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12]
A key consideration is the "alcohol exemption." An aqueous solution containing less than 24% alcohol by volume and at least 50% water is generally not classified as D001 ignitable hazardous waste, even if its flashpoint is below 140°F (60°C).[13]
Therefore, you must segregate your waste streams as follows:
-
Stream 1: Concentrated or Non-Aqueous Waste. This includes:
-
Unused or expired pure this compound.
-
Solutions where this compound concentration is ≥ 24%.
-
Solutions in organic (non-aqueous) solvents.
-
Contaminated materials (e.g., silica gel, filter paper, gloves) that are grossly contaminated with the concentrated compound.
-
-
Stream 2: Dilute Aqueous Waste. This includes:
-
Aqueous solutions where this compound concentration is < 24% and the solution is at least 50% water.
-
Section 5: Step-by-Step Disposal Protocols
Follow the appropriate protocol based on the waste stream classification.
Protocol A: Concentrated or Non-Aqueous Waste (Hazardous Waste)
-
Containerization:
-
Select a chemically compatible waste container (e.g., borosilicate glass or high-density polyethylene) with a secure, vapor-tight screw cap.
-
The container must be clean and clearly labeled. Do not use containers that previously held incompatible materials, such as strong oxidizing agents.[1]
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container immediately.
-
List all chemical constituents by their full name, including solvents. Write "this compound" (do not use abbreviations).
-
Estimate the percentage of each component.
-
Indicate the relevant hazards (e.g., "Flammable," "Irritant").
-
Note the accumulation start date.
-
-
Accumulation:
-
Keep the waste container tightly closed except when adding waste.[3][4]
-
Store the container in a designated satellite accumulation area or your laboratory's main hazardous waste storage area. This area must be well-ventilated and provide secondary containment.
-
Ensure the storage location is away from heat, sparks, or open flames.[3]
-
-
Disposal:
-
Arrange for pickup through your institution's EHS department. Do not attempt to dispose of this waste yourself.
-
The ultimate disposal method will likely be incineration in a licensed hazardous waste facility, which may involve mixing the material with a combustible solvent and burning in an incinerator equipped with an afterburner and scrubber to neutralize harmful emissions.[4]
-
Protocol B: Dilute Aqueous Waste (<24% Alcohol)
-
Initial Assessment:
-
Verify that the waste stream meets the criteria for the EPA alcohol exemption (≥50% water, <24% this compound).
-
Crucially, assess for other contaminants. If the waste contains other regulated chemicals (e.g., heavy metals, halogenated solvents), it must be treated as hazardous waste regardless of the alcohol concentration.
-
-
EHS Consultation (Mandatory):
-
DO NOT POUR THIS WASTE DOWN THE DRAIN. While it may be exempt from the ignitability characteristic (D001), its potential aquatic toxicity means it may be regulated under other provisions, such as the Clean Water Act, or by local wastewater treatment authorities.[6]
-
Contact your EHS department. Provide them with the full composition of the waste stream. They will make the final determination on whether it can be neutralized and discharged to the sanitary sewer or if it requires collection as hazardous waste.
-
-
Containerization & Labeling (if awaiting EHS decision):
-
While awaiting guidance, store the waste in a clearly labeled container.
-
The label should state "Aqueous Waste Pending Analysis" and list all components and their concentrations.
-
Section 6: Spill Management Protocol
In the event of a spill, immediate and correct action is critical to ensuring personnel safety.
-
Evacuate & Alert: Alert all personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and call your institution's emergency number.
-
Control Ignition Sources: Immediately extinguish any open flames and turn off spark-producing equipment.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: At a minimum, don the PPE outlined in Section 3.
-
Contain & Absorb:
-
For small spills, cover with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Once absorbed, carefully sweep or scoop the material into a designated waste container for disposal as concentrated hazardous waste (Protocol A).
-
-
Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials for disposal as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, per institutional policy.
Section 7: Disposal Workflow Diagram
The following diagram outlines the logical decision-making process for the proper disposal of this compound waste streams.
Caption: Decision workflow for this compound waste disposal.
Section 8: References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 538853, this compound. Available at: --INVALID-LINK--
-
Fisher Scientific (2024). Safety Data Sheet: 2-Phenyl-3-butyn-2-ol. Available at: --INVALID-LINK--
-
Benchchem (n.d.). 2-Phenyl-3-butyn-2-ol | 127-66-2. Available at: --INVALID-LINK--
-
Biosynth (n.d.). This compound | 6051-52-1. Available at: --INVALID-LINK--
-
Thermo Fisher Scientific (2019). Safety Data Sheet: 3-Buten-2-ol, 2-methyl-. Available at: --INVALID-LINK--
-
Sigma-Aldrich (2010). Safety Data Sheet: trans-4-Phenylbut-3-en-2-one. Available at: --INVALID-LINK--
-
Sigma-Aldrich (n.d.). 2-Phenyl-3-butyn-2-ol | 127-66-2. Available at: --INVALID-LINK--
-
Fisher Scientific (2019). Safety Data Sheet: 2-Methyl-3-buten-2-ol. Available at: --INVALID-LINK--
-
Sigma-Aldrich (2025). Safety Data Sheet: 2-Methyl-3-buten-2-ol. Available at: --INVALID-LINK--
-
Haz-Map (n.d.). 2-Phenyl-3-butyn-2-ol. Available at: --INVALID-LINK--
-
Fisher Scientific (2023). Safety Data Sheet: trans-4-Phenyl-3-buten-2-one. Available at: --INVALID-LINK--
-
ChemSynthesis (2025). 2-phenyl-3-buten-2-ol. Available at: --INVALID-LINK--
-
Sigma-Aldrich (2023). Safety Data Sheet for a flammable, harmful, and aquatic toxic compound. Available at: --INVALID-LINK--
-
International Chemical Safety Cards (n.d.). ICSC 1719 - 2-METHYLBUT-3-EN-2-OL. Available at: --INVALID-LINK--
-
Hazardous Waste Experts (2017). Does the EPA Alcohol Exemption Apply to Your Business? Available at: --INVALID-LINK--
-
Defense Centers for Public Health (n.d.). Ignitable Waste Exclusion Clarification. Available at: --INVALID-LINK--
-
StateScape (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Available at: --INVALID-LINK--
-
U.S. Environmental Protection Agency (2025). Steps in Complying with Regulations for Hazardous Waste. Available at: --INVALID-LINK--
-
U.S. Government Publishing Office (n.d.). 40 CFR Part 260 -- Hazardous Waste Management System: General. Available at: --INVALID-LINK--
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. fishersci.fr [fishersci.fr]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | C10H12O | CID 538853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 6051-52-1 | GAA05152 | Biosynth [biosynth.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. Chapter 850: [services.statescape.com]
- 12. epa.gov [epa.gov]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
Navigating the Unknown: A Practical Safety Guide for Handling 2-Phenylbut-3-en-2-ol
In the absence of direct safety information, we must pivot to a conservative approach grounded in the principles of chemical analogy and risk assessment. This guide provides a robust operational and disposal framework for 2-Phenylbut-3-en-2-ol by synthesizing data from structurally similar compounds. Our primary goal is to empower you, the researcher, to work safely and effectively, transforming uncertainty into a manageable and controlled process.
Hazard Assessment: Reasoning by Chemical Analogy
The structure of this compound contains two key motifs that inform our safety assessment: a tertiary alcohol and an allylic group. The allylic group (C=C-C-OH) is a well-known structural alert for potential toxicity. Allyl alcohol itself is highly toxic and can cause severe irritation.[4][5][6] The presence of a phenyl group and the tertiary nature of the alcohol will modify the reactivity and toxicology, but a cautious approach is paramount.
Based on data from analogous compounds such as 2-Phenyl-3-butyn-2-ol and trans-4-Phenylbut-3-en-2-one, we can anticipate the following potential hazards for this compound:
-
Acute Oral Toxicity : Likely harmful if swallowed.[7]
-
Skin Irritation/Corrosion : Expected to cause skin irritation.[8][9]
-
Serious Eye Damage/Irritation : Expected to cause serious eye irritation.[8]
-
Respiratory Irritation : May cause respiratory tract irritation if inhaled.[8]
The table below summarizes the hazard classifications of several structurally related molecules, forming the basis of our conservative PPE and handling recommendations.
| Compound | CAS No. | Key Hazards |
| 2-Phenyl-3-butyn-2-ol | 127-66-2 | Harmful if swallowed (Acute Tox. 4 Oral).[7] |
| trans-4-Phenylbut-3-en-2-one | 1896-62-4 | Causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause respiratory irritation.[8] |
| 2-Methyl-3-buten-2-ol | 115-18-4 | Highly flammable liquid and vapor, harmful if swallowed, causes skin and serious eye irritation.[10] |
| Allyl Alcohol | 107-18-6 | Flammable, toxic if swallowed or inhaled, fatal in contact with skin, causes severe skin and eye irritation.[11] |
Given the data from these analogs, it is prudent to treat this compound as a compound that is, at a minimum, harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A conservative approach to PPE is non-negotiable. The following table outlines the recommended PPE for handling this compound, based on the anticipated hazards.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield. | Protects against splashes and potential vapors that can cause serious eye irritation. Standard safety glasses are insufficient. |
| Hands | Nitrile rubber gloves (minimum thickness of 0.11 mm). | Provides a barrier against skin contact. Given the potential for skin irritation and the known hazards of allylic alcohols, gloves should be inspected before each use and changed frequently. |
| Body | Laboratory coat and, for larger quantities, a chemical-resistant apron. | Protects against incidental contact and splashes. |
| Respiratory | Use in a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Minimizes inhalation exposure, which could lead to respiratory tract irritation. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Preparation:
-
Designate a Workspace: All handling of this compound should occur within a certified chemical fume hood.
-
Assemble Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.
-
Review Procedures: Familiarize yourself with the entire experimental protocol before handling the compound.
Handling:
-
Don PPE: Put on all required PPE as outlined in the table and workflow diagram above.
-
Dispensing: If the compound is a solid, handle it as a powder and avoid creating dust. If it is a liquid, dispense it carefully to avoid splashing.
-
Reactions: Keep all reaction vessels closed to the extent possible. If heating is required, do so in a controlled manner with appropriate temperature monitoring.
-
Post-Reaction: Quench reactions carefully and be aware of potential off-gassing.
Decontamination:
-
Equipment: Clean all glassware and equipment that came into contact with this compound with an appropriate solvent in the fume hood.
-
Work Area: Decontaminate the work surface in the fume hood with a suitable cleaning agent.
-
PPE Removal: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly after removing all PPE.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle. All waste generated from the handling of this compound must be treated as hazardous.
Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound and contaminated consumables (e.g., weigh boats, contaminated gloves, paper towels) in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction mixtures and cleaning solvents, in a separate, labeled, and sealed hazardous waste container.
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
Disposal Procedure:
-
All waste must be disposed of through your institution's environmental health and safety (EHS) office.
-
Do not pour any waste containing this compound down the drain.[8]
-
Ensure all waste containers are clearly labeled with the full chemical name and associated hazards.
-
Consult with your EHS office for specific institutional guidelines on hazardous waste disposal.[12]
The following flowchart outlines the disposal process for waste generated from this compound.
References
- 1. This compound | 6051-52-1 | GAA05152 | Biosynth [biosynth.com]
- 2. This compound | C10H12O | CID 538853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Allyl alcohol - Wikipedia [en.wikipedia.org]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Allyl alcohol [cdc.gov]
- 6. Allyl Alcohol | C3H6O | CID 7858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Phenyl-3-butyn-2-ol = 98 127-66-2 [sigmaaldrich.com]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. fishersci.fr [fishersci.fr]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
